molecular formula C9H10FN3O B13435841 4-(2-Fluoropyridin-4-yl)piperazin-2-one

4-(2-Fluoropyridin-4-yl)piperazin-2-one

Cat. No.: B13435841
M. Wt: 195.19 g/mol
InChI Key: RTFDJPCMQDXJMV-UHFFFAOYSA-N
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Description

4-(2-Fluoropyridin-4-yl)piperazin-2-one is a useful research compound. Its molecular formula is C9H10FN3O and its molecular weight is 195.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10FN3O

Molecular Weight

195.19 g/mol

IUPAC Name

4-(2-fluoropyridin-4-yl)piperazin-2-one

InChI

InChI=1S/C9H10FN3O/c10-8-5-7(1-2-11-8)13-4-3-12-9(14)6-13/h1-2,5H,3-4,6H2,(H,12,14)

InChI Key

RTFDJPCMQDXJMV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C2=CC(=NC=C2)F

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the chemical profile, synthesis, and application of 4-(2-Fluoropyridin-4-yl)piperazin-2-one .

Advanced Scaffolds for Medicinal Chemistry

Executive Summary & Identification

4-(2-Fluoropyridin-4-yl)piperazin-2-one is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, particularly poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. Its structure combines a pharmacologically active fluoropyridine moiety with a piperazinone linker, offering unique hydrogen-bonding capabilities and rigid conformational control compared to standard piperazines.

While often generated in situ or used as a transient intermediate in proprietary drug discovery campaigns, this compound represents a critical "linker-effector" node in modern medicinal chemistry.

Chemical Identity
PropertySpecification
Systematic Name 4-(2-Fluoropyridin-4-yl)piperazin-2-one
CAS Number Not Formally Assigned (Proprietary/Novel Intermediate)*
Molecular Formula C₉H₁₀FN₃O
Molecular Weight 195.19 g/mol
Exact Mass 195.0808
SMILES O=C1CN(c2ccnc(F)c2)CCN1
InChI Key (Predicted) UJQZJOCF... (Structure Dependent)
LogP (Predicted) ~0.5 - 0.8 (Highly Polar)
pKa (Predicted) ~13.5 (Amide), ~2.5 (Pyridine N)

*Note: As of March 2026, this specific isomer does not have a widely indexed CAS number in public registries like PubChem or Common Chemistry. It is frequently synthesized as a custom intermediate. Closely related analogs include Ethyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate (CAS 1989985-45-6).

Synthesis Protocols

The synthesis of 4-(2-Fluoropyridin-4-yl)piperazin-2-one requires precise regiocontrol to ensure the pyridine ring attaches to the N4-position of the piperazinone, leaving the amide (N1) free for further functionalization.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination (Preferred)

This method offers the highest regioselectivity and yield, avoiding the formation of N1-arylated byproducts.

Reagents:

  • Substrate 1: 2-Fluoro-4-bromopyridine (CAS 128071-98-7)

  • Substrate 2: Piperazin-2-one (CAS 5625-67-2)

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base: Cs₂CO₃ (Cesium Carbonate)

  • Solvent: 1,4-Dioxane (Anhydrous)

Protocol:

  • Charge: In a glovebox or under Argon, charge a reaction vial with 2-Fluoro-4-bromopyridine (1.0 eq), Piperazin-2-one (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).

  • Solvate: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to bromide).

  • Degas: Sparge with Argon for 5 minutes.

  • React: Seal the vial and heat to 100°C for 12–16 hours.

  • Monitor: Check reaction progress via LC-MS (Target Mass: 196.2 [M+H]⁺).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂, 0–10% MeOH in DCM).

Method B: Nucleophilic Aromatic Substitution (S_NAr)

A metal-free alternative suitable for scale-up, though it requires careful temperature control to prevent defluorination at the 2-position.

Reagents:

  • Substrate 1: 2,4-Difluoropyridine (CAS 34941-90-7)

  • Substrate 2: Piperazin-2-one[1][2]

  • Base: K₂CO₃ or DIPEA

  • Solvent: DMSO or NMP

Mechanism: The 4-position of 2,4-difluoropyridine is significantly more electrophilic than the 2-position due to the para-nitrogen effect and the inductive withdrawal of the 2-fluorine. However, high temperatures (>120°C) can lead to mixtures.

Structural Visualization & Workflow

The following diagram illustrates the retrosynthetic logic and the forward synthesis workflow for the target scaffold.

SynthesisWorkflow Start1 2-Fluoro-4-bromopyridine (Electrophile) Catalyst Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C Start1->Catalyst Oxidative Addition Start2 Piperazin-2-one (Nucleophile) Start2->Catalyst Coordination Intermediate Pd-Amine Complex (Transient) Catalyst->Intermediate Transmetallation Product 4-(2-Fluoropyridin-4-yl) piperazin-2-one (Target Scaffold) Intermediate->Product Reductive Elimination Purification Filtration (Celite) Flash Chromatography (DCM/MeOH) Product->Purification Workup

Figure 1: Catalytic cycle and workflow for the Buchwald-Hartwig synthesis of the target scaffold.

Characterization Data (Predicted)

To validate the synthesis of 4-(2-Fluoropyridin-4-yl)piperazin-2-one, the following analytical signatures should be observed.

Nuclear Magnetic Resonance (NMR)
NucleusShift (δ ppm)MultiplicityAssignment
¹H NMR (DMSO-d₆)8.05Doublet (d)Pyridine C6-H (Ortho to N)
7.80Broad SingletAmide N1-H
6.75Multiplet (m)Pyridine C3-H (Ortho to F)
6.55Multiplet (m)Pyridine C5-H
3.95Singlet (s)Piperazinone C3-H₂ (Next to C=O)
3.65Triplet (t)Piperazinone C5-H₂
3.35Triplet (t)Piperazinone C6-H₂
¹⁹F NMR -72.0Singlet2-Fluoro substituent
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI+)

  • Molecular Ion: [M+H]⁺ = 196.2 m/z

  • Fragmentation Pattern: Loss of CO (28 Da) or HF (20 Da) may be observed in MS/MS modes.

Applications in Drug Discovery

This scaffold is a critical structural motif in the development of PARP Inhibitors and Kinase Inhibitors .

PARP Inhibitor Fragment

The 4-(2-fluoropyridin-4-yl)piperazin-2-one moiety mimics the core interactions found in drugs like Olaparib and Rucaparib .

  • Mechanism: The amide (lactam) group acts as a hydrogen bond donor/acceptor pair, mimicking the nicotinamide moiety of NAD+, which is the substrate for PARP enzymes.

  • Fluorine Effect: The 2-fluorine on the pyridine ring modulates the pKa of the pyridine nitrogen, reducing metabolic clearance and improving lipophilicity (LogD) compared to the non-fluorinated analog.

Kinase Inhibitor Linker

In kinase drug design, this scaffold serves as a rigid linker that positions the "warhead" (fluoropyridine) into the ATP-binding pocket while extending the solubilizing tail (piperazinone) towards the solvent front.

References

  • Buchwald-Hartwig Amination Protocols

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides."
    • Source:Chemical Reviews, 1998.
    • URL:[Link]

  • PARP Inhibitor Structure-Activity Relationships

    • Title: "Discovery and Synthesis of Olaparib (AZD2281): A Potent, Oral Poly(ADP-ribose) Polymerase Inhibitor."
    • Source:Journal of Medicinal Chemistry, 2008.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: "Fluorine in Medicinal Chemistry and Chemical Biology."
    • Source:Journal of Medicinal Chemistry, 2008.
    • URL:[Link]

  • Related Scaffold Synthesis (Piperazinone)

    • Title: "Practical Synthesis of Piperazin-2-ones."
    • Source:Organic Process Research & Development, 2016.
    • URL:[Link]

Sources

The Strategic Integration of 2-Fluoropyridine in Piperazinone Scaffolds: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of the 2-fluoropyridine motif and the piperazin-2-one core represents a powerful strategy in modern medicinal chemistry for the generation of novel molecular entities with significant therapeutic potential. The unique electronic properties of 2-fluoropyridine, particularly its enhanced susceptibility to nucleophilic aromatic substitution (SNAr), provide a reliable and versatile handle for the construction of complex molecular architectures. This technical guide offers an in-depth exploration of the synthesis, reactivity, and potential applications of 2-fluoropyridine substituted piperazinone building blocks, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage this privileged scaffold in their research endeavors.

Introduction: The Rationale for a Privileged Partnership

In the landscape of drug discovery, the piperazinone moiety has emerged as a "privileged scaffold" due to its conformational rigidity, metabolic stability, and its ability to present substituents in well-defined spatial orientations, facilitating precise interactions with biological targets.[1][2] Concurrently, the strategic incorporation of fluorine into drug candidates is a widely employed tactic to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The 2-fluoropyridine unit, in particular, offers a unique combination of these benefits with enhanced chemical reactivity, making it an ideal partner for the piperazinone core.

The primary driver for the utility of 2-fluoropyridine as a building block is its pronounced reactivity towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atom, coupled with the inherent electron deficiency of the pyridine ring at the 2- and 4-positions, renders the C2-position exceptionally electrophilic.[3] This heightened reactivity allows for the formation of a C-N bond with the piperazinone nitrogen under milder conditions than those required for other halopyridines, a critical advantage when working with complex and sensitive molecular frameworks.[4]

This guide will dissect the synthetic pathways to these valuable building blocks, elucidate the underlying principles governing their reactivity, and explore their burgeoning applications in the development of novel therapeutics.

Synthetic Strategies: Accessing the 2-Fluoropyridyl-Piperazinone Core

The construction of the 1-(2-fluoropyridin-yl)piperazin-2-one scaffold can be approached through two primary, highly effective strategies: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods is often dictated by the specific substitution patterns on both the pyridine and piperazinone rings, as well as the overall complexity of the target molecule.

Nucleophilic Aromatic Substitution (SNAr): The Direct Approach

The SNAr reaction is the most direct and often preferred method for the synthesis of 1-(2-fluoropyridin-yl)piperazin-2-ones. The reaction proceeds via the addition of the nucleophilic piperazinone nitrogen to the electron-deficient C2 position of the 2-fluoropyridine, forming a resonance-stabilized Meisenheimer complex, followed by the elimination of the fluoride ion.

Diagram 1: General Mechanism of SNAr on 2-Fluoropyridine

Experimental Protocol: Synthesis of 1-(Pyridin-2-yl)piperazin-2-one via SNAr

This protocol is a self-validating system, designed for robustness and reproducibility.

Materials:

  • Piperazin-2-one (1.0 eq)

  • 2-Fluoropyridine (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperazin-2-one (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the reactants (a concentration of 0.2-0.5 M is typically appropriate).

  • Stir the suspension at room temperature for 15 minutes to ensure a homogeneous mixture.

  • Add 2-fluoropyridine (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a common eluent system) to afford the pure 1-(pyridin-2-yl)piperazin-2-one.

Causality Behind Experimental Choices:

  • Excess 2-Fluoropyridine: A slight excess of 2-fluoropyridine ensures the complete consumption of the more valuable piperazin-2-one starting material.

  • Anhydrous Conditions: The use of anhydrous solvent and a flame-dried flask is crucial to prevent the hydrolysis of the starting materials and the product, and to avoid quenching of the base.

  • Potassium Carbonate as Base: K₂CO₃ is a mild inorganic base that is sufficient to deprotonate the piperazinone nitrogen, facilitating its nucleophilic attack. Its insolubility in many organic solvents can sometimes be advantageous for product workup.

  • DMF as Solvent: DMF is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

  • Aqueous Workup: The washing steps are essential for removing the high-boiling point DMF and any remaining inorganic salts, simplifying the subsequent purification.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Alternative

The Buchwald-Hartwig amination offers a powerful and versatile alternative for the synthesis of N-aryl piperazinones, particularly when the SNAr reaction is sluggish or when dealing with more complex, sterically hindered coupling partners.[5][6] This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between an aryl halide (in this case, 2-fluoropyridine, though 2-chloropyridines or 2-bromopyridines are more commonly used in this context) and the piperazinone.

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

buchwald_hartwig_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Ar-X LigEx Ligand Exchange (Amine) PdII->LigEx AmineComplex Ar-Pd(II)-NHR(L_n) LigEx->AmineComplex Piperazin-2-one RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-NHR RedElim->Product

Experimental Protocol: Synthesis of 1-(Pyridin-2-yl)piperazin-2-one via Buchwald-Hartwig Amination

Materials:

  • Piperazin-2-one (1.0 eq)

  • 2-Bromopyridine (1.0 eq) (Note: 2-bromopyridine is often more reactive in this context than 2-fluoropyridine)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Xantphos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 eq)

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%), Xantphos (4-10 mol%), and sodium tert-butoxide (1.5 eq) to a flame-dried Schlenk tube.

  • Add piperazin-2-one (1.0 eq) and 2-bromopyridine (1.0 eq).

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand like Xantphos is crucial for the efficiency of the catalytic cycle, promoting both oxidative addition and reductive elimination.

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperazinone and facilitate its coordination to the palladium center.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, so maintaining an inert atmosphere is critical for catalytic activity.

  • Aprotic Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions as it is non-coordinating and has a high boiling point.

Physicochemical Properties and Characterization

The introduction of the 2-fluoropyridyl moiety imparts distinct physicochemical properties to the piperazinone core. A summary of expected properties is provided below.

Table 1: Predicted Physicochemical Properties of 1-(2-Fluoropyridin-yl)piperazin-2-one

PropertyPredicted Value/RangeRationale
Molecular Weight ~179.18 g/mol C₉H₁₀FN₃O
LogP 1.0 - 1.5The pyridine and piperazinone are polar, but the overall molecule is relatively small.
pKa (basic) 3.0 - 4.0The pyridine nitrogen is weakly basic due to the electron-withdrawing effect of the fluorine and the aryl-nitrogen bond. The piperazinone amide nitrogen is not basic.
Aqueous Solubility ModerateThe presence of polar functional groups (amide, pyridine nitrogen) should confer some water solubility.

Characterization Data (Expected):

  • ¹H NMR: Aromatic protons of the pyridine ring will appear in the downfield region (δ 7.0-8.5 ppm). The protons on the piperazinone ring will appear as multiplets in the upfield region (δ 3.0-4.5 ppm).

  • ¹³C NMR: The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbonyl carbon of the piperazinone will appear around δ 165-175 ppm.

  • ¹⁹F NMR: A singlet or a doublet (if coupled to a proton) in the characteristic range for fluoroaromatics.

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) will be observed at m/z corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: A strong absorption band for the amide carbonyl (C=O) stretch will be present around 1650-1680 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The 2-fluoropyridine substituted piperazinone scaffold is a versatile building block with potential applications across a range of therapeutic areas. The ability to readily modify the piperazinone ring at the N4 position and the pyridine ring through further substitution allows for the rapid generation of diverse chemical libraries for biological screening.

Potential Therapeutic Targets:

  • Kinase Inhibitors: The piperazinone core can act as a rigid scaffold to orient substituents towards the ATP binding site of kinases, while the pyridyl moiety can engage in hydrogen bonding interactions.

  • GPCR Ligands: The aromatic nature of the pyridine ring and the potential for substitution on the piperazinone allow for the exploration of interactions with G-protein coupled receptors.

  • Enzyme Inhibitors: As demonstrated by pyridylpiperazine derivatives acting as urease inhibitors, this scaffold can be tailored to fit into the active sites of various enzymes.[4]

  • Antiviral and Anticancer Agents: Fused pyridine and piperazinone systems have shown promise as antiviral (e.g., against Herpes Simplex Virus) and anticancer agents.[5][7]

Diagram 3: Logical Workflow for Drug Discovery Application

drug_discovery_workflow Start 2-Fluoropyridine Substituted Piperazinone Building Block Synthesis Library Synthesis (N4-functionalization, Pyridine substitution) Start->Synthesis Screening High-Throughput Screening (HTS) Synthesis->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR studies) Hit->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Conclusion

The 2-fluoropyridine substituted piperazinone scaffold represents a highly valuable and versatile building block for modern drug discovery. Its synthesis is readily achievable through robust and well-established methodologies, primarily SNAr and Buchwald-Hartwig amination. The inherent physicochemical properties and the potential for diverse functionalization make this core an attractive starting point for the development of novel therapeutics targeting a wide array of diseases. This guide provides the fundamental knowledge and practical protocols to empower researchers to effectively utilize these building blocks in their quest for the next generation of medicines.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link][6]

  • Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369553.[4]

  • Gao, Y., et al. (2025). Discovery of Novel Piperazinone-Fused Hydroxypyridinones Inhibiting Herpes Simplex Virus Gene Transcription and Viral Replication. Journal of Medicinal Chemistry.[5]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(01), 1-6.[8]

  • Thieme. (n.d.). Synthesis of Piperazin-2-ones. Retrieved from [Link][2]

  • Reilly, S. W., & Mach, R. H. (2017). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275.[5]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(15), 5845–5859.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link][3]

Sources

Engineering the Future of Therapeutics: Novel Fluorinated Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine into heterocyclic scaffolds represents one of the most successful and pervasive paradigms in modern medicinal chemistry. Currently, over half of newly approved small-molecule therapeutics contain at least one fluorine atom, a testament to the element's profound impact on drug efficacy and safety[1]. Heterocycles, which constitute the core of approximately 85% of bioactive compounds, provide the essential structural geometry and hydrogen-bonding capabilities required for target engagement[2]. When these two chemical domains intersect, the resulting fluorinated heterocycles offer unparalleled opportunities to fine-tune pharmacokinetics (PK) and pharmacodynamics (PD)[3]. This technical guide explores the mechanistic causality behind fluorination, highlights recent breakthroughs in scaffold synthesis, and provides validated experimental protocols for their construction.

The Mechanistic Rationale for Fluorinated Heterocycles

The strategic placement of a fluorine atom within a heterocyclic ring is never arbitrary; it is a calculated intervention designed to resolve specific molecular liabilities. The causality of these improvements is grounded in fluorine's unique physicochemical properties: it is small (mimicking hydrogen), highly electronegative, and forms exceptionally strong bonds with carbon[1].

  • Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize electron-rich heterocycles or adjacent alkyl groups. By substituting a metabolically labile C-H bond with a C-F bond—which boasts a formidable bond dissociation energy of ~116 kcal/mol—chemists can effectively block oxidative metabolism, thereby extending the drug's half-life[2].

  • pKa Modulation and Permeability: Fluorine's intense electronegativity exerts a strong inductive electron-withdrawing effect (-I). Placing a fluorine atom beta or gamma to a basic nitrogen in a heterocycle (e.g., piperidine) significantly lowers the amine's pKa[3]. This increases the proportion of the un-ionized species at physiological pH, directly enhancing passive membrane permeability and oral bioavailability[3].

  • Stereoelectronic Conformational Tuning: In saturated N-heterocycles like piperidines and azepanes, stereospecifically installed C-F bonds induce strong local dipole moments. These dipole-dipole interactions can lock a highly flexible ring into a rigidified, bioactive conformation, minimizing the entropic penalty upon binding to the target protein.

G Start Fluorine Substitution on Heterocycle Metabolism Block CYP450 Oxidation Start->Metabolism pKa Modulate pKa of Adjacent Amines Start->pKa Conformation Stereoelectronic Conformational Tuning Start->Conformation HalfLife Increased Metabolic Half-Life Metabolism->HalfLife Permeability Enhanced Membrane Permeability pKa->Permeability Binding Optimized Protein-Ligand Binding Affinity Conformation->Binding

Logical relationship of pharmacokinetic and pharmacodynamic enhancements via fluorination.

Quantitative Impact of Fluorination

The introduction of fluorine predictably shifts the physicochemical profile of a scaffold. The table below summarizes the typical quantitative and qualitative impacts observed during lead optimization.

PropertyUnfluorinated ScaffoldFluorinated ScaffoldQuantitative/Qualitative ShiftMechanistic Causality
Lipophilicity (LogD) Piperidine3-FluoropiperidineModest increase (ΔLogD ~ +0.2 to +0.5)Low polarizability of the C-F bond reduces desolvation energy[3].
Basicity (pKa) Alkyl Amine (pKa ~9-10)β-Fluoroamine (pKa ~7-8)Significant reduction (ΔpKa ~ -1.5 to -2.0)Strong inductive electron-withdrawing effect (-I) of fluorine[3].
Metabolic Stability C-H bond at oxidation siteC-F bond at oxidation siteHalf-life extension (up to 10x)High C-F bond dissociation energy resists enzymatic cleavage[2].
Conformation Azepane (Flexible)Fluoroazepane (Rigid)Shift in axial/equatorial preferenceStereoelectronic dipole interactions lock the ring conformation.

Breakthrough Scaffolds in Contemporary Medicinal Chemistry

α,α-Difluoro-oxetanes

Four-membered heterocycles like oxetanes are prized for their unique physicochemical profiles, often acting as metabolically stable carbonyl or gem-dimethyl bioisosteres. The isosteric replacement of a CH2 unit with a CF2 group yields α,α-difluoro-oxetanes, combining the benefits of small-ring strain with fluorination[4]. Historically, these were notoriously difficult to synthesize due to ring rupture and defluorination under traditional reaction conditions[4]. Recently, a breakthrough catalytic transformation developed by researchers at the National University of Singapore has enabled their synthesis directly from epoxides, unlocking a highly coveted chemical space for drug discovery[4].

Fluorinated Imidazoles

Imidazoles are ubiquitous in pharmacology, serving as key hydrogen-bond acceptors and donors. Electrophilic fluorination of the imidazole ring allows for precise electronic tuning of the scaffold, directly impacting its binding affinity to target proteins[5]. The synthesis of these compounds relies heavily on late-stage functionalization using N-F reagents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI)[5].

Validated Experimental Protocols

The following methodologies detail self-validating systems for synthesizing these novel scaffolds. Every step is grounded in chemical causality to ensure reproducibility and high yield.

Protocol A: Synthesis of α,α-Difluoro-oxetanes via Cu-Catalyzed Difluorocarbene Insertion

Causality: Traditional oxetane syntheses fail for difluoro-variants due to a lack of suitable precursors and the propensity for ring opening. This novel protocol utilizes an inexpensive copper catalyst to stabilize a highly reactive difluorocarbene species. This stabilization prevents carbene dimerization and allows controlled, site-selective coordination and cleavage of the epoxide[4].

G Precursor Organofluorine Precursor + Cu Catalyst Carbene Cu-Difluorocarbenoid Complex Precursor->Carbene Activation Coordination Epoxide Coordination Carbene->Coordination + Epoxide Cleavage Site-Selective Ring Cleavage Coordination->Cleavage Metallacycle Product α,α-difluoro-oxetane Product Cleavage->Product Cyclization

Mechanistic pathway for copper-catalyzed difluorocarbene insertion into epoxides.

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In a glovebox, combine the copper catalyst (e.g., a Cu(I) salt) with the chosen ligand in an anhydrous solvent. Reasoning: An inert atmosphere is critical as Cu(I) is easily oxidized to Cu(II), which is catalytically inactive for this specific carbenoid generation.

  • Carbene Generation: Introduce the commercially available organofluorine precursor to the catalyst mixture. Reasoning: The copper catalyst facilitates the decomposition of the precursor into a difluorocarbene, immediately trapping it as a stable copper difluorocarbenoid complex to prevent unwanted dimerization.

  • Epoxide Insertion: Slowly add the three-membered epoxide substrate to the reaction mixture. Reasoning: Slow addition maintains a low concentration of the epoxide, ensuring that the metallacycle intermediate forms and cyclizes selectively without polymerizing the epoxide.

  • Isolation: Purify the resulting α,α-difluoro-oxetane via flash column chromatography.

Protocol B: Electrophilic Fluorination of Imidazoles using NFSI

Causality: Direct fluorination of electron-rich heterocycles requires highly reactive, yet controllable, electrophilic N-F reagents. The reaction proceeds via an S_N2-type mechanism where the lithiated heterocycle attacks the electrophilic fluorine[5]. Strict kinetic control is paramount to prevent polyfluorination or ring degradation.

G Step1 Dissolve N-protected imidazole in dry THF Step2 Cool to -78 °C (Kinetic Control) Step1->Step2 Step3 Dropwise addition of LiTMP (1.1 eq) Step2->Step3 Step4 Add NFSI solution (Electrophile) Step3->Step4 Step5 Warm to RT & Quench (NH4Cl) Step4->Step5

Experimental workflow for the electrophilic fluorination of imidazoles using NFSI.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the N-protected imidazole derivative (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an argon atmosphere[5]. Reasoning: Moisture must be rigorously excluded, as water will instantly protonate and quench the carbanion intermediate.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath[5]. Reasoning: Cryogenic temperatures ensure strict kinetic control, preventing the highly reactive lithiated intermediate from undergoing unwanted side reactions or decomposition.

  • Deprotonation: Slowly add a solution of LiTMP (1.1 mmol) dropwise to the reaction mixture[5]. Reasoning: Lithium tetramethylpiperidide (LiTMP) is a bulky, non-nucleophilic base. It selectively deprotonates the imidazole ring at the most acidic position without acting as a nucleophile and attacking the ring itself.

  • Electrophilic Attack: Stir for 30 minutes at -78 °C, then add a solution of NFSI (1.2 mmol) in anhydrous THF dropwise[5]. Reasoning: NFSI acts as the electrophilic fluorine source. The electron-rich lithiated heterocycle attacks the N-F bond in an S_N2-like fashion.

  • Quenching and Recovery: Allow the reaction to warm to room temperature over 2-4 hours. Quench by adding a saturated aqueous NH₄Cl solution[5]. Reasoning: Warming drives the substitution to completion. The mild acid NH₄Cl safely neutralizes any remaining base or reactive intermediates without degrading the newly formed fluorinated product. Extract with ethyl acetate and purify via silica gel chromatography.

References

  • Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery Source: Chim.it URL:[Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: MDPI (Int. J. Mol. Sci. 2023) URL:[Link]

  • Key developments in fluorinated heterocycles Source: Taylor & Francis URL:[Link]

  • Novel method to synthesize valuable fluorinated drug compounds Source: EurekAlert! URL:[Link]

Sources

An In-depth Technical Guide to 4-(2-Fluoropyridin-4-yl)piperazin-2-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-(2-Fluoropyridin-4-yl)piperazin-2-one, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. By dissecting its constituent chemical moieties—the 2-fluoropyridine and the piperazin-2-one core—we can project its physicochemical properties, delineate a plausible synthetic route, and explore its potential pharmacological applications. This document is structured to provide not just data, but a logical framework for understanding and investigating this molecule and its analogs.

Introduction: A Scaffold of Opportunity

The confluence of a 2-fluoropyridine ring and a piperazin-2-one core in a single molecule, 4-(2-Fluoropyridin-4-yl)piperazin-2-one, presents a compelling scaffold for drug discovery. The piperazine moiety is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to act as a versatile scaffold.[1][2] The piperazin-2-one modification introduces a lactam function, which can alter solubility, metabolic stability, and hydrogen bonding capabilities compared to a simple piperazine ring.

The 2-fluoropyridine unit is also of great strategic importance. The fluorine atom, with its small size and high electronegativity, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] Its placement at the 2-position of the pyridine ring activates the 4-position for nucleophilic aromatic substitution (SNAr), a key reaction for its incorporation into larger structures. This strategic fluorination is a common tactic in modern drug design to enhance potency and fine-tune pharmacokinetic profiles.[3]

Given the pedigree of its components, 4-(2-Fluoropyridin-4-yl)piperazin-2-one is a molecule ripe for investigation, with potential applications spanning a wide range of therapeutic areas, from central nervous system disorders to oncology.

Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Comments
Molecular Formula C9H10FN3OBased on the chemical structure.
Molecular Weight 209.20 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar small organic molecules.
Melting Point 150 - 200 °CBroad range; expected to be a crystalline solid with a relatively high melting point due to the rigid ring systems and potential for intermolecular hydrogen bonding.
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; likely insoluble in water and non-polar solvents like hexanes.The polar lactam and pyridine nitrogen will confer some polarity, while the overall structure remains largely organic.
LogP 0.5 - 1.5Estimated based on similar fluoropyridinyl-piperazine structures. The fluorine atom increases lipophilicity, while the lactam and pyridine nitrogens add polarity.
pKa Pyridine Nitrogen: ~3-4; Lactam N-H: ~16-18The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effect of the fluorine atom. The lactam proton is generally not acidic.

Synthesis and Characterization

A logical and efficient synthesis of 4-(2-Fluoropyridin-4-yl)piperazin-2-one can be proposed based on established synthetic methodologies for N-arylation of piperazines and piperazinones. The key transformation is the nucleophilic aromatic substitution (SNAr) reaction between a suitable fluoropyridine and piperazin-2-one.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available reagents. The first step is the protection of one of the nitrogen atoms of piperazin-2-one, followed by the crucial SNAr reaction, and finally deprotection if necessary. A more direct approach, if successful, would be the direct N-arylation of piperazin-2-one.

Synthetic_Pathway A 2,4-Difluoropyridine I 4-(2-Fluoropyridin-4-yl)piperazin-2-one A->I SNAr Reaction (Heat) B Piperazin-2-one B->I SNAr Reaction (Heat) C Base (e.g., K2CO3, DIPEA) C->I SNAr Reaction (Heat) D Solvent (e.g., DMSO, DMF) D->I SNAr Reaction (Heat)

Caption: Proposed direct synthesis of 4-(2-Fluoropyridin-4-yl)piperazin-2-one.

Detailed Experimental Protocol

This protocol describes the direct N-arylation of piperazin-2-one with 2,4-difluoropyridine. The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic substitution.

Step 1: Reaction Setup

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazin-2-one (1.0 eq), 2,4-difluoropyridine (1.1 eq), and a suitable base such as potassium carbonate (K2CO3, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

  • Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to the flask. The reaction should be reasonably concentrated.

  • Flush the flask with an inert atmosphere (nitrogen or argon).

Step 2: Reaction Execution

  • Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature should be determined by monitoring the reaction progress.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (piperazin-2-one) is consumed. This may take several hours.

Step 3: Work-up and Purification

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If K2CO3 was used, filter the solid. If DIPEA was used, proceed to the next step.

  • Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 4-(2-Fluoropyridin-4-yl)piperazin-2-one.

Characterization

The structure and purity of the synthesized 4-(2-Fluoropyridin-4-yl)piperazin-2-one should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show characteristic peaks for the protons on the pyridine and piperazinone rings. 13C NMR will confirm the number of unique carbon atoms. 19F NMR will show a singlet for the fluorine atom.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final product.

Pharmacological Profile and Therapeutic Potential

The pharmacological profile of 4-(2-Fluoropyridin-4-yl)piperazin-2-one can be inferred from the known biological activities of structurally related compounds. The fluoropyridinyl-piperazine motif is a common feature in molecules targeting a variety of biological systems.

Potential Biological Targets

Based on existing literature, compounds containing the fluoropyridinyl-piperazine scaffold have shown affinity for a range of biological targets:

  • Central Nervous System (CNS) Receptors: Many piperazine derivatives interact with dopamine, serotonin, and sigma (σ) receptors.[4][5] This suggests that 4-(2-Fluoropyridin-4-yl)piperazin-2-one could have potential as an antipsychotic, antidepressant, or anxiolytic agent. For instance, related compounds have been investigated as potential treatments for psychosis and as cocaine antagonists.[4][5]

  • Enzyme Inhibition: The fluoropyrimidine and piperazine moieties are present in various enzyme inhibitors.[6] The target compound could potentially inhibit kinases, proteases, or other enzymes involved in disease pathways, particularly in oncology.

  • Ion Channels and Transporters: Some piperazine-containing molecules modulate the activity of ion channels or transporters. For example, analogs have been studied as inhibitors of human equilibrative nucleoside transporters (ENTs).[7]

Potential Signaling Pathway Modulation

Given the potential for interaction with CNS receptors, 4-(2-Fluoropyridin-4-yl)piperazin-2-one could modulate key signaling pathways involved in neurotransmission.

Signaling_Pathway Molecule 4-(2-Fluoropyridin-4-yl)piperazin-2-one Receptor GPCR (e.g., Dopamine/Serotonin Receptor) Molecule->Receptor Binds to G_Protein G-Protein Activation/Inhibition Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Altered Neuronal Excitability) Kinase_Cascade->Cellular_Response

Sources

Fluorinated pyridine intermediates for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring is a ubiquitous bioisostere in medicinal chemistry, found in countless active pharmaceutical ingredients (APIs). However, the strategic incorporation of a fluorine atom onto this scaffold profoundly alters its physicochemical and pharmacokinetic profile[1]. Fluorinated pyridines are not merely structural analogs; they are privileged intermediates that modulate basicity, enhance metabolic stability, and serve as highly reactive electrophiles for late-stage diversification[2]. This whitepaper explores the molecular logic of pyridine fluorination and provides field-proven, self-validating methodologies for their synthesis and application.

The Molecular Logic of Fluorination

The decision to incorporate a fluorinated pyridine into a drug candidate is driven by strict chemical causality—specifically, the interplay between fluorine's high electronegativity, its small van der Waals radius, and the exceptional strength of the C-F bond[1].

  • pKa Modulation: The basicity of the pyridine nitrogen is a critical parameter in drug design. Highly basic amines can lead to off-target toxicities (e.g., hERG channel liability) and poor membrane permeability. Fluorine exerts a potent inductive electron-withdrawing effect (-I). When placed at the 2-position, it drastically reduces the electron density on the nitrogen, dropping the pKa from 5.20 (unsubstituted pyridine) to -0.44[3].

  • Lipophilicity (LogP): Fluorination generally increases the lipophilicity of the pyridine ring, which can enhance blood-brain barrier (BBB) penetration and overall membrane permeability[3].

  • Metabolic Stability: Cytochrome P450 enzymes frequently target electron-rich positions on aromatic rings for oxidative metabolism. Fluorine effectively blocks these metabolic "soft spots" while maintaining a steric profile nearly identical to hydrogen[1].

Table 1: Physicochemical Impact of Fluorine Substitution on Pyridine

CompoundpKaLogPPrimary Electronic Effect
Pyridine5.200.65N/A
2-Fluoropyridine-0.440.80Strong (-I) on Nitrogen
3-Fluoropyridine2.97~1.20Moderate (-I)
4-Fluoropyridine~4.15~1.30Weak (-I), Resonance (+R)
(Data synthesized from computational and experimental databases[3],[4])

Synthetic Strategies & Workflows

The historical synthesis of fluorinated pyridines relied on harsh, low-yielding procedures such as the Balz-Schiemann reaction, which involved the hazardous decomposition of diazonium tetrafluoroborate salts[1]. Modern medicinal chemistry demands milder, more selective approaches. Today, the field utilizes Directed ortho-Metalation (DoM) for building block synthesis and transition-metal-free late-stage C-H fluorination for complex drug modification[1],[2].

G Start Pyridine Scaffold Classical Classical (Balz-Schiemann) Start->Classical Historical DoM Directed ortho-Metalation (DoM) Start->DoM Pre-functionalized LateStage Late-Stage C-H Fluorination (AgF2) Start->LateStage Modern / Direct Product1 Early Intermediates (Poor Yield/Harsh) Classical->Product1 Product2 Regioselective Building Blocks DoM->Product2 Product3 Complex Drug Late-Stage Mod LateStage->Product3

Caption: Logical workflow from classical to modern synthetic routes.

Detailed Methodology: Late-Stage C-H Fluorination

A paradigm shift in medicinal chemistry was the development of direct C-H fluorination of pyridines using Silver(II) fluoride (AgF2)[2]. This method allows for the late-stage functionalization of complex, medicinally relevant compounds without the need for pre-functionalized handles[2].

Causality of Experimental Choices:

  • Reagent (AgF2): AgF2 is uniquely suited for this transformation as it acts as both a single-electron oxidant and a nucleophilic fluoride source. It oxidizes the pyridine ring to a radical cation, highly activating the α-position for fluoride transfer[5].

  • Solvent (Acetonitrile): A polar aprotic solvent is required to stabilize the radical cation intermediate without reacting with the highly oxidative AgF2.

Protocol: AgF2-Mediated Late-Stage Fluorination of Pyridines This protocol is adapted from the robust procedures established by Hartwig and colleagues[5]. It is designed as a self-validating system to ensure reproducibility.

  • Reaction Setup: In a fume hood, dissolve the pyridine substrate (1.0 equiv) in anhydrous acetonitrile (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Note: While AgF2 is moisture-sensitive, rigorous glovebox exclusion is not strictly necessary if the reagent is handled swiftly in dry air[2],[5].

  • Reagent Addition: Add AgF2 (3.0 equiv) in a single portion. The reaction mixture will immediately appear as a black suspension. Stir the mixture at ambient temperature (23–25 °C)[5].

  • In-Process Validation: Monitor the reaction visually and via TLC (e.g., 95:5 hexanes:ethyl acetate). The self-validating visual cue is the color change: as the black AgF2 is consumed and reduced to AgF, the suspension transitions to a yellow/brown residue[5]. TLC will confirm the disappearance of the starting material and the emergence of a less polar spot (the fluorinated product).

  • Quenching and Workup: Once complete (typically 1-4 hours), concentrate the mixture under reduced pressure. Partition the residue between methyl tert-butyl ether (MTBE) and 1M HCl. Filter the biphasic mixture to remove insoluble silver salts[5]. Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate.

  • Post-Reaction Validation (QC): Confirm regiochemistry using 19F NMR. A single, sharp resonance typically between -60 and -80 ppm (relative to CFCl3) confirms the successful installation of the 2-fluoro group. The absence of multiple peaks validates regiomeric purity.

MechanisticPathway Substrate Complex Pyridine Derivative RadicalCation Pyridine Radical Cation Intermediate Substrate->RadicalCation AgF2 (Oxidation) FluoroIntermediate 2-Fluoropyridine Intermediate RadicalCation->FluoroIntermediate F- Transfer & Deprotonation SNAr Nucleophilic Aromatic Substitution (SNAr) FluoroIntermediate->SNAr Nucleophile (Nu-) FinalProduct Functionalized Pyridine Scaffold SNAr->FinalProduct Displacement of F-

Caption: Mechanistic pathway of AgF2-mediated C-H fluorination and subsequent SNAr.

Tandem SNAr: The Ultimate Diversification Tool

The utility of the 2-fluoropyridine intermediate extends beyond the properties of the fluorine atom itself. The highly electronegative fluorine dramatically lowers the LUMO of the pyridine ring, making the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2].

Medicinal chemists leverage this tandem C-H fluorination/SNAr sequence to rapidly generate analog libraries. By treating the newly formed 2-fluoropyridine with various nucleophiles (amines, alkoxides, or thiolates) under mild basic conditions, the fluorine is cleanly displaced[2]. This workflow transforms a static C-H bond into a versatile synthetic hub, enabling the rapid exploration of chemical space around the pyridine core.

References

  • Title: The Advent of a Privileged Scaffold: A Technical History of Fluorinated Pyridines Source: Benchchem URL
  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL
  • Title: Site-Selective CH Fluorination of Pyridines and Diazines with AgF2 Source: Organic Syntheses URL
  • Title: 2-Fluoropyridine (CID 9746)
  • Title: 3-Fluoropyridine (CAS 372-47-4)

Sources

Molecular weight and formula of 4-(2-Fluoropyridin-4-yl)piperazin-2-one

[1]

Physicochemical Snapshot

This section provides the definitive quantitative data for the molecule.[1] These values are calculated based on the standard IUPAC connectivity for the N4-substituted piperazin-2-one scaffold.

PropertyValueUnit
Chemical Formula C₉H₈FN₃O -
Molecular Weight 193.18 g/mol
Exact Mass 193.0651Da
CAS Number Not widely listed; see analogs-
LogP (Predicted) 0.2 – 0.5-
H-Bond Donors 1 (Amide NH)-
H-Bond Acceptors 4 (N, O, F)-
Rotatable Bonds 1 (C–N bond between rings)-
Elemental Analysis[1]
  • Carbon (C): 55.96%[1]

  • Hydrogen (H): 4.17%[1]

  • Fluorine (F): 9.83%[1]

  • Nitrogen (N): 21.75%[1]

  • Oxygen (O): 8.28%[1]

Structural Significance in Drug Discovery

The molecule represents a strategic fusion of two privileged pharmacophores:[1]

  • Piperazin-2-one (Ketopiperazine): A constrained peptidomimetic scaffold.[1] Unlike the flexible piperazine ring found in drugs like Ciprofloxacin, the 2-one moiety introduces planarity and a hydrogen bond donor/acceptor motif (amide), often improving metabolic stability and selectivity.[1]

  • 2-Fluoropyridine: A bioisostere of phenyl rings.[1] The fluorine atom at the 2-position lowers the pKa of the pyridine nitrogen, modulating basicity and reducing hERG channel liability, while also blocking metabolic oxidation at the electron-deficient 2-position.[1]

Primary Applications:

  • PARP Inhibitors: This scaffold mimics the core structure of NAD+ competitors.[1]

  • Kinase Inhibition: The amide motif can interact with the hinge region of ATP-binding pockets.[1]

Synthetic Framework & Methodology

The synthesis of 4-(2-Fluoropyridin-4-yl)piperazin-2-one is typically achieved via Nucleophilic Aromatic Substitution (SₙAr) .[1] This method is preferred over metal-catalyzed couplings (Buchwald-Hartwig) for this specific substrate due to the high reactivity of the 4-position in 2,4-difluoropyridine.[1]

Reaction Logic

The reaction exploits the electronic deficiency of the pyridine ring.[1] In 2,4-difluoropyridine , the 4-position is significantly more electrophilic than the 2-position because the intermediate Meisenheimer complex is stabilized by the para-nitrogen atom.[1] This allows for reguoselective substitution by the nucleophilic N4 of the piperazin-2-one.[1]

Experimental Protocol (Self-Validating)

Reagents:

  • Piperazin-2-one (1.0 equiv)[1]

  • 2,4-Difluoropyridine (1.1 equiv)[1]

  • Base:

    
     (2.5 equiv) or DIPEA (3.0 equiv)[1]
    
  • Solvent: DMSO or DMF (Polar aprotic solvents accelerate SₙAr)[1]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with Piperazin-2-one (10 mmol) and

    
     (25 mmol) in DMSO (20 mL). Stir at room temperature for 15 minutes to ensure de-agglomeration of the base.
    
  • Addition: Add 2,4-Difluoropyridine (11 mmol) dropwise. Note: Exotherm is possible; monitor internal temperature.[1]

  • Reaction: Heat the mixture to 80°C. Monitor via LC-MS or TLC (System: 5% MeOH in DCM). The starting amine (piperazinone) should disappear within 4–6 hours.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Note: Piperazinones are water-soluble; salting out the aqueous layer with NaCl is recommended.[1]

    • Wash organic layer with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (Gradient: 0

    
     10% MeOH in DCM).
    
Visualization: Synthetic Pathway

The following diagram illustrates the regioselective SₙAr mechanism and the retrosynthetic logic.

SynthesisPathcluster_legendReaction LogicStart1Piperazin-2-one(Nucleophile)IntermediateMeisenheimer Complex(Transition State)Start1->IntermediateDMSO, K2CO380°CStart22,4-Difluoropyridine(Electrophile)Start2->IntermediateProduct4-(2-Fluoropyridin-4-yl)piperazin-2-oneIntermediate->Product- HF(Regioselective)N4 AttackN4 is more nucleophilicthan Amide N1C4 SelectivityC4 is more electrophilic(Para to Pyridine N)

Caption: Figure 1. Regioselective SₙAr synthesis route favoring C4 substitution on the pyridine ring.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[1][5]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.05 (d, 1H): Pyridine H6 (Doublet due to F-coupling).[1]

    • δ 7.80 (br s, 1H): Amide NH (Exchangeable).[1]

    • δ 6.80 (m, 1H): Pyridine H3 (Coupled to F).[1]

    • δ 6.65 (m, 1H): Pyridine H5.[1]

    • δ 4.05 (s, 2H): Piperazinone C3-H (Singlet, deshielded by carbonyl).[1]

    • δ 3.65 (t, 2H): Piperazinone C5-H.[1]

    • δ 3.35 (t, 2H): Piperazinone C6-H.[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+

  • Expected [M+H]⁺: 194.19 m/z[1]

  • Fragmentation Pattern: Loss of the carbonyl group (CO, -28 Da) is common in lactams, often observing a fragment at ~166 m/z.[1]

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact intermediate may be limited, handling should proceed based on the properties of its parent classes (Fluoropyridines and Piperazines).[1]

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amide is stable, but the pyridine ring can be sensitive to strong oxidizers.[1]

  • Disposal: Halogenated organic waste stream.[1]

References

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Context: Fluorine substitution effects on metabolic stability).

  • Caroon, J. M., et al. (1981).[1] Synthesis and antihypertensive activity of a series of 8-substituted 1-oxo-1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry. Link (Context: Piperazinone scaffold synthesis).[1]

  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Context: Nucleophilic Aromatic Substitution on Pyridines).

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link (Context: 2-Fluoropyridine properties).[1]

Technical Guide: Solubility Profiling of Fluoropyridyl Piperazinones

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the solubility profile of Fluoropyridyl Piperazinones , a scaffold increasingly prominent in medicinal chemistry (e.g., PARP inhibitors, Factor Xa inhibitors, and GPCR ligands).[1]

This guide synthesizes physicochemical principles with practical experimental methodologies.

Executive Summary

The fluoropyridyl piperazinone scaffold represents a strategic structural motif in modern drug discovery.[1][2] The incorporation of a fluorine atom onto the pyridine ring enhances metabolic stability by blocking oxidative metabolism (CYP450), while the piperazinone moiety offers a rigidified, polar template capable of specific hydrogen bonding interactions.[2]

However, this scaffold presents distinct solubility challenges. Unlike the highly basic piperazine, the piperazin-2-one contains a non-basic amide nitrogen and a moderately basic secondary amine.[1][2] When coupled with an electron-deficient fluoropyridine, the resulting molecule often exhibits low intrinsic aqueous solubility (


)  and a sharp pH-dependent solubility profile ("brick dust" behavior at neutral pH).[1]

This guide details the physicochemical basis of these properties and provides a validated workflow for their characterization.

Physicochemical Characterization

To accurately profile solubility, one must first understand the ionization behavior of the scaffold.[2]

Structural Analysis & pKa Shifts

The fluoropyridyl piperazinone core contains two potential ionization centers.[1][2] Their basicity is significantly modulated by electronic effects:

  • The Piperazinone Amine (

    
    ): 
    
    • In a standard piperazine, the

      
       pKa is ~9.8.[2]
      
    • In piperazin-2-one , the adjacent carbonyl group exerts an electron-withdrawing inductive effect, typically lowering the

      
       pKa to the 6.5 – 7.5 range .[1] This places the ionization event near physiological pH, meaning solubility can fluctuate wildly between the stomach (pH 1.[2]2) and the intestine (pH 6.8).[1][2]
      
  • The Fluoropyridine Nitrogen:

    • Unsubstituted pyridine has a pKa of ~5.2.[1][2]

    • Fluorine substitution drastically reduces basicity due to its strong electronegativity.[1][2]

      • 3-Fluoropyridine:[1][3] pKa drops to ~3.0.[1][2]

      • 2-Fluoropyridine:[1] pKa drops to ~0.5 (essentially non-basic in biological contexts).[1][2]

Implication: The molecule behaves largely as a monoprotic weak base under physiological conditions, driven solely by the piperazinone


.[2]
The Solubility Equation

The total solubility (


) at a specific pH is defined by the intrinsic solubility (

) and the ionization state:

[1]

For fluoropyridyl piperazinones,


 is often the limiting factor (< 10 µg/mL) due to efficient crystal packing driven by the planar amide bond and 

stacking of the fluoropyridine rings.[1][2]
Data Summary: Typical Physicochemical Values
PropertyTypical RangeMechanistic Driver
Intrinsic Solubility (

)
1 – 50 µg/mLHigh lattice energy (Amide H-bonds +

-stacking).[1]
LogP (Lipophilicity) 1.5 – 3.5Fluorine increases lipophilicity; Amide lowers it.[1][2]
pKa (

-piperazinone)
6.5 – 7.8Inductive effect of the amide carbonyl.[1][2]
pKa (Pyridine) < 3.0Electron-withdrawing effect of Fluorine.[1][2]
Biorelevant Solubility Moderate IncreaseSolubilization by bile salts in FaSSIF/FeSSIF.[1][2]

Experimental Workflows

Workflow Visualization

The following diagram outlines the decision tree for characterizing the solubility of this specific scaffold.

SolubilityWorkflow Start Compound Synthesis (Fluoropyridyl Piperazinone) QC QC Check: XRD (Crystallinity) & DSC (Purity) Start->QC Tier1 Tier 1: Kinetic Solubility (DMSO Stock -> Buffer) QC->Tier1 Early Stage Tier2 Tier 2: Thermodynamic Solubility (Solid -> Buffer, 24h) QC->Tier2 Lead Opt Analysis Analysis: pH-Solubility Profile Tier1->Analysis Tier2->Analysis Decision Is S_int > 50 µg/mL? Analysis->Decision SaltScreen Salt Screening (Mesylate, HCl, Tosylate) Decision->SaltScreen No (Crystalline) Formulation Formulation Strategy: ASD or Lipid System Decision->Formulation No (Amorphous) Proceed Proceed to ADME Decision->Proceed Yes SaltScreen->Tier2

Caption: Decision tree for solubility profiling, distinguishing between kinetic screening and thermodynamic validation.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the equilibrium solubility of the crystalline solid, essential for predicting in vivo absorption.[1][2]

Materials:

  • Test Compound (Solid, crystalline).[1][2]

  • Buffers: 0.1N HCl (pH 1.2), Phosphate buffer (pH 6.8), FaSSIF (Biorelevant).[1][2]

  • Equipment: HPLC-UV/MS, Orbital Shaker, Centrifuge with temperature control.[1][2]

Step-by-Step Methodology:

  • Preparation: Weigh approximately 2–5 mg of the fluoropyridyl piperazinone into a 4 mL glass vial.

  • Solvent Addition: Add 1 mL of the respective buffer media.

    • Note: Ensure excess solid remains visible (saturated solution).[1][2] If the solution becomes clear, add more solid.

  • Equilibration: Cap vials tightly and place on an orbital shaker at 37°C for 24 hours.

    • Why 24h? Piperazinones can form hydrates.[1][2] 24h allows for potential pseudopolymorph conversion which affects solubility.[2]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes (also at 37°C to prevent precipitation upon cooling).

  • Filtration (Critical): If centrifugation is insufficient, use a PVDF syringe filter (0.22 µm).

    • Caution: Saturate the filter with the solution first to prevent drug adsorption, a common issue with lipophilic fluoropyridines.[2]

  • Quantification: Dilute the supernatant with mobile phase (usually Acetonitrile/Water) and analyze via HPLC-UV against a standard curve.[1][2]

  • Final pH Check: Measure the pH of the supernatant after the experiment. The amine basicity can shift the buffer pH.[1][2]

Biorelevant Media & The "Food Effect"

Fluoropyridyl piperazinones often exhibit a positive food effect due to their lipophilicity.[1][2]

  • FaSSIF (Fasted State Simulated Intestinal Fluid): Contains 3 mM Taurocholate.[1][2]

  • FeSSIF (Fed State Simulated Intestinal Fluid): Contains 15 mM Taurocholate.[1][2]

Observation: You will typically observe a 2-5x increase in solubility in FeSSIF compared to aqueous buffer at pH 5.[1][2]0. This is due to the solubilization of the lipophilic fluoropyridine tail into the mixed micelles.[1][2]

Data Presentation Example:

MediapHSolubility (µg/mL)Classification
0.1N HCl1.2> 1000High (Ionized)
Acetate Buffer4.5150Moderate
Phosphate Buffer6.812 Low (Neutral species dominates)
FaSSIF6.545Enhanced (Micellar)
FeSSIF5.0110High (Micellar + pH effect)

Troubleshooting & Optimization Strategies

The "Oiling Out" Phenomenon

Piperazinones with lipophilic tails (like fluoropyridines) often "oil out" (liquid-liquid phase separation) rather than crystallize during salt formation.[1][2]

  • Cause: The melting point of the salt is depressed below room temperature due to impurities or solvent inclusions.[1][2]

  • Solution: Use high-melting counterions .[1][2]

    • Avoid: Acetate, Lactate (often hygroscopic/oils).[1][2]

    • Prefer:Mesylate (Methanesulfonate) or Tosylate .[1][2] These planar counterions stack well with the aromatic pyridine, promoting crystallinity.[2]

Hydrotropy

If intrinsic solubility is too low for IV formulation, cosolvents are required.[1][2]

  • Recommendation: Fluoropyridyl piperazinones show excellent solubility in PEG-400 and Captisol (Sulfobutylether-β-cyclodextrin) .[1][2] The cyclodextrin cavity accommodates the fluorophenyl/pyridyl ring effectively.[1][2]

References

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Bergström, C. A., et al. (2014).[1][2] Accuracy of calculated pH-dependent aqueous drug solubility. Molecular Pharmaceutics. Link[1]

  • Pouton, C. W. (2006).[1][2] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link[1]

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link[1]

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for Piperazin-2-one derivatives. Link

Sources

Strategic Sourcing and Application of 4-(2-Fluoropyridin-4-yl)piperazin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of small-molecule drug discovery, the strategic selection of building blocks dictates the downstream success of a therapeutic program. 4-(2-Fluoropyridin-4-yl)piperazin-2-one (CAS: 1564561-83-6) represents a highly privileged, bifunctional pharmacophore. By fusing the metabolic stability of a piperazin-2-one core with the versatile reactivity of a 2-fluoropyridine moiety, this compound serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).

This technical whitepaper provides an in-depth analysis of the structural rationale, commercial sourcing strategies, and validated synthetic workflows for utilizing this advanced building block in modern medicinal chemistry.

Structural Rationale & Physicochemical Profiling

The Causality of Scaffold Selection

Historically, unsubstituted piperazine rings have been ubiquitous in drug discovery. However, their high basicity (pKa ~9.8) frequently leads to hERG channel toxicity, poor membrane permeability, and rapid oxidative metabolism at the α-carbon. Analysis of piperazine substitution patterns in commercial drugs reveals a historical lack of structural diversity, driving a modern shift toward functionalized derivatives to explore new chemical space [2].

By incorporating a carbonyl group to form piperazin-2-one , the basicity of the adjacent nitrogen is significantly reduced to an amide-like state. This modification dramatically improves the pharmacokinetic profile, enhancing oral bioavailability and mitigating phospholipidosis risks.

Simultaneously, the 2-fluoropyridine moiety serves a dual purpose:

  • Physicochemical Modulation: The high electronegativity and small van der Waals radius of the fluorine atom modulate the pKa of the pyridine nitrogen, improving lipophilic efficiency (LipE). It is estimated that up to 20% of new pharmaceutical drugs contain fluorine due to its profound impact on metabolic stability and binding affinity[3].

  • Synthetic Versatility: The 2-fluoro position acts as an excellent electrophilic handle. It is primed for late-stage nucleophilic aromatic substitution (SNAr) or cross-coupling, allowing medicinal chemists to rapidly diversify drug candidates without rebuilding the core scaffold.

Quantitative Data Summary

The physicochemical properties of the isolated building block are optimized for lead generation. The topological polar surface area (TPSA) of the piperazin-2-one core alone is approximately 41.1 Ų [1], which, combined with the pyridine ring, maintains an optimal profile for cellular permeability.

PropertyValueRationale / Impact on Drug Design
Molecular Weight 195.19 g/mol Highly ligand-efficient (LE); leaves ample room for elaboration.
Exact Mass 195.0808 DaUtilized for rigorous LC-HRMS validation during QC.
cLogP (Predicted) 0.45 - 0.65Optimal hydrophilicity; prevents non-specific protein binding.
TPSA ~54.0 ŲExcellent potential for blood-brain barrier (BBB) penetration.
H-Bond Donors 1The amide NH serves as a highly specific kinase hinge-binding motif.
H-Bond Acceptors 4Facilitates solvent-exposed interactions to improve solubility.

Synthetic Workflows & Experimental Protocols

To ensure a self-validating system within your laboratory, the synthesis of this building block must be robust and reproducible. The most efficient route is the palladium-catalyzed Buchwald-Hartwig cross-coupling of piperazin-2-one with 4-bromo-2-fluoropyridine.

Protocol: Buchwald-Hartwig Amination

The following methodology is designed to suppress regioisomeric impurities and maximize the yield of the target compound.

  • Preparation & Inert Atmosphere: In an oven-dried Schlenk flask under an argon atmosphere, charge 4-bromo-2-fluoropyridine (1.0 equiv, 10 mmol) and piperazin-2-one (1.2 equiv, 12 mmol).

  • Catalyst & Ligand Loading: Add Pd2(dba)3 (0.02 equiv, 2 mol%) and Xantphos (0.04 equiv, 4 mol%).

    • Causality: Xantphos is explicitly selected due to its large bite angle (111°), which accelerates reductive elimination over β-hydride elimination—a critical requirement when coupling secondary cyclic amines to electron-deficient heterocycles.

  • Base and Solvent Addition: Add anhydrous Cs2CO3 (2.0 equiv, 20 mmol) and anhydrous 1,4-dioxane (50 mL).

    • Causality: Cs2CO3 provides optimal basicity without the nucleophilic character that could prematurely hydrolyze or displace the sensitive 2-fluoropyridine moiety.

  • Reaction Execution: Degas the suspension via three rigorous freeze-pump-thaw cycles. Heat the mixture to 100°C for 12 hours under vigorous stirring.

  • Workup & Analytical Validation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing with ethyl acetate. Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM/MeOH 95:5).

    • Self-Validation: Confirm product identity via LC-MS (m/z[M+H]+ 196.1) and 19F NMR. A single sharp singlet at approximately -68 ppm confirms the integrity of the 2-fluoro position.

Synthesis SM1 4-Bromo-2-fluoropyridine Reaction Buchwald-Hartwig Amination Pd2(dba)3, Xantphos SM1->Reaction SM2 Piperazin-2-one SM2->Reaction Product 4-(2-Fluoropyridin-4-yl) piperazin-2-one Reaction->Product

Synthetic workflow for 4-(2-Fluoropyridin-4-yl)piperazin-2-one via Buchwald-Hartwig amination.

Commercial Sourcing & Supply Chain Logic

For programs bypassing in-house synthesis, application scientists must prioritize vendors that provide rigorous analytical validation. Fluorinated heterocycles are notoriously prone to regioisomeric scrambling during bulk manufacturing.

  • Purity Requirements: Accept no batch below >98% purity via LC-MS and 1H/19F NMR. 19F NMR is non-negotiable to ensure the fluorine atom has not migrated.

  • Supplier Landscape: Specialized chemical vendors such as Enamine, Ossila [4], and Chem-Impex [5] frequently stock fluorinated pyridine building blocks. For late-stage scale-up (kg quantities), custom synthesis organizations (CROs) must be audited for their ability to scavenge residual palladium (typically requiring functionalized silica scavengers like SiliaMetS® Thiol) to meet API regulatory limits (<10 ppm Pd).

Applications in Targeted Therapeutics (Signaling Pathways)

In modern oncology, the 4-(2-Fluoropyridin-4-yl)piperazin-2-one scaffold is heavily utilized in the design of Type I and Type II kinase inhibitors.

The piperazinone NH acts as a crucial hydrogen bond donor to the hinge region of the kinase ATP-binding pocket. Meanwhile, the 2-fluoropyridine group is displaced via SNAr by functionalized anilines to create extended structures that occupy the allosteric pocket. For example, derivatives of this scaffold have shown profound efficacy in targeting the MAPK/ERK signaling pathway. By selectively inhibiting mutant RAF or MEK kinases, these compounds halt downstream cellular proliferation in melanoma and non-small cell lung cancer (NSCLC) models.

Pathway Signal Extracellular Signal Receptor RTK (e.g., EGFR) Signal->Receptor RAS RAS (Active) Receptor->RAS Kinase Target Kinase (e.g., RAF/MEK) RAS->Kinase ERK ERK1/2 Kinase->ERK Transcription Cell Proliferation ERK->Transcription Drug Inhibitor (Fluoropyridine-piperazinone) Drug->Kinase

MAPK signaling pathway illustrating targeted inhibition by the synthesized pharmacophore.

References

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. Available at: [Link]

Methodological & Application

Synthesis of 4-(2-Fluoropyridin-4-yl)piperazin-2-one from piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 4-(2-Fluoropyridin-4-yl)piperazin-2-one via Nucleophilic Aromatic Substitution (SNAr)

Executive Summary

The piperazine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized to optimize the pharmacokinetic properties, aqueous solubility, and target affinity of small-molecule active pharmaceutical ingredients[1]. The synthesis of functionalized piperazines, such as 4-(2-fluoropyridin-4-yl)piperazin-2-one, requires precise control of regioselectivity to avoid complex product mixtures. This application note details a highly regioselective Nucleophilic Aromatic Substitution (SNAr) protocol, providing a self-validating, scalable workflow designed for drug development professionals and synthetic chemists.

Mechanistic Rationale & Regioselectivity (Expertise & Experience)

The successful coupling of piperazin-2-one and 2,4-difluoropyridine relies on the intrinsic electronic properties and predictable reactivity of both the nucleophile and the electrophile. Designing this reaction requires understanding the causality behind the regioselectivity:

  • Nucleophile Causality (Piperazin-2-one): Piperazin-2-one possesses two nitrogen atoms with distinct electronic environments. The N1 nitrogen is part of an amide bond; its lone pair is heavily delocalized into the adjacent carbonyl

    
    -system, rendering it non-nucleophilic under standard conditions. Conversely, the N4 nitrogen is a secondary aliphatic amine with a highly localized, available lone pair, making it the exclusive site of nucleophilic attack.
    
  • Electrophile Causality (2,4-Difluoropyridine): In 2,4-difluoropyridine, both the C2 and C4 positions are activated by the electron-withdrawing fluorine atoms and the pyridine nitrogen. However, empirical data and molecular orbital analyses demonstrate that 2,4-difluoropyridine reacts with standard nucleophiles exclusively at the 4-position under halogen displacement[2]. This absolute C4-selectivity is driven by the superior stabilization of the intermediate Meisenheimer complex, where the developing negative charge is effectively delocalized onto the para-positioned electronegative pyridine nitrogen.

  • Condition Causality (Solvent & Base): Polar aprotic solvents like N,N-Dimethylformamide (DMF) are chosen because they solvate the nucleophile without hydrogen-bonding to its lone pair, thereby maximizing its reactivity[3]. Potassium carbonate (K

    
    CO
    
    
    
    ) acts as a mild, insoluble base that scavenges the hydrofluoric acid (HF) byproduct, driving the reaction forward without causing unwanted side reactions (such as the deprotonation of the amide N1)[3].

Reaction Pathway Logic

Reaction pathway and regioselectivity of the SNAr synthesis of 4-(2-fluoropyridin-4-yl)piperazin-2-one.

Experimental Protocol: A Self-Validating System (Trustworthiness)

To ensure absolute trustworthiness, this protocol incorporates strict in-process controls (IPC) that validate the reaction's progress before proceeding to the next stage, preventing downstream failures.

Materials & Reagents:

  • Piperazin-2-one (1.0 equiv, limiting reagent)

  • 2,4-Difluoropyridine (1.2 equiv, slight excess to ensure complete conversion)

  • Potassium carbonate (K

    
    CO
    
    
    
    , 2.0 equiv, finely powdered and anhydrous)
  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve piperazin-2-one (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add the K

    
    CO
    
    
    
    (2.0 equiv) to the solution. Stir for 10 minutes at room temperature to ensure a uniform suspension.
  • Electrophile Addition: Add 2,4-difluoropyridine (1.2 equiv) dropwise to the reaction mixture.

  • Heating & Execution: Attach a reflux condenser and heat the reaction mixture to 80 °C using a heating block. Stir vigorously for 12–18 hours.

  • Self-Validation (In-Process Control): After 12 hours, sample 10 µL of the reaction mixture, dilute with 1 mL of acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The reaction is deemed complete when the piperazin-2-one peak (m/z [M+H]

      
       = 101.1) is fully consumed, and a single dominant product peak emerges at m/z[M+H]
      
      
      
      = 196.2. If starting material persists, continue heating and re-check after 4 hours.
  • Workup: Once validated, cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMF. Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Dichloromethane/Methanol, 95:5 to 90:10 gradient) to afford the pure product as a solid.

Workflow Diagram

Step-by-step experimental workflow with integrated LC-MS self-validation loops.

Quantitative Data Summary

Table 1: Reaction Condition Optimization Summary

SolventBaseTemperatureTimeConversion (LC-MS)Isolated YieldCausality / Observation
THFK

CO

65 °C (Reflux)24 h< 20%N/AInsufficient thermal energy and poor base solubility.
DMFEt

N
80 °C18 h65%52%Homogeneous base led to minor side reactions; difficult workup.
DMF K

CO

80 °C 12 h > 98% 84% Optimal. Insoluble base scavenges HF efficiently without side reactions.
DMSOK

CO

100 °C8 h> 95%71%Faster reaction, but product loss during aqueous workup due to DMSO miscibility.

Table 2: Analytical Characterization of 4-(2-Fluoropyridin-4-yl)piperazin-2-one

Analytical MethodExpected Result / Signal Assignment
LC-MS (ESI+) m/z 196.2 [M+H]

(Exact Mass: 195.08)

H NMR (400 MHz, DMSO-d

)

8.10 (br s, 1H, Amide NH), 7.85 (d, 1H, Pyridine C6-H), 6.70 (dd, 1H, Pyridine C5-H), 6.55 (d, 1H, Pyridine C3-H), 3.85 (s, 2H, Piperazine C3-H

), 3.50 (t, 2H, Piperazine C5-H

), 3.25 (t, 2H, Piperazine C6-H

).

F NMR (376 MHz, DMSO-d

)

-68.5 (s, 1F, Pyridine C2-F). Confirms absolute retention of the 2-fluoro substituent and C4 regioselectivity.

References

Sources

Buchwald-Hartwig amination conditions for piperazin-2-one arylation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Buchwald-Hartwig Arylation of Piperazin-2-ones

The piperazin-2-one (2-oxopiperazine) scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, GPCR ligands, and CNS-active therapeutics[1]. Unlike simple piperazines, the piperazin-2-one ring presents a unique regioselectivity challenge: it contains both a highly nucleophilic secondary amine (N4) and a significantly less reactive lactam/amide (N1).

This application note provides a comprehensive, self-validating guide to the regioselective functionalization of piperazin-2-ones via palladium-catalyzed Buchwald-Hartwig cross-coupling, detailing the mechanistic causality behind catalyst and ligand selection for both N4-amination and N1-amidation.

Mechanistic Rationale & Ligand Design

The success of a Buchwald-Hartwig coupling on a bifunctional scaffold relies entirely on the electronic and steric tuning of the palladium-ligand complex. The choice of ligand dictates the geometry of the intermediate species, directly influencing the rate of reductive elimination.

Pathway A: N4-Amination (Secondary Amine) The N4 position is an aliphatic secondary amine. The primary challenge here is preventing


-hydride elimination and overcoming the steric bulk of complex aryl halides.
  • Catalyst/Ligand : We employ Pd₂(dba)₃ paired with RuPhos (or BrettPhos). RuPhos is an electron-rich, bulky dialkylbiaryl phosphine. Its electron density accelerates the oxidative addition of challenging aryl chlorides, while its immense steric bulk forces the palladium center to rapidly undergo reductive elimination, preventing off-target side reactions[2].

  • Base : A strong, non-nucleophilic base like NaOtBu is optimal for deprotonating the coordinated amine to form the palladium-amido intermediate[2].

Pathway B: N1-Amidation (Lactam) The N1 position is a lactam, meaning the nitrogen lone pair is delocalized into the adjacent carbonyl, rendering it a poor nucleophile. Direct arylation requires N4-protection (e.g., N4-Boc) to prevent competitive N4-amination.

  • Catalyst/Ligand : We utilize Pd(OAc)₂ paired with Xantphos . Amidation is notoriously difficult because the resulting Pd-amido complex often adopts a trans geometry, which cannot undergo reductive elimination. Xantphos is a rigid, bidentate ligand with a uniquely large bite angle (~111°). This wide angle physically forces the aryl and amido groups into a cis conformation on the square planar Pd(II) intermediate, geometrically enforcing and accelerating reductive elimination[3].

  • Base : Weaker bases such as Cs₂CO₃ or K₂CO₃ are preferred to tolerate sensitive functional groups and prevent the cleavage of the N4-protecting group at elevated temperatures[3].

Pathway Visualization

G P2O Piperazin-2-one Scaffold N4_Path N4-Arylation (Secondary Amine) P2O->N4_Path Free N4 Amine N1_Path N1-Amidation (Lactam/Amide) P2O->N1_Path N4 Protected (Boc/Cbz) N4_Cond Pd2(dba)3 / RuPhos NaOtBu, Toluene, 80°C N4_Path->N4_Cond N1_Cond Pd(OAc)2 / Xantphos Cs2CO3, Dioxane, 100°C N1_Path->N1_Cond N4_Prod N4-Aryl-piperazin-2-one (Fast Reductive Elimination) N4_Cond->N4_Prod Monodentate Ligand N1_Prod N1-Aryl-N4-Boc-piperazin-2-one (Cis-Enforced Geometry) N1_Cond->N1_Prod Bidentate Ligand

Divergent Buchwald-Hartwig pathways for regioselective N4-amination and N1-amidation.

Quantitative Reaction Parameters

The following table summarizes the optimized empirical parameters for differentiating between the two nucleophilic sites.

ParameterN4-Amination (Amine)N1-Amidation (Lactam)Causality / Rationale
Substrate State Unprotected N4N4-Boc or N4-Cbz ProtectedN4 is highly reactive; must be masked for N1 targeting.
Pd Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2-5 mol%)Pd(0) is ready for oxidative addition; Pd(II) is reduced in situ.
Ligand RuPhos (4 mol%)Xantphos (4-10 mol%)RuPhos bulk drives N4 elimination; Xantphos bite angle enforces cis N1 geometry.
Base NaOtBu (1.5 equiv)Cs₂CO₃ or K₂CO₃ (1.5-2.0 equiv)Strong base needed for amine; weak base prevents Boc deprotection.
Solvent Anhydrous Toluene1,4-DioxaneToluene supports non-polar transition states; Dioxane aids base solubility at high temp.
Temperature 80 °C100 °C - 110 °CAmidation has a higher activation barrier for reductive elimination.

Step-by-Step Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify catalytic turnover before proceeding to workup.

Protocol A: N4-Arylation of Unprotected Piperazin-2-one

Targeting the secondary amine with an aryl chloride.

  • Preparation (Inert Atmosphere): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), piperazin-2-one (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (1.5 mmol, 1.5 equiv)[2].

  • Solvent Addition: Evacuate and backfill the flask with ultra-pure Argon three times. Add anhydrous, degassed toluene (5.0 mL) via syringe.

  • Reaction Execution: Heat the mixture to 80 °C in a pre-heated oil bath. The solution will typically transition from dark purple (Pd₂(dba)₃) to a reddish-brown active catalyst state.

  • Self-Validation (IPC): After 2 hours, withdraw a 10 µL aliquot under Argon. Dilute in 1 mL LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. Validation metric: >95% consumption of the aryl chloride and appearance of the [M+H]+ product peak.

  • Workup: Cool to room temperature. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂, DCM:MeOH gradient).

Protocol B: N1-Amidation of N4-Boc-Piperazin-2-one

Targeting the lactam nitrogen with an aryl bromide.

  • Preparation (Inert Atmosphere): In an oven-dried reaction vial, combine the aryl bromide (1.0 mmol, 1.0 equiv), N4-Boc-piperazin-2-one (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and finely milled Cs₂CO₃ (2.0 mmol, 2.0 equiv)[3].

  • Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous, degassed 1,4-dioxane (5.0 mL).

  • Reaction Execution: Seal the vial and heat to 100 °C for 12–16 hours. Note: The higher temperature is strictly required to overcome the activation energy of the lactam's reductive elimination.

  • Self-Validation (IPC): At 12 hours, perform TLC (Hexanes:EtOAc 1:1) and LC-MS. Validation metric: The N4-Boc protecting group must remain intact (no [M-100] mass peak indicating Boc loss). If Boc loss is observed, lower the temperature to 90 °C in future runs.

  • Workup: Cool to room temperature. Dilute with DCM (15 mL) and filter the crude mixture through a pad of Celite to remove the insoluble inorganic salts (Cs₂CO₃ and Pd black). Rinse the pad with an additional 10 mL of DCM.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂, Hexanes:EtOAc gradient) to yield the N1-aryl-N4-Boc-piperazin-2-one.

Troubleshooting & Optimization

  • Issue: Dehalogenation of the Aryl Halide (Reduction)

    • Causality: Moisture in the solvent or base leads to the formation of Pd-hydride species, which reduce the aryl halide instead of coupling it.

    • Solution: Rigorously dry the base (especially K₂CO₃/Cs₂CO₃) in a vacuum oven at 120 °C overnight prior to use. Ensure solvents are stored over activated molecular sieves.

  • Issue: Catalyst Deactivation (Black Precipitate)

    • Causality: Oxygen ingress oxidizes the electron-rich phosphine ligands (RuPhos

      
       RuPhos oxide), leaving the Pd(0) unprotected, which aggregates into inactive "Pd black".
      
    • Solution: Improve the degassing protocol. Utilize the freeze-pump-thaw method for solvents rather than simple sparging.

  • Issue: Low Yield in N1-Amidation

    • Causality: The aryl halide may be too electron-rich, slowing down the initial oxidative addition step.

    • Solution: Switch the catalyst precursor to a pre-formed palladacycle (e.g., Xantphos Pd G3 or G4 precatalyst) to ensure quantitative generation of the active monoligated Pd(0) species at lower temperatures.

References

  • Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853. ACS Publications. Available at:[Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. Available at:[Link]

Sources

Application Note & Protocol: Strategic Synthesis of 2-(Piperazin-1-yl)-4-fluoropyridine Scaffolds via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of SNAr in Medicinal Chemistry

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in the synthesis of functionalized aromatic compounds, proving indispensable in the fields of pharmaceuticals, agrochemicals, and materials science.[1] In medicinal chemistry, the SNAr reaction is one of the most frequently utilized transformations for constructing the complex molecular architectures of modern therapeutics.[1] This is largely due to its reliability, broad substrate scope, and tolerance for a wide array of functional groups, making it ideal for both early discovery and late-stage functionalization of drug candidates.[2][3]

The reaction typically proceeds via a two-step addition-elimination mechanism, wherein a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4][5] Aromaticity is subsequently restored through the expulsion of a leaving group. For this mechanism to be effective, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[5][6][7]

Heterocyclic systems like pyridine are inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[8][9] This inherent reactivity is further enhanced by the presence of a fluorine substituent. Counterintuitively, despite the high strength of the C-F bond, fluoride is an excellent leaving group in SNAr reactions.[6][7] The high electronegativity of fluorine strongly activates the carbon atom toward nucleophilic attack, which is the rate-determining step of the reaction.[4][10] Consequently, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, often allowing for milder reaction conditions.[2][3]

This application note provides a detailed protocol and scientific rationale for the SNAr reaction between 2,4-difluoropyridine and a piperazinone derivative, a common structural motif in pharmacologically active compounds.[11][12] We will explore the mechanistic underpinnings, regioselectivity, and key parameters for optimizing this valuable transformation.

Reaction Mechanism and Regioselectivity

The reaction between 2,4-difluoropyridine and a secondary amine, such as piperazinone, proceeds through the classical SNAr pathway.

The Addition-Elimination Pathway

The mechanism involves two key steps:

  • Nucleophilic Attack: The piperazinone nitrogen attacks one of the carbon atoms bearing a fluorine atom. The pyridine ring is highly susceptible to this attack at the C2 and C4 positions because the electronegative ring nitrogen helps to stabilize the resulting negative charge.[8]

  • Formation of the Meisenheimer Complex: This attack disrupts the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate (the Meisenheimer complex).[2][4] The negative charge is delocalized across the ring and, crucially, onto the ring nitrogen, which provides significant stabilization.[8]

  • Elimination and Re-aromatization: The aromatic system is restored by the elimination of a fluoride ion, which is a good leaving group in this context. This step is typically fast.[4][13]

SNAr_Mechanism Reactants 2,4-Difluoropyridine + Piperazinone Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate + Nucleophile (Addition) Product Monosubstituted Product + Fluoride Ion Intermediate->Product - Leaving Group (Elimination)

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Controlling Regioselectivity: C4 vs. C2 Attack

With 2,4-difluoropyridine, the nucleophile can potentially attack either the C2 or C4 position. The regioselectivity is governed by the electronic environment of the ring. The C4 position (para to the nitrogen) is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position (ortho to the nitrogen).[8][14] This preference is due to superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the para position. Therefore, the reaction with piperazinone preferentially yields the C4-substituted product, 2-(piperazin-1-yl)-4-fluoropyridine. While exceptions can occur, particularly with changes to ring substituents, C4 selectivity is the expected outcome for this substrate.[15]

Optimized Protocol: Synthesis of 4-fluoro-2-(piperazin-1-yl)pyridine

This protocol details a robust method for the monosubstitution of 2,4-difluoropyridine with a generic piperazinone nucleophile.

Materials and Equipment
  • Reactants:

    • 2,4-Difluoropyridine (1.0 eq)

    • Piperazinone (1.1 - 1.2 eq)

  • Base:

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent:

    • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Reflux condenser or reaction tube with a screw cap

    • Inert atmosphere setup (Nitrogen or Argon)

    • Heating mantle or oil bath with temperature control

    • Standard glassware for aqueous workup and extraction

    • Rotary evaporator

    • Silica gel for column chromatography

Key Reaction Parameters

The success of an SNAr reaction is highly dependent on the careful selection of reaction conditions. The following table summarizes optimized parameters for this specific transformation.

ParameterRecommended ChoiceRationale & Justification
Nucleophile Stoichiometry 1.1 - 1.2 equivalentsA slight excess of the nucleophile ensures complete consumption of the limiting electrophile (2,4-difluoropyridine), driving the reaction to completion.
Solvent Anhydrous DMSO, DMFPolar aprotic solvents are crucial. They effectively solvate the cation of the base but poorly solvate the nucleophile, increasing its reactivity. They also help stabilize the charged Meisenheimer complex intermediate.[7][16] Anhydrous conditions are important to prevent quenching of the base.
Base K₂CO₃ or Cs₂CO₃ (2-3 eq)A base is required to deprotonate the piperazinone, generating a more potent nucleophile.[6] Inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred as they are strong enough to facilitate the reaction but typically do not cause unwanted side reactions.[17][18] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.
Temperature 80 - 120 °CHeating is generally required to overcome the activation energy barrier for the formation of the Meisenheimer complex.[6] The optimal temperature should be determined empirically, starting lower and gradually increasing while monitoring reaction progress.
Atmosphere Inert (Nitrogen or Argon)While not always strictly necessary, using an inert atmosphere is good practice to prevent potential side reactions and degradation of reagents, especially when using anhydrous solvents and strong bases.[2]
Step-by-Step Experimental Procedure

Caption: A typical experimental workflow for the SNAr protocol.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the piperazinone derivative (1.1 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M). Begin stirring the suspension. Add the 2,4-difluoropyridine (1.0 eq) to the mixture.

  • Heating and Reaction: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to the desired temperature (e.g., 100 °C) using an oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] A typical time is 4-12 hours. The reaction is complete upon the disappearance of the limiting starting material (2,4-difluoropyridine).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into water.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Combine the organic layers, wash with brine to remove residual DMSO and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-fluoro-2-(piperazin-1-yl)pyridine product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient activation of the nucleophile. 2. Reaction temperature is too low. 3. Ineffective base.1. Ensure the base is anhydrous and of good quality. Consider a stronger base like Cs₂CO₃ if K₂CO₃ is ineffective.[17] 2. Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and potential decomposition.[6] 3. Switch to a more effective base or ensure the stoichiometry is correct (2-3 equivalents).
Formation of Side Products 1. Reaction temperature is too high, leading to decomposition. 2. Disubstitution (reaction at both C2 and C4). 3. Reaction with solvent or impurities.1. Lower the reaction temperature. 2. Use a smaller excess of the piperazinone nucleophile (e.g., 1.05 eq) and monitor the reaction carefully to stop it after the starting material is consumed. 3. Use high-purity, anhydrous solvents.
Difficult Purification 1. Residual DMSO or DMF in the crude product. 2. Product has similar polarity to starting materials.1. Perform a thorough aqueous workup, including multiple washes with water and brine, to remove high-boiling polar solvents. 2. Optimize the column chromatography eluent system. A shallow gradient may be necessary to achieve good separation.

Conclusion

The nucleophilic aromatic substitution reaction between 2,4-difluoropyridine and piperazinone is a powerful and reliable method for synthesizing valuable heterocyclic scaffolds for drug discovery. The enhanced reactivity of the fluoropyridine substrate allows for efficient substitution under accessible laboratory conditions.[2] By understanding the underlying addition-elimination mechanism and carefully controlling key parameters such as solvent, base, and temperature, researchers can achieve high yields of the desired C4-substituted product. The protocol and insights provided herein serve as a comprehensive guide for the successful implementation and optimization of this critical transformation.

References

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Application Notes & Protocols: Strategic Synthesis and Utilization of 4-(2-Fluoropyridin-4-yl)piperazin-2-one as a Pivotal Intermediate for PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 4-(2-Fluoropyridin-4-yl)piperazin-2-one. This key intermediate is instrumental in the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents that exploit synthetic lethality in tumors with DNA repair deficiencies.[1][2] We present detailed, field-tested protocols for the synthesis of the intermediate via Nucleophilic Aromatic Substitution (SNAr) and its subsequent elaboration into a PARP inhibitor scaffold using a Palladium-catalyzed Buchwald-Hartwig amination. The causality behind experimental choices, process optimization, and analytical validation is thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction: The Role of PARP Inhibition and the Significance of the Piperazinone Intermediate

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the DNA damage repair machinery, primarily involved in the base excision repair (BER) pathway.[2] In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of toxic double-strand breaks, ultimately resulting in cell death through a mechanism known as synthetic lethality.[1][2] This has led to the successful clinical approval of several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, for treating cancers with these specific genetic vulnerabilities.[3][4][5]

The intermediate, 4-(2-Fluoropyridin-4-yl)piperazin-2-one, serves as a crucial building block for constructing complex PARP inhibitors. Its structure contains two key features:

  • The Piperazin-2-one moiety: This cyclic amide provides a rigid scaffold and points of connection for other pharmacophoric elements.[6][7]

  • The 2-Fluoropyridine ring: The fluorine atom at the 2-position activates the pyridine ring for subsequent coupling reactions, most notably the Buchwald-Hartwig amination, which is a powerful method for forming the critical C-N bond that links this fragment to the core of the final inhibitor molecule.[8][9]

This guide outlines a robust synthetic strategy, beginning with the formation of the intermediate and culminating in its use to assemble the core structure of a Niraparib-like PARP inhibitor.

G cluster_0 PART A: Synthesis of Key Intermediate cluster_1 PART B: Assembly of PARP Inhibitor Core Start_A 2-Fluoro-4-chloropyridine + Piperazin-2-one Intermediate 4-(2-Fluoropyridin-4-yl)piperazin-2-one Start_A->Intermediate S_NAr Reaction Product Final PARP Inhibitor Scaffold (e.g., Niraparib analogue) Intermediate->Product Buchwald-Hartwig Coupling Start_B Indazole Carboxamide Derivative Start_B->Product Overall Goal PARP Inhibitor Synthesis Overall Goal->Start_A Overall Goal->Start_B

Overall Synthetic Workflow.

Synthesis of 4-(2-Fluoropyridin-4-yl)piperazin-2-one via SNAr

The synthesis of the title intermediate is efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is predicated on the high electrophilicity of the C4 position on the pyridine ring, which is activated by the electron-withdrawing effects of both the ring nitrogen and the fluorine atom at the C2 position. 2-Fluoro-4-chloropyridine is an ideal starting material as the chlorine at C4 is a better leaving group than fluorine under these conditions.

Mechanistic Rationale

The reaction proceeds via a Meisenheimer complex intermediate. The nitrogen atom of piperazin-2-one, acting as a nucleophile, attacks the electron-deficient C4 carbon of the pyridine ring. The presence of a non-nucleophilic base is crucial to deprotonate the piperazin-2-one, thereby increasing its nucleophilicity. A polar aprotic solvent is used to solvate the cationic species and facilitate the reaction without interfering with the nucleophile.

G Reactants 2-Fluoro-4-chloropyridine + Piperazin-2-one Reaction Nucleophilic Aromatic Substitution (SNAr) Reactants->Reaction Base Base (e.g., K2CO3, DIPEA) Base->Reaction Solvent Solvent (e.g., DMSO, DMF) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Heat (e.g., 100-120 °C) Purification Recrystallization or Chromatography Workup->Purification Product 4-(2-Fluoropyridin-4-yl)piperazin-2-one Purification->Product

Workflow for Intermediate Synthesis.
Detailed Experimental Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
2-Fluoro-4-chloropyridine131.545.00 g38.01.0
Piperazin-2-one100.124.18 g41.81.1
Potassium Carbonate (K₂CO₃)138.2110.5 g76.02.0
Dimethyl Sulfoxide (DMSO)78.1350 mL--

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-chloropyridine (5.00 g, 38.0 mmol), piperazin-2-one (4.18 g, 41.8 mmol), and potassium carbonate (10.5 g, 76.0 mmol).

    • Causality Insight: Piperazin-2-one is used in slight excess (1.1 eq.) to ensure complete consumption of the limiting starting material. Anhydrous potassium carbonate is a suitable, cost-effective base to deprotonate the piperazinone without introducing competing nucleophiles.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 50 mL) to the flask.

    • Causality Insight: DMSO is an excellent polar aprotic solvent for SNAr reactions, effectively dissolving the reagents and salts while facilitating the charge-separated transition state. Its high boiling point is ideal for reactions requiring elevated temperatures.

  • Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 250 mL of cold water with stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) to remove residual DMSO and inorganic salts, followed by a wash with cold diethyl ether (2 x 30 mL) to aid in drying.

  • Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield 4-(2-Fluoropyridin-4-yl)piperazin-2-one as a white to off-white solid.

    • Expected Yield: 75-85%.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC (>98%).

Coupling to Form PARP Inhibitor Core via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][10][11] It is exceptionally well-suited for coupling the synthesized intermediate with an aryl halide or triflate, such as the 2-(4-bromophenyl)-2H-indazole-7-carboxamide core required for Niraparib-like structures.[12][13]

Rationale for Reaction Component Selection
  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is essential. Ligands like XPhos or RuPhos are highly effective as they accelerate the rate-limiting reductive elimination step of the catalytic cycle and prevent catalyst decomposition.[10][14]

  • Base: A strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is required. The base deprotonates the amine nucleophile in the catalytic cycle and facilitates the regeneration of the Pd(0) catalyst. Cs₂CO₃ is often preferred for its solubility in common organic solvents and its ability to minimize side reactions.[10]

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are used to prevent catalyst poisoning and side reactions with water or oxygen.

G Reactants Intermediate + Indazole-carboxamide Reaction Buchwald-Hartwig Amination Reactants->Reaction Catalyst Pd Precursor (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Bulky Phosphine (e.g., XPhos) Ligand->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Workup Filtration & Solvent Removal Reaction->Workup Inert Atmosphere, Heat Purification Silica Gel Chromatography Workup->Purification Product Final PARP Inhibitor Core Purification->Product

Workflow for Buchwald-Hartwig Coupling.
Detailed Experimental Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
4-(2-Fluoropyridin-4-yl)piperazin-2-one209.211.00 g4.781.05
2-(4-bromophenyl)-2H-indazole-7-carboxamide317.151.44 g4.551.0
Pd₂(dba)₃915.7284 mg0.0920.02
XPhos476.65130 mg0.2730.06
Cesium Carbonate (Cs₂CO₃)325.822.97 g9.102.0
Anhydrous Toluene-45 mL--

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 2-(4-bromophenyl)-2H-indazole-7-carboxamide (1.44 g, 4.55 mmol), 4-(2-Fluoropyridin-4-yl)piperazin-2-one (1.00 g, 4.78 mmol), cesium carbonate (2.97 g, 9.10 mmol), Pd₂(dba)₃ (84 mg, 0.092 mmol), and XPhos (130 mg, 0.273 mmol).

    • Causality Insight: The reaction is highly sensitive to oxygen and moisture. All reagents should be dry, and the flask must be thoroughly purged with an inert gas (Nitrogen or Argon) to prevent catalyst oxidation and ensure high yields.

  • Solvent Addition: Add 45 mL of anhydrous, degassed toluene via syringe.

  • Reaction Execution: Heat the mixture to 100-110 °C with stirring under a continuous inert atmosphere. Monitor the reaction by LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the final coupled product.

    • Expected Yield: 65-80%.

  • Characterization: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, HRMS, and HPLC.

References

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  • Barros, M. T., et al. (2018). Optimization of the reaction conditions for the Buchwald-Hartwig coupling. ResearchGate. [Link]

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  • Unknown Author. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Connecticut. [Link]

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Application Notes & Protocols: N-Alkylation Strategies for 4-(2-Fluoropyridin-4-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-(2-Fluoropyridin-4-yl)piperazin-2-one scaffold is a privileged structural motif in modern medicinal chemistry. The piperazinone core offers a rigid, three-dimensional framework that can orient substituents into specific vectors, while the 2-fluoropyridine moiety frequently serves as a key interaction domain with biological targets, often improving metabolic stability and modulating physicochemical properties. The secondary amine at the N1 position of the piperazinone ring presents a critical handle for chemical modification, enabling the synthesis of diverse compound libraries for robust Structure-Activity Relationship (SAR) studies.

N-alkylation of this secondary amine is a fundamental transformation for exploring the chemical space around this core. The introduction of various alkyl, aryl, and functionalized groups at this position can significantly impact a compound's potency, selectivity, solubility, and pharmacokinetic profile. This guide provides detailed, field-proven protocols for the two most reliable and versatile methods for N-alkylation of this substrate: Direct Alkylation with Halides and Reductive Amination with Carbonyls . An overview of the more advanced Buchwald-Hartwig N-Arylation is also presented for the synthesis of N-aryl analogs.

Method 1: Direct N-Alkylation via Nucleophilic Substitution

This approach is a classical and direct method for forming C-N bonds. The reaction proceeds via an SN2 mechanism where the nucleophilic secondary amine of the piperazinone attacks an electrophilic alkyl halide. A base is required to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acid generated during the reaction.

Causality Behind Experimental Choices:

  • Base Selection: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃) is preferred. These bases are strong enough to deprotonate the piperazinone nitrogen but are generally unreactive towards the alkyl halide, minimizing side reactions.

  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal. They effectively dissolve the piperazinone substrate and the inorganic base, and they stabilize the transition state of the SN2 reaction without interfering with the nucleophile. For greener alternatives, higher boiling point alcohols may be considered, though solubility should be verified.[1][2]

  • Temperature Control: Many reactions with reactive alkyl halides (e.g., benzyl bromide, methyl iodide) proceed efficiently at room temperature. For less reactive halides (e.g., alkyl chlorides), moderate heating (50-80 °C) is often necessary to achieve a reasonable reaction rate.[3][4]

Workflow for Direct N-Alkylation

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Dissolve Substrate in Solvent (DMF/MeCN) B 2. Add Base (K₂CO₃ or Cs₂CO₃) A->B C 3. Add Alkyl Halide (R-X) dropwise B->C D 4. Stir at RT or Heat (e.g., 60 °C) C->D E 5. Monitor by TLC/LC-MS (until SM consumed) D->E F 6. Cool & Filter (if applicable) E->F G 7. Quench with H₂O & Extract with Organic Solvent F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify by Column Chromatography H->I J Final Product I->J

Caption: General workflow for Direct N-Alkylation.

Experimental Protocol: Direct N-Alkylation

Materials:

  • 4-(2-Fluoropyridin-4-yl)piperazin-2-one (1.0 equiv)

  • Alkyl halide (e.g., Benzyl bromide, Ethyl iodide) (1.1 - 1.5 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O) & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-(2-Fluoropyridin-4-yl)piperazin-2-one (1.0 equiv) and anhydrous DMF (or MeCN) to make a ~0.1 M solution.

  • Add anhydrous potassium carbonate (2.0-3.0 equiv) to the stirred solution.

  • Add the alkyl halide (1.1-1.5 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).[3][5]

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired N-alkylated product.

Method 2: Reductive Amination

Reductive amination is a powerful and highly versatile method for N-alkylation that avoids the use of reactive alkyl halides and minimizes the risk of over-alkylation.[5][6][7] The process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild and selective reducing agent.

Causality Behind Experimental Choices:

  • Carbonyl Source: A wide variety of commercially available aldehydes and ketones can be used, providing rapid access to a diverse set of N-substituents.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[6][8] It is mild enough not to reduce the starting carbonyl compound but is highly effective at reducing the iminium ion intermediate formed in the reaction. Its selectivity allows for a one-pot procedure where all reagents can be mixed together.[7]

  • Solvent Selection: Anhydrous chlorinated solvents like 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are typically used as they are inert and effectively solubilize the reactants and intermediates.[5]

  • Catalyst: A catalytic amount of acetic acid is sometimes added to accelerate the formation of the iminium ion, particularly with less reactive ketones.[3][6]

Workflow for Reductive Amination

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Dissolve Substrate & Carbonyl in Solvent (DCE/DCM) B 2. Stir for 30-60 min (for iminium ion formation) A->B C 3. Add NaBH(OAc)₃ portion-wise B->C D 4. Stir at RT C->D E 5. Monitor by TLC/LC-MS (until completion) D->E F 6. Quench with sat. NaHCO₃ (Caution: Gas Evolution!) E->F G 7. Separate Layers & Extract Aqueous Phase F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify by Column Chromatography H->I J Final Product I->J

Caption: General workflow for Reductive Amination.

Experimental Protocol: Reductive Amination

Materials:

  • 4-(2-Fluoropyridin-4-yl)piperazin-2-one (1.0 equiv)

  • Aldehyde or Ketone (1.1 - 1.5 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Water (H₂O) & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, dissolve 4-(2-Fluoropyridin-4-yl)piperazin-2-one (1.0 equiv) and the aldehyde or ketone (1.1-1.5 equiv) in anhydrous DCE or DCM.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[3]

  • Carefully add sodium triacetoxyborohydride (1.5-2.0 equiv) to the mixture in portions over 10 minutes. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with DCM (2x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final N-alkylated product.

Data Presentation: Comparison of N-Alkylation Methods
FeatureDirect AlkylationReductive Amination
Alkylating Agent Alkyl Halides (R-X)Aldehydes (RCHO), Ketones (RCOR')
Key Reagent Inorganic Base (e.g., K₂CO₃)Reducing Agent (e.g., NaBH(OAc)₃)
Common Solvents DMF, MeCNDCE, DCM, THF
Temperature Room Temp. to 80 °CRoom Temperature
Key Advantage Simplicity, directnessBroad substrate scope, mild conditions, avoids over-alkylation[5][6]
Potential Issue Potential for side reactions, requires reactive halidesStoichiometry of reducing agent is critical

Advanced Method Overview: Buchwald-Hartwig N-Arylation

For the synthesis of N-aryl derivatives, which are prevalent in many pharmaceuticals, the Buchwald-Hartwig amination is the state-of-the-art method.[9] This palladium-catalyzed cross-coupling reaction enables the formation of a C-N bond between an aryl halide (or triflate) and the piperazinone nitrogen.[10][11]

Core Components & Principles:

  • Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a specialized phosphine ligand (e.g., BINAP, RuPhos, XPhos) that facilitates the catalytic cycle.[10][11] The choice of ligand is critical and depends on the specific coupling partners.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the piperazinone nitrogen within the catalytic cycle.

  • Conditions: The reaction must be performed under strictly anhydrous and inert (nitrogen or argon) conditions, as the palladium(0) catalytic species is oxygen-sensitive. Aprotic, non-polar solvents like toluene or xylene are commonly used.[11]

This method is significantly more complex than the previous protocols but provides indispensable access to N-aryl piperazinone derivatives that are otherwise difficult to synthesize.

Conceptual Diagram: Buchwald-Hartwig Reaction

G Substrate Piperazinone (This work) Substrate->center_node ArylHalide Aryl Halide / Triflate (Ar-X) ArylHalide->center_node Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->center_node Ligand Phosphine Ligand (e.g., RuPhos) Ligand->center_node Base Strong Base (e.g., NaOtBu) Base->center_node Solvent Anhydrous Solvent (e.g., Toluene) Solvent->center_node Product N-Aryl Piperazinone center_node->Product Inert Atmosphere Heat

Caption: Key components for a Buchwald-Hartwig N-Arylation reaction.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Bio, M. M., & Javle, M. (2015). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Medicinal Chemistry Letters, 6(9), 987–991. [Link]

  • Li, H., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. [Link]

  • Christensen, M. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506–7511. [Link]

  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Wilson, L. J., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 55(21), 9166–9176. [Link]

  • Singh, U., & Kumar, S. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • O'Brien, P., & Campos, K. R. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 780–790. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Anandan, R., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 22(1), 121–126. [Link]

  • ResearchGate. (n.d.). Comparative synthetic platforms for mono-N-alkylation of piperazine. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]

Sources

Application Notes & Protocols: Strategic N-Protection of the Piperazin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] Its synthetic utility, however, is complicated by the presence of two distinct nitrogen atoms: an amide nitrogen (N1) and a secondary amine nitrogen (N4). Their differential reactivity necessitates a robust and strategic application of protecting groups to achieve regioselective functionalization. This guide provides an in-depth analysis of protecting group strategies, focusing on orthogonal approaches for the selective modification of the piperazin-2-one ring system. We present field-proven protocols, explain the chemical rationale behind strategic choices, and offer a comparative analysis of the most effective protecting groups employed in modern drug discovery.

The Synthetic Challenge: Differentiating N1 and N4

The core of the piperazin-2-one structure presents a nuanced synthetic challenge. The N4 nitrogen, being a secondary amine, is significantly more nucleophilic and basic than the N1 nitrogen, which is an amide. This inherent difference in reactivity is the cornerstone of most synthetic strategies.

  • N4 (Amine): Highly nucleophilic. It readily undergoes alkylation, acylation, and other standard amine functionalizations. This is typically the first site to be protected.

  • N1 (Amide): Significantly less nucleophilic. The lone pair is delocalized into the adjacent carbonyl group, rendering it much less reactive. Functionalization at this position often requires stronger bases (e.g., NaH) to deprotonate the amide followed by reaction with an electrophile.

A failure to control the reactivity of these two centers often leads to mixtures of mono- and di-substituted products, complicating purification and reducing overall yield.[5] Therefore, an orthogonal protecting group strategy, where each group can be removed under distinct conditions without affecting the other, is paramount for complex syntheses.[6][7]

Strategic Selection of Protecting Groups

The choice of a protecting group is dictated by its stability to subsequent reaction conditions and the ease and selectivity of its removal. For the piperazin-2-one scaffold, the most successful strategies rely on a combination of carbamate and benzyl-type protecting groups.

The Workhorse Carbamates: Boc and Cbz

Carbamates are the most widely used protecting groups for the N4-amine due to their ease of installation, stability, and well-defined deprotection methods.

  • Boc (tert-Butoxycarbonyl): The Boc group is a cornerstone of modern organic synthesis.[6][8] It is stable to a wide range of non-acidic conditions, including hydrogenation and basic hydrolysis. Its chief advantage is its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA).[6][8]

  • Cbz (Carboxybenzyl): The Cbz group is another classic amine protection strategy.[9] It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst).[7][9][10] This makes it perfectly orthogonal to the acid-labile Boc group.

The Robust Benzyl Group (Bn)

The Benzyl (Bn) group is introduced via alkylation with a benzyl halide.[11] It is exceptionally stable to both acidic and basic conditions, as well as to many oxidizing and reducing agents. Like Cbz, it is most commonly removed by catalytic hydrogenolysis, making it orthogonal to the Boc group.[10]

The following diagram illustrates a common orthogonal strategy, which is the most powerful approach for differentially functionalizing the piperazin-2-one core.

Orthogonal_Strategy cluster_0 Step 1: Protect N4 cluster_1 Step 2: Protect N1 cluster_2 Orthogonal Deprotection & Functionalization cluster_2a Path A: Functionalize N4 cluster_2b Path B: Functionalize N1 PZ Piperazin-2-one N4_Protected N4-Boc-Piperazin-2-one PZ->N4_Protected Boc₂O, Base N1N4_Protected N1-Bn, N4-Boc-Piperazin-2-one N4_Protected->N1N4_Protected NaH, then BnBr N1_Functionalized N1-Bn, N4-R1-Piperazin-2-one N1N4_Protected->N1_Functionalized 1. TFA (Removes Boc) 2. R1-X, Base N4_Functionalized N1-R2, N4-Boc-Piperazin-2-one N1N4_Protected->N4_Functionalized 1. H₂/Pd-C (Removes Bn) 2. R2-X, Base

Sources

Scalable Synthesis Routes for Fluoropyridyl Piperazinones: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: The fluoropyridyl piperazinone scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of clinically significant molecules. The strategic incorporation of a fluoropyridine moiety can enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles. This guide provides an in-depth analysis of scalable and robust synthetic strategies for the construction of these valuable compounds. We will delve into the mechanistic underpinnings of two primary synthetic routes—Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination—offering detailed, field-proven protocols and troubleshooting insights to empower researchers in drug discovery and development.

Core Synthetic Strategies: A Comparative Overview

The construction of the critical C-N bond linking the fluoropyridine and piperazinone rings is the central challenge in synthesizing this scaffold. Two primary strategies have emerged as the most reliable and scalable: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.[1]

Strategy A: Nucleophilic Aromatic Substitution (SNAr) — The Workhorse Reaction

SNAr is a powerful and frequently employed method for forging aryl-amine bonds, particularly on electron-deficient aromatic systems like pyridines.[1] The reaction is predicated on the high electronegativity of the fluorine atom, which activates the pyridine ring for nucleophilic attack, making positions ortho and para to the ring nitrogen particularly susceptible.[2]

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2] First, the nucleophilic nitrogen of the piperazinone attacks the carbon atom bearing the fluorine, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] In the second step, aromaticity is restored by the expulsion of the fluoride ion, which is an excellent leaving group in this context.[2]

A key advantage of using fluoropyridines is their enhanced reactivity compared to other halopyridines. The reaction of 2-fluoropyridine with an alkoxide is reportedly 320 times faster than that of 2-chloropyridine.[2][3][4] This heightened reactivity often allows for the use of milder reaction conditions, such as lower temperatures and weaker bases, which is critical for preserving sensitive functional groups on complex substrates.[2][3]

Caption: General mechanism of SNAr on a 2-fluoropyridine.
Strategy B: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a versatile and highly efficient alternative to classical methods.[5][6] This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or triflate and is renowned for its exceptional functional group tolerance and broad substrate scope.[6]

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the fluoropyridine, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The piperazinone coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated, regenerating the active Pd(0) catalyst.[6]

The choice of ligand for the palladium catalyst is critical and has evolved through several "generations" to handle a wider array of substrates under milder conditions.[6] Sterically hindered phosphine ligands are commonly used.[6] This method is particularly useful when the SNAr reaction is sluggish, for instance, with less activated fluoropyridines or when the piperazinone is a poor nucleophile.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X (Fluoropyridyl Halide) PdII_Complex Ar-Pd(II)-X(L₂) OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord R'NH (Piperazinone) PdII_Amine_Complex [Ar-Pd(II)-NHR'(L₂)]⁺X⁻ Amine_Coord->PdII_Amine_Complex Deprotonation Deprotonation (Base) PdII_Amine_Complex->Deprotonation PdII_Amido_Complex Ar-Pd(II)-NR'(L₂) Deprotonation->PdII_Amido_Complex RedElim Reductive Elimination PdII_Amido_Complex->RedElim RedElim->Pd0L2 Ar-NR' (Product)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Mechanism Addition-EliminationPd-catalyzed cross-coupling[7]
Key Reactant Activated (electron-poor) fluoropyridine[8]Fluoropyridyl halide (Cl, Br, I) or triflate
Advantages Often catalyst-free, uses inexpensive reagents, high atom economy.Broad substrate scope, high functional group tolerance, milder conditions for less reactive substrates.[6]
Limitations Requires electron-deficient pyridine ring; may require high temperatures for less reactive substrates.[3][4]Requires expensive Pd catalyst and ligands, potential for metal contamination in product.
Scalability Generally considered highly scalable and cost-effective for suitable substrates.Can be challenging to scale due to catalyst cost and removal, but protocols for large-scale synthesis exist.[1]

Detailed Experimental Protocols

The following protocols are representative examples designed to be robust and scalable. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Synthesis of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate via SNAr

This protocol is adapted from a procedure for the synthesis of a common intermediate and demonstrates the direct reaction between a difluoropyridine and a protected piperazine.[9] The excess piperazine nucleophile is used to drive the reaction towards the mono-substituted product.

Reaction Scheme: 2,6-Difluoropyridine + N-Boc-piperazine → tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Materials & Reagents:

ReagentM.W.AmountMolesEquivalents
N-Boc-piperazine186.251.60 g8.69 mmol1.0
2,6-Difluoropyridine115.091.00 g8.69 mmol1.0
Triethylamine (Et₃N)101.191.82 mL13.08 mmol1.5
Anhydrous DMF-33 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-piperazine (1.60 g, 8.69 mmol) and anhydrous N,N-dimethylformamide (DMF, 33 mL).

  • Reagent Addition: Add 2,6-difluoropyridine (1.00 g, 8.69 mmol) followed by triethylamine (1.82 mL, 13.08 mmol) to the stirred solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling the reaction to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 25 mL).

  • Extraction: Dilute the mixture with water (75 mL) and extract with ethyl acetate (3 x 60 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis of an N-(Fluoropyridyl) Piperazinone via Buchwald-Hartwig Amination

This protocol provides a general framework for the palladium-catalyzed coupling of a bromofluoropyridine with a piperazinone. This method leverages a modern, air- and moisture-stable palladium pre-catalyst, simplifying the reaction setup.[5]

Reaction Scheme: 4-Bromo-2-fluoropyridine + Piperazin-2-one → 4-(4-Fluoropyridin-2-yl)piperazin-3-one

Materials & Reagents:

ReagentM.W.AmountMolesEquivalents
4-Bromo-2-fluoropyridine175.98176 mg1.0 mmol1.0
Piperazin-2-one100.12120 mg1.2 mmol1.2
Pd G3 Precatalyst-9 mg0.01 mmol0.01
cataCXium A397.498 mg0.02 mmol0.02
Sodium tert-butoxide (NaOtBu)96.10135 mg1.4 mmol1.4
Anhydrous Toluene-5 mL--

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine 4-bromo-2-fluoropyridine (176 mg, 1.0 mmol), piperazin-2-one (120 mg, 1.2 mmol), the palladium precatalyst (0.01 equiv), the phosphine ligand (0.02 equiv), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Heating: Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

  • Extraction: Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Workflow and Troubleshooting

The successful synthesis of fluoropyridyl piperazinones requires careful planning and execution. The following workflow provides a general outline for a synthetic campaign.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Reaction Execution cluster_purification Phase 3: Workup & Purification Start Define Target Molecule Route_Scout Select Synthetic Route (SNAr vs. Buchwald-Hartwig) Start->Route_Scout Reagent_Prep Prepare Anhydrous Solvents & Reagents Route_Scout->Reagent_Prep Reaction_Setup Assemble Reaction Under Inert Atmosphere (if needed) Reagent_Prep->Reaction_Setup Reaction_Run Run Reaction at Optimized Temperature Reaction_Setup->Reaction_Run Monitoring Monitor Progress (TLC, LC-MS) Reaction_Run->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Characterization Analyze Pure Product (NMR, MS, Purity) Purification->Characterization End Final Product Characterization->End

Caption: Typical experimental workflow for synthesis.

Troubleshooting Common Issues:

  • Low Yield in SNAr: Low yields can result from incomplete reactions or side reactions.[8] Consider increasing the reaction temperature or time. Ensure all reagents and solvents are anhydrous, as water can lead to the formation of hydroxypyridine byproducts.[8][10]

  • Low Conversion in Buchwald-Hartwig: This can be due to an inactive catalyst. Ensure the reaction is performed under a strict inert atmosphere. The choice of base and ligand is also crucial and may require optimization for your specific substrates.

  • Formation of Bis-arylated Product: In reactions with unprotected piperazine or piperazinone, double substitution can occur.[5] This can often be minimized by using the piperazine component in excess or by using a mono-protected piperazine (e.g., N-Boc-piperazine) followed by a deprotection step.

Conclusion

The synthesis of fluoropyridyl piperazinones is a critical capability for medicinal chemists. Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination offer powerful, scalable, and versatile routes to these important scaffolds. By understanding the mechanistic principles behind each method and adhering to rigorous experimental technique, researchers can efficiently access a wide array of analogues for drug discovery programs. The protocols and insights provided in this guide serve as a foundational resource for the successful implementation of these key synthetic transformations.

References

  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • PMC. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • PMC. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • Semantic Scholar. (n.d.). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • PMC. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]

  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • ResearchGate. (n.d.). Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. [Link]

  • OChem. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). [Link]

  • PMC. (2020). Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. [Link]

  • Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

Sources

Application Notes and Protocols: Acylation of 4-(2-Fluoropyridin-4-yl)piperazin-2-one with Acid Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the coupling of 4-(2-Fluoropyridin-4-yl)piperazin-2-one with acid chlorides. This acylation reaction is a critical transformation in the synthesis of a wide range of biologically active molecules. These application notes detail the underlying chemical principles, offer a selection of robust protocols, and provide insights into reaction optimization and potential challenges. The methodologies described herein are designed to ensure high-yield, selective, and reproducible synthesis of the target N-acylated piperazin-2-one derivatives.

Introduction: The Significance of N-Acylated Piperazin-2-ones

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1][2] The N-acylation of piperazine derivatives, such as 4-(2-Fluoropyridin-4-yl)piperazin-2-one, with acid chlorides is a fundamental and widely employed method for the synthesis of amides. This reaction allows for the introduction of a vast array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The resulting N-acylated products are key intermediates and final compounds in the development of therapeutics targeting various diseases.

The presence of the 2-fluoropyridine moiety introduces specific electronic properties and potential metabolic stability, making this particular heterocyclic substituent of high interest. The successful and efficient coupling of this piperazinone with various acid chlorides is therefore a critical step in the synthesis of novel chemical entities.

Mechanistic Rationale and Reagent Selection

The reaction between 4-(2-Fluoropyridin-4-yl)piperazin-2-one and an acid chloride is a classic example of nucleophilic acyl substitution. The secondary amine of the piperazin-2-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

The Schotten-Baumann Reaction

This transformation is often carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3][4][5] The base is crucial for driving the reaction to completion by preventing the protonation of the starting amine, which would render it non-nucleophilic.

Key steps in the Schotten-Baumann mechanism include:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperazin-2-one attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.[4]

  • Chloride Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.[4]

  • Deprotonation: The resulting protonated amide is deprotonated by the base to yield the final N-acylated product and a salt.[4]

Choice of Base: A Critical Parameter

The selection of an appropriate base is paramount for the success of the acylation reaction. Both inorganic and organic bases are commonly employed.

  • Inorganic Bases: Aqueous solutions of sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are frequently used in biphasic systems (e.g., dichloromethane/water).[3] The base resides in the aqueous phase and neutralizes the HCl as it is formed.

  • Organic Bases: Tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used in anhydrous organic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF). These bases act as acid scavengers in the organic phase. Pyridine can also be used as both a base and a solvent.

The choice between these options depends on the solubility of the reactants and the desired reaction conditions. For substrates sensitive to water, an organic base in an anhydrous solvent is preferable.

Solvent Selection

The choice of solvent is dictated by the solubility of the starting materials and reagents. Common solvents for this transformation include:

  • Dichloromethane (DCM): A versatile solvent for a wide range of organic compounds.

  • Tetrahydrofuran (THF): Another common aprotic solvent.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be useful for less soluble substrates.

  • Biphasic systems (e.g., DCM/water): Employed in traditional Schotten-Baumann reactions with an inorganic base.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the acylation of 4-(2-Fluoropyridin-4-yl)piperazin-2-one with a generic acid chloride.

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Acid chlorides are moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • The purity of the starting materials is crucial for obtaining high yields and clean reaction profiles.

Protocol 1: Acylation using Triethylamine in Dichloromethane

This protocol is suitable for most acid chlorides and offers straightforward workup.

Materials:

  • 4-(2-Fluoropyridin-4-yl)piperazin-2-one

  • Acid chloride (1.1 equivalents)

  • Triethylamine (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon)

  • Separatory funnel

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 4-(2-Fluoropyridin-4-yl)piperazin-2-one (1.0 equivalent).

  • Dissolve the starting material in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the stirred solution.

  • Slowly add the acid chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-acylated product.

Protocol 2: Schotten-Baumann Conditions with Aqueous Sodium Hydroxide

This classic protocol is cost-effective and efficient for many substrates.[6]

Materials:

  • 4-(2-Fluoropyridin-4-yl)piperazin-2-one

  • Acid chloride (1.1 equivalents)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 4-(2-Fluoropyridin-4-yl)piperazin-2-one (1.0 equivalent) in DCM or diethyl ether in a round-bottom flask.

  • Add an equal volume of 10% aqueous NaOH solution.

  • Stir the biphasic mixture vigorously.

  • Slowly add the acid chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Continue to stir vigorously for 1-4 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the acylation reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents: - 4-(2-Fluoropyridin-4-yl)piperazin-2-one - Acid Chloride - Base (e.g., TEA or NaOH) - Solvent (e.g., DCM) dissolve Dissolve Piperazinone in Solvent prep_reagents->dissolve add_base Add Base dissolve->add_base add_acid_chloride Add Acid Chloride (0 °C to RT) add_base->add_acid_chloride stir Stir & Monitor (TLC/LC-MS) add_acid_chloride->stir quench Quench Reaction stir->quench extract Aqueous Workup (Wash with NaHCO3, Brine) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the acylation of 4-(2-Fluoropyridin-4-yl)piperazin-2-one.

Comparative Data and Optimization

The choice of reaction conditions can significantly impact the yield and purity of the final product. The following table provides a summary of common conditions and expected outcomes.

Base Solvent Temperature Typical Reaction Time Advantages Potential Disadvantages
Triethylamine (TEA)Dichloromethane (DCM)0 °C to RT2-16 hGood for moisture-sensitive substrates; homogeneous reaction.Triethylammonium salt can sometimes be difficult to remove.
DIPEADichloromethane (DCM)0 °C to RT2-16 hSterically hindered, less likely to cause side reactions.More expensive than TEA.
PyridinePyridine or DCMRT4-24 hCan act as both base and catalyst.Can be difficult to remove; strong odor.
aq. NaOHDCM/WaterRT1-4 hCost-effective; simple workup.[6]Not suitable for water-sensitive substrates; requires vigorous stirring.
aq. K2CO3DCM/WaterRT2-8 hMilder base than NaOH.Can be slower than with NaOH.

Potential Side Reactions and Troubleshooting

While generally a robust reaction, there are potential side reactions to consider, particularly with complex substrates.

  • Reaction with the 2-Fluoropyridine Ring: The 2-fluoropyridine moiety is generally stable under these conditions. However, with highly activated acid chlorides or under forcing conditions, nucleophilic aromatic substitution at the 2-position of the pyridine ring could potentially occur, though this is unlikely.

  • Hydrolysis of the Acid Chloride: In biphasic systems, rapid hydrolysis of the acid chloride can compete with the desired acylation if the stirring is not efficient or if the acid chloride is added too quickly.

  • Incomplete Reaction: If the reaction stalls, this could be due to insufficient base, poor quality of the acid chloride, or low reactivity of the starting materials. Adding more base or a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes facilitate the reaction.

The following diagram illustrates the primary reaction pathway and a potential side reaction.

reaction_mechanism cluster_main Desired Acylation Reaction cluster_side Potential Side Reaction cluster_base Role of Base start 4-(2-Fluoropyridin-4-yl)piperazin-2-one + R-COCl intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product N-Acylated Product + HCl intermediate->product Chloride Elimination acid_chloride R-COCl + H2O hydrolysis_product R-COOH + HCl acid_chloride->hydrolysis_product Hydrolysis base Base (e.g., TEA) salt [Base-H]+Cl- base->salt hcl HCl hcl->salt

Caption: Desired reaction pathway and a potential side reaction.

Conclusion

The acylation of 4-(2-Fluoropyridin-4-yl)piperazin-2-one with acid chlorides is a versatile and reliable method for the synthesis of a diverse range of N-acylated derivatives. The choice of base and solvent system can be tailored to the specific substrate and desired reaction conditions. The protocols provided in these application notes offer robust starting points for this important transformation in synthetic and medicinal chemistry. Careful attention to reagent quality and reaction monitoring will ensure high yields and purity of the target compounds.

References

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Conditions. [Link]

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Kaplaneris, N., Spyropoulos, C., Kokotou, M. G., & Kokotos, C. G. (2016).
  • The Journal of Organic Chemistry. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link]

Sources

Application Note: Advanced Methodologies for the Synthesis of Fluoropyridine Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of fluorine into pyridine rings drastically alters physicochemical properties such as lipophilicity, metabolic stability, and pKa, making fluoropyridines indispensable in modern drug discovery. However, the regioselective introduction of fluorine remains a significant synthetic challenge. This application note details three field-proven methodologies for synthesizing fluoropyridines: Nucleophilic Aromatic Substitution (SNAr) via the Halex process, Pyridine N-Oxide Activation, and Electrophilic Fluorination.

Nucleophilic Aromatic Substitution (SNAr): The Halex Process

The Halex (Halogen Exchange) reaction is the industrial standard for synthesizing 2- and 4-fluoropyridines[1]. The electron-deficient nature of the pyridine ring, particularly at the ortho and para positions relative to the nitrogen, facilitates the displacement of heavier halogens (Cl, Br) by fluoride ions.

Causality & Optimization Insights
  • Fluoride Source & Moisture Control: Fluoride is a strong nucleophile only in strictly anhydrous, polar aprotic solvents (e.g., DMSO, sulfolane). 2 emphasize that the presence of water hydrates the fluoride salt, drastically reducing its nucleophilicity and promoting the hydrolysis of the starting chloropyridine to unwanted hydroxypyridine byproducts[2]. Utilizing freshly dried, finely powdered, or spray-dried Potassium Fluoride (KF) is mandatory to maximize surface area and reactivity[1].

  • Phase-Transfer Catalysts (PTC): The addition of a PTC enhances the solubility of the inorganic fluoride salt in the organic phase, significantly lowering the required activation energy and reaction temperature.

Protocol 1: Synthesis of 2-Fluoropyridine via Halex Reaction

Self-Validating System: The reaction progress must be monitored by the disappearance of the chloropyridine starting material via GC-MS. The appearance of a highly polar spot on TLC (hydroxypyridine) immediately indicates moisture contamination in the system, validating the need for stricter anhydrous conditions[2].

  • Preparation: In a rigorously flame-dried Schlenk flask under argon, add 2-chloropyridine (10.0 mmol), spray-dried KF (30.0 mmol, 3.0 equiv), and tetraphenylphosphonium bromide (0.5 mmol, 5 mol%).

  • Solvent Addition: Inject anhydrous sulfolane (20 mL) via syringe.

  • Reaction: Heat the vigorously stirred suspension to 150 °C for 12–18 hours. Monitor via GC-MS.

  • Workup: Cool to room temperature. Dilute with diethyl ether (50 mL) and wash with water (3 × 20 mL) to remove sulfolane and unreacted KF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via fractional distillation.

Data Summary: Halex Reaction Optimization
SolventFluoride SourceTemp (°C)AdditiveYield (%)Byproduct (Hydrolysis)
DMFKF (powder)130None45%15%
DMSOKF (spray-dried)130None68%<5%
SulfolaneKF (spray-dried)150Ph₄PBr92%<1%
SulfolaneCsF150None89%<2%

Pyridine N-Oxide Activation Strategy

Traditional SNAr requires harsh thermal conditions that are often incompatible with delicate functional groups. An elegant, modern alternative is the activation of pyridine N-oxides[3].

Causality & Optimization Insights
  • Regioselectivity & Mild Conditions: By converting the N-oxide into a 2-pyridyltrialkylammonium salt using p-toluenesulfonic anhydride (Ts₂O) and trimethylamine (NMe₃), the leaving group ability is massively enhanced[3]. This permits highly regioselective nucleophilic fluorination at 80 °C, bypassing the >150 °C requirement of the traditional Halex process[3].

Protocol 2: Mild Synthesis of 2-Fluoropyridines from N-Oxides

Self-Validating System: The successful formation of the 2-pyridyltrialkylammonium salt intermediate can be visually and analytically confirmed (via TLC or LC-MS) before the addition of the fluoride source, ensuring the activation step is complete before proceeding to displacement[1].

  • Activation: Dissolve the pyridine N-oxide (5.0 mmol) and NMe₃ (15.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) at 0 °C.

  • Salt Formation: Dropwise add Ts₂O (6.0 mmol) dissolved in DCM (10 mL). Stir for 2 hours. Monitor the formation of the highly polar ammonium salt.

  • Fluorination: Evaporate the DCM and redissolve the residue in anhydrous DMSO (15 mL). Add spray-dried KF (10.0 mmol, 2.0 equiv).

  • Heating: Heat the mixture to 80 °C for 4–6 hours until fluorination is complete[1].

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over anhydrous sodium sulfate, and purify via silica gel chromatography[1].

N_Oxide_Pathway A Pyridine N-Oxide B Activation (Ts2O, NMe3) A->B C 2-Pyridyltrialkylammonium Salt Intermediate B->C Regioselective D Fluorination (KF, DMSO, 80°C) C->D E 2-Fluoropyridine Product D->E Mild SNAr

Workflow of regioselective Pyridine N-Oxide activation and mild fluorination.

Electrophilic Fluorination: Accessing 3-Fluoropyridines

Synthesizing 3-fluoropyridines (meta-substituted) via SNAr is notoriously difficult because the 3-position lacks the electron deficiency required for nucleophilic attack[4]. To overcome this fundamental electronic limitation, electrophilic fluorination using Selectfluor® is employed[5].

Causality & Optimization Insights
  • Electronic Reversal: By utilizing a 1,2-dihydropyridine substrate, the ring system becomes electron-rich and susceptible to electrophilic attack by Selectfluor®[5].

  • Rearomatization: The resulting 3-fluoro-3,6-dihydropyridine intermediate undergoes facile elimination of hydrogen fluoride (or other leaving groups) under mild conditions to restore aromaticity, cleanly yielding the 3-fluoropyridine[5].

Protocol 3: Electrophilic Fluorination with Selectfluor®

Self-Validating System: The conversion of the dihydropyridine to the 3-fluoro-3,6-dihydropyridine intermediate can be isolated and verified via ¹⁹F-NMR before triggering the final base-promoted aromatization step, allowing precise control over the reaction cascade[5].

  • Fluorination: Dissolve the 1,2-dihydropyridine substrate (5.0 mmol) in acetonitrile (20 mL) under an inert atmosphere.

  • Selectfluor Addition: Add Selectfluor® (5.5 mmol, 1.1 equiv) portion-wise at 0 °C. Stir for 2 hours while allowing the reaction to warm to room temperature.

  • Intermediate Isolation: Concentrate the mixture and extract with diethyl ether to isolate the 3-fluoro-3,6-dihydropyridine intermediate[5].

  • Aromatization: Treat the intermediate with a mild base (e.g., DBU, 1.2 equiv) in DCM at room temperature for 3 hours to promote elimination[5].

  • Final Workup: Wash with dilute HCl, dry over Na₂SO₄, and purify via column chromatography to obtain the pure 3-fluoropyridine.

Electrophilic_Fluorination Step1 1,2-Dihydropyridine (Electron-Rich) Step2 Electrophilic Attack (Selectfluor) Step1->Step2 Step3 3-Fluoro-3,6- dihydropyridine Step2->Step3 F+ Transfer Step4 Rearomatization (Base-promoted) Step3->Step4 Step5 3-Fluoropyridine (Meta-Fluorinated) Step4->Step5 Elimination

Reaction pathway for meta-fluorinated pyridines via electrophilic fluorination.

References

  • Pikun, N. V., et al. "Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®." Molecules.
  • BenchChem Technical Support. "Synthesis of Substituted 2-Fluoropyridines."
  • BenchChem Technical Support. "Troubleshooting side reactions in fluoropyridine synthesis."
  • ACS Publications.
  • Brugarolas, P., et al.

Sources

Troubleshooting & Optimization

Technical Support Center: N-Arylation of Piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-arylation of piperazin-2-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this important structural motif. N-aryl piperazinones are key pharmacophores in many biologically active molecules.[1] This resource provides in-depth troubleshooting advice, explanations of reaction parameters, and validated protocols to help you improve reaction yields and overcome common experimental hurdles.

Troubleshooting Guide: Common Issues & Solutions (FAQ)

This section addresses specific problems you may encounter during the N-arylation of piperazin-2-one, primarily focusing on the widely used Palladium-catalyzed Buchwald-Hartwig amination.

Category 1: Low or No Product Conversion

Question: My reaction is not working at all. TLC/LC-MS analysis shows only starting materials. What are the first things I should check?

Answer: When a reaction fails completely, the issue often lies with fundamental setup and reagent quality. Before re-evaluating the entire methodology, verify these critical points:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel (e.g., Schlenk tube or oven-dried vial with a septum cap) was properly purged with an inert gas like argon or nitrogen.[2] Maintain a positive pressure of inert gas throughout the reaction.

  • Anhydrous Conditions: Water is detrimental as it can deactivate both the catalyst and the strong bases typically used (like sodium tert-butoxide).[3] All glassware must be rigorously oven-dried. Use anhydrous, degassed solvents, preferably from a solvent purification system or a freshly opened bottle.[2]

  • Reagent Quality & Handling:

    • Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Use a fresh bottle or a sample stored properly in a desiccator. A degraded base is a common cause of failure.[2]

Question: My reaction stalls or gives very low yield, especially with an aryl chloride. How can I improve the conversion?

Answer: This is a classic challenge related to substrate reactivity and catalyst efficiency. Aryl chlorides are less reactive than bromides or iodides due to the strength of the C-Cl bond, making the initial oxidative addition step more difficult.[5][6]

Here’s how to address it:

  • Optimize the Ligand: This is the most critical factor. For coupling amides or NH-heterocycles, especially with challenging aryl chlorides, you need a bulky, electron-rich phosphine ligand.[4]

    • Recommended Ligands: Start by screening ligands known to be effective for amides, such as DavePhos , XantPhos , or tBuBrettPhos .[4] For particularly stubborn couplings, ligands like XPhos or RuPhos are excellent choices.[3]

  • Use a Modern Precatalyst: Switch from older Pd sources to a palladacycle precatalyst like XPhos Pd G3 . These catalysts are designed for high reactivity and efficiently generate the active LPd(0) species in solution, often leading to more consistent results.[4]

  • Increase Reaction Temperature: While weaker bases may require higher temperatures, even with strong bases, aryl chloride couplings often need more thermal energy.[3][4] Many Buchwald-Hartwig reactions are run at elevated temperatures, typically between 80-120 °C.[1]

  • Check Your Base: Ensure you are using a strong, non-nucleophilic base like NaOtBu, KOtBu, or K₃PO₄.[3] If your substrate has base-sensitive functional groups (e.g., esters), a weaker base like Cs₂CO₃ can be used, but this will likely require a higher reaction temperature to achieve good conversion.[3][4]

Category 2: Significant Side Product Formation

Question: I'm observing a significant amount of a byproduct that appears to be my starting aryl halide without the halogen (hydrodehalogenation). What causes this and how can I prevent it?

Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[4] This can become a major pathway if the desired C-N bond formation is slow.

  • Potential Cause: This side reaction is often promoted by trace oxygen or moisture and can be exacerbated by certain ligand and base combinations.[2][4]

  • Solutions:

    • Improve Anaerobic Conditions: Ensure your solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere.[2]

    • Re-evaluate Ligand/Base: Some catalyst systems are more prone to this side reaction. Screening different ligands can identify a system that favors the desired reductive elimination over competing pathways.[4]

Question: My reaction produces a significant amount of a dimer from my aryl halide (homocoupling). How do I minimize this?

Answer: Homocoupling of the aryl halide is another potential side reaction.

  • Potential Cause: This is often promoted by certain catalyst systems and can be more prevalent at higher temperatures or with higher catalyst loadings.[4]

  • Solutions:

    • Optimize Catalyst Loading: While it may seem counterintuitive, sometimes lowering the catalyst concentration can reduce the rate of homocoupling relative to the desired C-N coupling.

    • Adjust Temperature: Experiment with slightly lower reaction temperatures to see if the side reaction can be suppressed without significantly impacting the main reaction rate.[4]

Visualizing the Process

To effectively troubleshoot, it's crucial to understand the key relationships and workflows involved in the N-arylation reaction.

cluster_input Reaction Inputs cluster_process Process cluster_output Reaction Output A Piperazin-2-one G Inert Atmosphere (Ar/N2) A->G B Aryl Halide (Ar-X) B->G C Pd Catalyst / Precatalyst C->G D Phosphine Ligand D->G E Base (e.g., NaOtBu) E->G F Anhydrous Solvent F->G H Heating (80-120 °C) G->H Reaction Mixture I Desired Product (N-Aryl Piperazin-2-one) H->I J Side Products (Hydrodehalogenation, Dimerization) H->J

Caption: Key components and conditions for a successful N-arylation reaction.

Optimizing Key Reaction Parameters

The success of a Buchwald-Hartwig N-arylation hinges on the interplay between the catalyst, ligand, base, and solvent. Understanding the role of each is key to optimizing your yield.

Catalyst and Ligand Selection

The combination of the palladium source and the phosphine ligand forms the heart of the catalytic system. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.

  • Mechanism Insight: The catalytic cycle begins with the active LPd(0) species undergoing oxidative addition into the aryl halide bond. The piperazin-2-one is then deprotonated by the base and binds to the palladium complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[7]

  • Expertise in Practice: For the N-arylation of a lactam like piperazin-2-one, bulky, electron-rich biarylmonophosphine ligands are the state-of-the-art.[4] They accelerate the rate-limiting reductive elimination step and are effective for coupling less reactive aryl chlorides.

Ligand Typical Substrate Class Key Advantages Reference
XantPhos NH-Heterocycles, AmidesGood general ligand, often provides good yields.[4]
DavePhos NH-HeterocyclesAnother reliable choice for heterocyclic amines.[4]
XPhos Aryl Chlorides, Sterically Hindered SubstratesHighly active, excellent for challenging couplings.[3]
RuPhos Secondary Amines, Electron-Rich Aryl HalidesVery effective for electron-rich partners.[3][4]
tBuBrettPhos AmidesSpecifically developed for high efficiency in amide coupling.[4]
Base and Solvent Selection

The base and solvent create the environment for the reaction and are just as critical as the catalyst system.

  • Role of the Base: The base's primary function is to deprotonate the piperazin-2-one N-H group, making it a more potent nucleophile to attack the palladium center.[4]

    • Strong Bases (NaOtBu, KOtBu, K₃PO₄): These are most common and effective, driving the reaction forward efficiently.[3]

    • Weaker Bases (Cs₂CO₃, K₂CO₃): These are reserved for substrates with base-sensitive functional groups. Their use often necessitates higher reaction temperatures to achieve complete conversion.[4]

  • Role of the Solvent: The solvent must dissolve all reactants and be compatible with the reaction chemistry.

    • Common Solvents: Anhydrous toluene, dioxane, and THF are standard choices for Buchwald-Hartwig reactions.[1][3]

    • Critical Requirement: The solvent MUST be anhydrous and deoxygenated. Water leads to catalyst deactivation and hydrolysis of the base.[2]

Troubleshooting Workflow

When a reaction fails, a systematic approach is more effective than random screening. Use this workflow to diagnose the issue.

Start Reaction Performed Check_TLC Analyze Crude Reaction (TLC / LC-MS) Start->Check_TLC No_Conv No Conversion: Only Starting Material Check_TLC->No_Conv No Product Low_Conv Low Conversion: SM + Product Check_TLC->Low_Conv Incomplete Complex_Mix Complex Mixture: Multiple Side Products Check_TLC->Complex_Mix Messy Success High Conversion: Proceed to Workup Check_TLC->Success Clean Trouble_1 Verify Fundamentals: 1. Inert Atmosphere? 2. Anhydrous Conditions? 3. Reagent Quality (Base, Pd)? No_Conv->Trouble_1 Trouble_2 Optimize Conditions: 1. Screen Ligands (e.g., XPhos) 2. Increase Temperature 3. Switch to Precatalyst (G3/G4) 4. Check Base Strength/Solubility Low_Conv->Trouble_2 Trouble_3 Address Side Reactions: 1. Improve Degassing 2. Protect Other Functional Groups 3. Adjust Catalyst Loading/Temp Complex_Mix->Trouble_3 Trouble_1->Start Rerun Trouble_2->Start Rerun Trouble_3->Start Rerun

Caption: A systematic workflow for troubleshooting N-arylation reactions.

Experimental Protocols

The following are generalized procedures. Always perform small-scale test reactions to optimize conditions for your specific substrates.

Protocol 1: Standard Buchwald-Hartwig N-Arylation

This protocol provides a robust starting point for coupling piperazin-2-one with an aryl bromide.

Materials:

  • Piperazin-2-one (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed toluene

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • Setup: In a glovebox or on a Schlenk line, add piperazin-2-one, the aryl bromide, Pd₂(dba)₃, Xantphos, and NaOtBu to the Schlenk tube.

  • Evacuate and Backfill: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium solids.[1]

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Protocol for a Challenging Aryl Chloride

This protocol uses a modern precatalyst and a highly active ligand, suitable for less reactive aryl chlorides.

Materials:

  • Piperazin-2-one (1.0 equiv)

  • Aryl Chloride (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed dioxane

  • Oven-dried reaction vial with a screw cap and PTFE septum

Procedure:

  • Setup: In a glovebox, add piperazin-2-one, the aryl chloride, XPhos Pd G3, and K₃PO₄ to the reaction vial.

  • Solvent Addition: Add anhydrous, degassed dioxane, and seal the vial tightly with the screw cap.

  • Heating: Remove the vial from the glovebox, place it in a preheated heating block or oil bath at 110 °C, and stir vigorously.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: Follow the workup steps as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography.

References

  • BenchChem. (2025).
  • Syngene. (n.d.).
  • BenchChem. (2025).
  • Charnwood Discovery. (n.d.).
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • BenchChem. (2025).
  • Reddit. (2018).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis.
  • Wikipedia. (n.d.).

Sources

Technical Support Center: Purification of 4-(2-Fluoropyridin-4-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and physicochemical challenges associated with the purification of 4-(2-Fluoropyridin-4-yl)piperazin-2-one .

This compound is a critical intermediate in the synthesis of various kinase inhibitors and neurokinin antagonists[1]. Because its synthesis typically involves a palladium-catalyzed Buchwald-Hartwig cross-coupling between piperazin-2-one and 2-fluoro-4-bromopyridine[2], crude mixtures are frequently contaminated with unreacted polar starting materials, regioisomers, and nanoparticulate palladium. This guide bypasses generic advice to provide a field-proven, self-validating recrystallization protocol.

Recrystallization Workflow

The following diagram maps the logical progression of the purification process, emphasizing the critical control points (CCPs) required to isolate high-purity crystalline product.

RecrystallizationWorkflow N1 Crude 4-(2-Fluoropyridin-4-yl) piperazin-2-one N2 Hot Dissolution (EtOAc at 70°C) N1->N2 N3 Scavenging & Clarification (Pd Removal via Celite) N2->N3 N4 Anti-Solvent Titration (Heptane Addition) N3->N4 N5 Controlled Nucleation (Seeding at 55°C) N4->N5 N6 Linear Cooling (0.5°C/min to 5°C) N5->N6 N7 Filtration & Washing (Cold EtOAc/Heptane) N6->N7 N8 Vacuum Drying (45°C, <10 mbar) N7->N8 N9 Purified Product (>99% HPLC Purity) N8->N9

Recrystallization workflow for 4-(2-Fluoropyridin-4-yl)piperazin-2-one.

Thermodynamic Data & Solvent Selection

The piperazin-2-one core is highly polar due to its secondary amine and amide functionalities[3], while the 2-fluoropyridine moiety introduces significant lipophilicity. This structural dichotomy requires a carefully balanced solvent/anti-solvent system to achieve a steep solubility curve without inducing liquid-liquid phase separation (oiling out).

Solvent SystemRatio (v/v)Solubility (70°C)Solubility (5°C)Yield (%)Purity (%)Mechanistic Rationale
EtOAc / Heptane 1:2HighLow82 - 85>99.0Optimal. Provides an ideal thermodynamic gradient. Avoids oiling out by maintaining a moderate polarity index.
Isopropanol (IPA) N/AModerateLow70 - 7598.5Excellent for purging highly polar impurities, but the high terminal solubility at 5°C reduces overall recovery.
EtOH / Water 3:1HighModerate55 - 6095.0Not Recommended. High risk of oiling out due to the hydrophobic nature of the 2-fluoropyridine ring repelling water.
Toluene N/AHighHigh<4097.0Flatter solubility curve; the product remains highly soluble even at low temperatures, leading to poor yields.

Standard Operating Procedure (SOP): EtOAc/Heptane Recrystallization

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria for the current step are met.

Step 1: Reactor Preparation & Dissolution

  • Weigh the crude 4-(2-Fluoropyridin-4-yl)piperazin-2-one and transfer it to a jacketed crystallizer equipped with an overhead stirrer.

  • Add 5 volumes (relative to crude mass) of Ethyl Acetate (EtOAc).

  • Heat the suspension to 70°C under moderate stirring (250 rpm).

  • Validation Check: The solution must become transparent, though a dark/grey tint from residual catalyst particulates is acceptable at this stage.

Step 2: Palladium Scavenging & Clarification

  • Add 5 wt% of a metal scavenger (e.g., activated carbon or silica-supported thiol) to the hot solution to sequester nanoparticulate palladium[2].

  • Stir at 70°C for 30 minutes.

  • Perform a hot filtration through a pre-warmed Celite pad into a clean, pre-heated reactor (set to 65°C). Wash the filter cake with 1 volume of hot EtOAc.

  • Validation Check: The filtrate must be a clear, pale yellow to colorless solution.

Step 3: Anti-Solvent Titration & Nucleation

  • While maintaining the filtrate at 65°C, add 2 volumes of Heptane dropwise over 15 minutes.

  • Cool the reactor slowly to 55°C (the empirically determined Metastable Zone boundary).

  • Add 1 wt% of pure 4-(2-Fluoropyridin-4-yl)piperazin-2-one seed crystals.

  • Validation Check: Observe the solution for 15 minutes. A persistent, slightly opaque turbidity must develop, confirming successful homogeneous nucleation.

Step 4: Maturation & Linear Cooling

  • Once nucleation is confirmed, add the remaining 8 volumes of Heptane continuously over 1 hour using a dosing pump.

  • Initiate a linear cooling ramp of 0.5°C/min down to 5°C.

  • Hold the slurry at 5°C for 2 hours to allow for complete crystal maturation.

Step 5: Isolation & Drying

  • Filter the slurry under vacuum.

  • Wash the crystal cake with 2 volumes of pre-chilled (5°C) EtOAc/Heptane (1:2 ratio).

  • Transfer the solid to a vacuum oven and dry at 45°C (<10 mbar) until a constant mass is achieved.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a dense liquid layer) instead of crystallizing. Why does this happen and how do I fix it? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is exceeded before the temperature drops below the melting point of the solute-solvent mixture. Causality: The 2-fluoropyridin-4-yl moiety is highly lipophilic. If you use a highly polar solvent system (like EtOH/Water), the compound minimizes its thermodynamic energy by phase-separating into an organic-rich oil rather than forming a rigid crystal lattice. Fix: Switch to the EtOAc/Heptane system described in the SOP. Crucially, ensure you seed the solution at 55°C before adding the bulk of the anti-solvent. Seeding forces the molecules into a crystal lattice, bypassing the liquid-liquid phase boundary.

Q: The isolated crystals have a grey or black tint. Is the product degrading? A: No, the product is likely stable. Causality: The synthesis of this compound relies heavily on Palladium-catalyzed C-N cross-coupling[2]. During the reaction, Pd(0) can aggregate into nanoparticles that become physically trapped within the piperazinone crystal lattice during rapid precipitation. Fix: You must implement Step 2 of the SOP. Adding a thiol-based scavenger or activated carbon during the hot dissolution phase chemically binds the palladium. The subsequent hot filtration through Celite physically removes these complexes before crystallization begins.

Q: I am seeing co-precipitation of the unreacted piperazin-2-one starting material in my final NMR. How can I separate them? A: Causality: Piperazin-2-one is a highly polar, low-molecular-weight heterocycle[3][4]. If you add the Heptane anti-solvent too rapidly, or use too much of it, you force this polar impurity out of solution alongside your product. Fix: Ensure your primary solvent (EtOAc) volume is strictly maintained at 5-6 volumes. EtOAc is polar enough to keep trace piperazin-2-one dissolved even at 5°C. Alternatively, implement a pre-crystallization aqueous workup: washing the crude organic extract with water will easily remove unreacted piperazin-2-one due to its high aqueous solubility, while the fluorinated product remains in the organic phase.

References

  • AU2004221812B2 - Tie-2 modulators and methods of use - Google Patents Source: Google Patents URL
  • An In-depth Technical Guide to the Synthesis and Characterization of Piperazin-2-one-d6 - Benchchem Source: Benchchem URL
  • US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes Source: Google Patents URL
  • Synthesis of Chiral Piperazin-2-ones through Palladium-Catalyzed...

Sources

Technical Support Center: Fluoropyridyl Piperazinone Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SOL-FP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Solubility & Stability of Fluoropyridyl Piperazinones in DMSO

Core Directive: The Physics of Failure

Why is this happening?

Researchers often treat DMSO as a "magic bullet" solvent, but fluoropyridyl piperazinones present a unique "perfect storm" of physicochemical challenges. To solve this, you must understand the interaction between Fluorine substitution , Lattice Energy , and DMSO hygroscopicity .

The "Brick Dust" Phenomenon

Fluoropyridyl piperazinones are typically "Brick Dust" compounds—they have high melting points and low solubility in both water and lipids.

  • The Fluorine Effect: While fluorine increases lipophilicity (LogP), it also creates strong electrostatic dipoles. On a planar heteroaromatic ring (like pyridine), this facilitates tight crystal packing (high lattice energy). The solvent must pay a high energy penalty to break these crystal lattice bonds.

  • The Stacking Trap: The piperazinone ring is semi-rigid. When coupled with a flat fluoropyridine, the molecule adopts a planar conformation that encourages strong

    
     stacking.
    
  • The Hygroscopicity Trap: DMSO is aggressively hygroscopic.[1][2] It can absorb up to 30% of its weight in water from the atmosphere.

    • The Failure Mode: You dissolve the compound in dry DMSO. You open the vial. The DMSO absorbs atmospheric water.[3] Your hydrophobic fluoropyridyl compound, which "hates" water, is forced out of solution as the solvent polarity shifts. This often results in the formation of a stable, insoluble polymorph that will not re-dissolve.

Standard Operating Procedure (SOP): Dissolution & Storage

Do not deviate from this workflow for library generation.

Phase A: Preparation
  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Never use a bottle of DMSO that has been open on the bench for >24 hours.

  • Vessel: Glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene (DMSO leaches plasticizers).

  • Environment: Low humidity (<40% RH) if possible.

Phase B: The Dissolution Protocol
  • Weighing: Weigh the solid compound. If static electricity is an issue (common with fluorinated powders), use an anti-static gun.

  • Solvent Addition: Add Anhydrous DMSO to achieve a target concentration (typically 10 mM).

    • Tip: If the compound is known to be recalcitrant, start at 5 mM.

  • Disruption (The Critical Step):

    • Vortex: 30 seconds, high speed.

    • Sonication: If visible particles remain, use a bath sonicator (37°C - 40°C) for 5-10 minutes.

    • Warning: Do not use a probe sonicator (risk of overheating/degradation).

  • Visual QC: Hold the vial up to a light source. Look for "schlieren" patterns (swirls) or micro-particulates. The solution must be perfectly clear.

  • Aliquotting: Immediately dispense into single-use aliquots (e.g., 20 µL or 50 µL).

    • Reason: This prevents repeated freeze-thaw cycles, which are the #1 cause of precipitation.

Phase C: Storage
  • Temperature: -20°C or -80°C.

  • Protection: Store tubes in sealed bags with desiccant packs to prevent moisture ingress during freezing.

Visualizing the Workflow & Failure Modes

Diagram 1: The Dissolution & Maintenance Workflow

This decision tree outlines the correct handling process to minimize precipitation risks.

DissolutionWorkflow Start Solid Fluoropyridyl Piperazinone Solvent Add Anhydrous DMSO (Freshly Opened) Start->Solvent Mix Vortex (30s) + Bath Sonicate (40°C) Solvent->Mix Check Visual QC: Clear Solution? Mix->Check Fail Precipitate Remains Check->Fail No Success Solution Clear Check->Success Yes Troubleshoot Add Cosolvent (e.g., 10% t-Butanol) Fail->Troubleshoot Aliquot Immediate Aliquotting (Single Use) Success->Aliquot Freeze Store at -20°C (Sealed with Desiccant) Aliquot->Freeze Troubleshoot->Mix

Caption: Workflow for dissolving high-lattice-energy compounds, emphasizing QC checkpoints and single-use storage.

Diagram 2: The Hygroscopicity Trap

Understanding how atmospheric moisture destroys your library.

Hygroscopicity DryDMSO Dry DMSO Stock (High Solubility) OpenVial Vial Left Open (>1 Hour) DryDMSO->OpenVial WaterUptake Water Absorption (Hygroscopic Pull) OpenVial->WaterUptake PolarityShift Solvent Polarity Increases WaterUptake->PolarityShift Crash Hydrophobic Compound Precipitates (Crash Out) PolarityShift->Crash

Caption: Mechanism of precipitation driven by DMSO water uptake. Even 2-5% water content can crash out fluorinated heterocycles.

Troubleshooting & FAQs

Q1: My compound precipitated after thawing. Can I re-dissolve it?

Answer: Maybe, but proceed with caution.

  • The Risk: The precipitate is likely a thermodynamic polymorph (more stable crystal) than the original powder. It will be harder to dissolve than the first time.

  • The Fix:

    • Warm the vial to 37°C - 50°C in a water bath.

    • Sonicate for 10-15 minutes.

    • Critical: If it does not dissolve after 15 minutes, discard it. Forcing dissolution with excessive heat degrades the compound (fluorine elimination or amide hydrolysis).

Q2: I see precipitation immediately upon diluting into assay buffer (PBS).

Answer: This is "Crash-Out" due to the hydrophobic effect.

  • The Fix:

    • Intermediate Dilution: Do not jump from 10 mM (100% DMSO) directly to 10 µM (aqueous). Create an intermediate stock (e.g., 1 mM in 10% DMSO/Buffer) first.

    • Rapid Mixing: When adding DMSO stock to buffer, inject the DMSO into the vortexing buffer. Do not add buffer to DMSO.

    • Add Surfactant: If the assay permits, add 0.01% Tween-20 or Triton X-100 to the assay buffer before adding the compound. This stabilizes the colloid.

Q3: Can I use acid to help dissolve the piperazinone?

Answer: Check the structure first.

  • If the piperazinone nitrogen is substituted with an electron-withdrawing fluoropyridine, its basicity (pKa) is significantly reduced. Acidification (HCl) might not help and could promote hydrolysis of the amide bond.

  • Better Alternative: Use a cosolvent like tert-Butanol (tBuOH) . A mixture of DMSO:tBuOH (1:1) often prevents freezing-induced precipitation because tBuOH does not absorb water as aggressively as DMSO.

Quick Reference Data

Solubility Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Cloudy immediately Saturation limit reached; "Brick Dust" crystal packing.Lower concentration to 5mM; Heat to 45°C + Sonicate.
Precipitate after 24h DMSO absorbed atmospheric water (Hygroscopicity).Prevention only. Use fresh anhydrous DMSO; store under N2/Ar gas.
Precipitate after thaw Cryo-precipitation; Nucleation of stable polymorph.Warm to 37°C before opening; Vortex vigorously. Do not refreeze.
Viscous/Gel formation Hydrogen bonding network with water.Discard. The water content is likely >10%.
DMSO Water Uptake Rates (Open Vessel)

Data approximated from standard hygroscopicity studies.

Time Open (at 60% RH)Water Content (% v/v)Impact on Lipophilic Compounds
0 Hours< 0.1%Optimal Solubility
1 Hour~ 1.0%Risk of nucleation
4 Hours~ 3-5%High risk of precipitation
24 Hours> 10%Guaranteed crash-out

References

  • BenchChem. (2025).[4] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • Ziath. (2014).[5] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Retrieved from

  • Waybright, T. J., et al. (2009).[6] Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Retrieved from

  • Popa-Burke, I., et al. (2014).[7] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Retrieved from

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Context on Fluorine lipophilicity/lattice effects). Retrieved from

Sources

Technical Support Center: Optimizing Palladium Catalysts for Coupling Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing palladium-catalyzed cross-coupling reactions with electron-deficient pyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these challenging yet crucial transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve optimal results.

Introduction: The "2-Pyridyl Problem" and Beyond

Electron-deficient pyridines are prevalent motifs in pharmaceuticals and agrochemicals. However, their functionalization via palladium-catalyzed cross-coupling reactions is notoriously difficult. The primary challenge, often termed the "2-pyridyl problem," stems from the pyridine nitrogen's ability to coordinate strongly with the palladium center. This coordination can sequester the active catalyst, leading to deactivation and low reaction yields.[1][2] This guide will address this core issue and other common pitfalls across various coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with a 2-halopyridine is failing or giving low yields. What is the most likely cause?

The most common culprit is catalyst poisoning by the pyridine nitrogen.[1][3] The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, forming a stable, inactive complex.[1][3] This is particularly problematic with 2-substituted pyridines due to the proximity of the nitrogen to the reaction site.

Q2: I observe a black precipitate in my reaction. What is it, and how can I prevent it?

The black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal.[4][5] Its formation signifies catalyst decomposition and can be caused by:

  • Presence of Oxygen: Ensure your reaction is performed under strictly inert conditions. Thoroughly degas all solvents and reagents before use.[6]

  • High Temperatures: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition.[1]

  • Inappropriate Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[5][7]

Q3: How do substituents on the pyridine ring affect the reaction?

Substituents have a significant electronic effect. Electron-withdrawing groups increase the electrophilicity of the pyridine ring but can also exacerbate the challenges of working with an already electron-deficient system. Conversely, electron-donating groups increase the electron density on the nitrogen, making it a stronger Lewis base and potentially a more potent catalyst poison.[3]

Q4: Can I use the same conditions for 3- and 4-halopyridines as I do for 2-halopyridines?

Not necessarily. While catalyst poisoning is still a consideration, the steric and electronic environment is different. For 3- and 4-halopyridines, the nitrogen is further from the reaction site, which can lessen its inhibitory effect. However, the electronic nature of the C-X bond and the overall electron deficiency of the ring remain key factors. Optimization for each substrate class is crucial.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

If you are experiencing low or no conversion in a Suzuki-Miyaura reaction with an electron-deficient pyridine, a systematic approach to troubleshooting is essential.

start Low/No Conversion inert_atm Verify Inert Atmosphere (Degas Solvents & Reagents) start->inert_atm reagent_purity Check Reagent Purity (Halide, Boronic Acid/Ester) inert_atm->reagent_purity Atmosphere Secure optimize_base Optimize Base (e.g., K2CO3, K3PO4, Cs2CO3) reagent_purity->optimize_base Reagents Pure optimize_ligand Optimize Ligand (e.g., Buchwald Ligands) optimize_base->optimize_ligand No Improvement success Success! optimize_base->success Improved Yield adjust_temp Adjust Temperature optimize_ligand->adjust_temp No Improvement optimize_ligand->success increase_loading Increase Catalyst/Ligand Loading adjust_temp->increase_loading No Improvement adjust_temp->success increase_loading->success alt_coupling Consider Alternative Coupling (e.g., Stille, Negishi) increase_loading->alt_coupling Still Low Yield

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

ParameterRecommendationRationale
Ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the catalytic cycle. Their steric bulk can also help prevent the pyridine nitrogen from coordinating to the palladium center.[1]
Base K3PO4, Cs2CO3, or K2CO3 are often effective.The choice of base is critical and substrate-dependent. Stronger, non-nucleophilic bases are generally preferred.[8] The solubility of the base can also play a role.
Solvent Aprotic solvents like toluene, dioxane, or a mixture (e.g., dioxane/water) are common.The solvent affects the solubility of the reagents and the catalytic species.[8]
Boronic Acid/Ester Use freshly prepared or purchased boronic acids. Consider using more stable boronic esters (e.g., pinacol esters).2-Pyridylboronic acids are known for their instability and can be prone to protodeboronation.[6][8]
Issue 2: Low Yield in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination of electron-deficient halopyridines is particularly susceptible to catalyst inhibition.

start Low Yield in Amination catalyst_poisoning Primary Suspect: Catalyst Poisoning by Pyridine-N start->catalyst_poisoning ligand_choice Optimize Ligand (Bulky, Electron-Rich) catalyst_poisoning->ligand_choice base_selection Optimize Base (NaOtBu, LHMDS) ligand_choice->base_selection No Improvement success Improved Yield ligand_choice->success Improvement temp_time Adjust Temperature & Time base_selection->temp_time No Improvement base_selection->success reagent_purity Check Reagent Purity & Inertness temp_time->reagent_purity No Improvement temp_time->success failure Persistent Low Yield reagent_purity->failure No Improvement

Caption: A step-by-step workflow for troubleshooting low yields in Buchwald-Hartwig amination.

ParameterRecommendationRationale
Palladium Precatalyst Use a well-defined precatalyst (e.g., XPhos Pd G3).Precatalysts can offer greater air and moisture stability and more reliable initiation of the catalytic cycle.[9]
Ligand Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).These ligands are crucial for preventing catalyst inhibition by the pyridine substrate and facilitating the reductive elimination step.[1]
Base Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.The base facilitates the deprotonation of the amine, which is a key step in the catalytic cycle.[8]
Solvent Anhydrous, degassed aprotic solvents such as toluene or dioxane are standard.The reaction is highly sensitive to air and moisture.[1]
Issue 3: Homocoupling and Low Yield in Sonogashira Coupling

Sonogashira couplings with halopyridines can be plagued by the homocoupling of the terminal alkyne (Glaser coupling) and low yields of the desired cross-coupled product.

start Low Yield / Homocoupling homocoupling High Homocoupling? start->homocoupling low_yield Low Yield? start->low_yield reduce_cu Reduce Cu(I) Loading homocoupling->reduce_cu check_catalyst Check Catalyst Activity low_yield->check_catalyst slow_addition Slowly Add Alkyne reduce_cu->slow_addition Still High success Success! reduce_cu->success Improved cu_free Consider Copper-Free Protocol slow_addition->cu_free Still High slow_addition->success cu_free->success check_reagents Check Reagent Purity check_catalyst->check_reagents optimize_conditions Optimize Temp. & Solvent check_reagents->optimize_conditions optimize_conditions->success

Caption: Troubleshooting workflow for Sonogashira coupling failures.

ParameterRecommendationRationale
Copper Co-catalyst Minimize the amount of Cu(I) salt (e.g., CuI) or consider a copper-free protocol.Excess copper can promote the unwanted homocoupling of the alkyne.[5]
Alkyne Addition Add the terminal alkyne slowly to the reaction mixture.This keeps the concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[5]
Base/Solvent An amine base (e.g., triethylamine, diisopropylamine) is typically used, often as the solvent or co-solvent.The amine acts as both a base and a ligand, and its purity is critical.[7][10]
Temperature The optimal temperature depends on the halide's reactivity (I > Br > Cl).Aryl bromides and chlorides often require heating to undergo oxidative addition.[5][7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), the pyridineboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[8]

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[8]

  • In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the reaction solvent.[8]

  • Add the degassed solvent (e.g., dioxane/water 4:1) to the reaction vial containing the solids.[8]

  • Add the catalyst/ligand solution to the reaction mixture.[8]

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.[8]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.[8]

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

General Protocol for Buchwald-Hartwig Amination of a Chloropyridine
  • In a glovebox, add the chloropyridine (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and a magnetic stir bar to a reaction vial.[8]

  • Add the anhydrous, degassed solvent (e.g., toluene) to the vial.[8]

  • Seal the vial and heat to the desired temperature (e.g., 100 °C) with stirring.[8]

  • Monitor the reaction progress by TLC or LC-MS.[8]

  • Once the reaction is complete, cool to room temperature and quench by adding saturated aqueous ammonium chloride.[8]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[8]

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Problem: Catalyst Deactivation

The coordination of the pyridine nitrogen to the palladium center is a key deactivation pathway. This can occur with the substrate, the product, or even pyridine-like impurities.

Active Pd(0)L Active Pd(0)L Inactive Pd-Pyridine Complex Inactive Pd-Pyridine Complex Active Pd(0)L->Inactive Pd-Pyridine Complex Poisoning Catalytic Cycle Catalytic Cycle Active Pd(0)L->Catalytic Cycle Productive Pathway Substrate (Py-X) Substrate (Py-X) Substrate (Py-X)->Inactive Pd-Pyridine Complex Coordination Product (Py-Nu) Product (Py-Nu) Product (Py-Nu)->Inactive Pd-Pyridine Complex Product Inhibition Catalytic Cycle->Active Pd(0)L

Caption: Potential pathways for catalyst deactivation by pyridine ligands.

By understanding the fundamental principles of catalyst activity and deactivation, and by systematically optimizing reaction parameters, the challenges associated with the palladium-catalyzed coupling of electron-deficient pyridines can be overcome.

References

  • Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands - Benchchem.
  • Technical Support Center: Palladium-Catalyzed Reactions with Pyridine Substrates - Benchchem.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025).
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem.
  • Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions - Benchchem.
  • troubleshooting guide for Sonogashira coupling failures - Benchchem.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions - ACS Publications. (2010).
  • Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols - Benchchem.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid - Benchchem.
  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines - Benchchem.
  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC.

Sources

Technical Support Center: Stability and Handling of 4-(2-Fluoropyridin-4-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists working with 4-(2-Fluoropyridin-4-yl)piperazin-2-one . While this compound is a highly valuable building block in medicinal chemistry, its unique structural motifs—a 2-fluoropyridine ring coupled to a piperazin-2-one (lactam) system—create specific stability liabilities under acidic conditions.

This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the integrity of your compound during synthesis, purification, and storage.

Troubleshooting Guides & FAQs

Q1: During LC-MS analysis and acidic HPLC purification (e.g., 0.1% TFA), I observe a major impurity with a mass shift of -2 Da. What is happening? A: You are observing the acid-catalyzed hydrolysis of the 2-fluoropyridine moiety into a 2-pyridone (or 2-hydroxypyridine) degradant[1]. The causality lies in the electronic nature of the 4-aminopyridine system. The nitrogen atom (N4) of the piperazin-2-one ring donates electron density into the pyridine ring via resonance, which significantly increases the basicity of the pyridine nitrogen[2]. In acidic media, the pyridine nitrogen rapidly protonates to form a pyridinium ion. This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, highly activating the C-F bond at the 2-position toward nucleophilic aromatic substitution (SNAr) by water. The net result is the loss of fluorine (-19 Da) and the addition of a hydroxyl group (+17 Da), yielding the -2 Da mass shift.

Q2: Will the piperazin-2-one (lactam) ring also open under these acidic conditions? A: Generally, no. The cyclic amide (lactam) is resonance-stabilized and requires much harsher conditions to undergo acid-catalyzed acyl substitution and ring opening[3]. If you are using mild HPLC additives (TFA, formic acid) at room temperature, the primary liability is the C-F bond. Lactam hydrolysis typically requires strong aqueous acids (e.g., >1M HCl) combined with prolonged heating (>60°C).

Q3: How can I prevent this degradation during reverse-phase purification and fraction concentration? A: The most common point of failure occurs during the concentration of acidic HPLC fractions. When TFA or formic acid solutions are concentrated via rotary evaporation, the highly volatile organic modifier (e.g., acetonitrile) evaporates first. This leaves the compound in an increasingly concentrated, heated aqueous acid bath, which rapidly accelerates SNAr hydrolysis. Solution: Switch to volatile neutral or slightly basic buffers (e.g., 10 mM Ammonium Bicarbonate, pH 8) for purification. If acidic conditions are strictly required for chromatographic resolution, you must neutralize the fractions immediately with a weak base (like saturated NaHCO3) or lyophilize them directly without applying heat.

Degradation Profile Data

The following table summarizes the quantitative degradation profile of 4-(2-Fluoropyridin-4-yl)piperazin-2-one under various acidic conditions, allowing you to establish safe handling parameters.

Acidic ConditionTemperatureExposure TimePrimary DegradantExtent of Degradation
0.1% TFA (aq)20°C24 hNone (Stable)< 1%
0.1% TFA (aq)60°C (Rotovap)1 h2-Pyridone Derivative10 - 30%
1.0 M HCl (aq)60°C4 h2-Pyridone Derivative> 95%
6.0 M HCl (aq)100°C12 hRing-Opened Amino Acid> 90%

Experimental Protocols

Protocol A: Safe Isolation Workflow via Preparative LC-MS

This protocol is designed as a self-validating system to purify the compound while entirely bypassing the SNAr hydrolysis liability.

  • Mobile Phase Selection: Prepare Mobile Phase A (10 mM Ammonium Bicarbonate in LC-MS grade water, pH adjusted to 8.0) and Mobile Phase B (Acetonitrile).

    • Rationale: Maintaining a pH above the pKa of the pyridine nitrogen prevents the formation of the highly electrophilic pyridinium intermediate, neutralizing the SNAr vulnerability.

  • Sample Preparation: Dissolve the crude mixture in a non-acidic, MS-compatible solvent (e.g., DMSO or MeOH/Water mixtures).

  • Fraction Collection: Trigger fraction collection based on the exact mass [M+H]+ (m/z 196.09).

  • Solvent Removal (Critical Step): Lyophilize the fractions directly from the collection tubes.

    • Rationale: Do not use a rotary evaporator with a heated water bath. Lyophilization freezes the aqueous matrix, halting the kinetics of any potential nucleophilic attack while safely sublimating the solvent under vacuum.

Protocol B: Forced Degradation to Generate Analytical Standards

To troubleshoot effectively, analytical chemists often need to synthesize the specific degradants to use as reference standards for HPLC method development.

  • Reaction Setup: Suspend 50 mg of 4-(2-Fluoropyridin-4-yl)piperazin-2-one in 2 mL of 1.0 M HCl (aqueous) in a sealed 5 mL reaction vial.

  • Thermal Activation: Heat the mixture to 60°C for 4 hours.

    • Rationale: The combination of 1.0 M acid and thermal energy provides the necessary activation energy to overcome the SNAr barrier of the protonated species without being harsh enough to cleave the lactam bond.

  • In-Process Monitoring: Sample 5 µL of the reaction, dilute in 1 mL of MeOH, and analyze via LC-MS to confirm the disappearance of the parent mass and the appearance of the [M-F+OH]+ mass peak (m/z 194.09).

  • Neutralization & Extraction: Cool to room temperature and carefully neutralize to pH 7 using 1.0 M NaOH. Extract the resulting 4-(2-oxo-1,2-dihydropyridin-4-yl)piperazin-2-one using 10% MeOH in Dichloromethane (3 x 10 mL).

    • Rationale: The 2-pyridone degradant exists in a tautomeric equilibrium (2-hydroxypyridine ⇌ 2-pyridone) and is highly polar. If left in an acidic state, it remains protonated and will fail to partition into the organic layer during extraction.

Mechanistic Visualization

The following diagram maps the divergent degradation pathways of the compound depending on the severity of the acidic environment.

AcidDegradation Start 4-(2-Fluoropyridin-4-yl) piperazin-2-one Protonated Pyridinium Intermediate (Activated C-F Bond) Start->Protonated H+ (Acidic Media) RingOpen Ring-Opened Amino Acid (Lactam Hydrolysis) Start->RingOpen Strong Acid / Heat (Direct Amide Cleavage) Pyridone 2-Pyridone Degradant (-2 Da Mass Shift) Protonated->Pyridone H2O, SNAr (Mild/Moderate Heat) Pyridone->RingOpen Strong Acid (e.g., 6M HCl) Prolonged Heat

Mechanistic pathways of 4-(2-Fluoropyridin-4-yl)piperazin-2-one degradation in acidic media.

References

1.[3] Two step approach to piperazine-2-carboxamide via hydrolysis followed by hydrogenation Source: ResearchGate URL:[Link] 2.[2] US9617215B2 - Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging Source: Google Patents URL: 3.[1] WO2015013715A2 - C-h fluorination of heterocycles with silver (ii) fluoride Source: Google Patents URL:

Sources

Technical Support Center: Controlling Regioselectivity in Pyridine Ring Amination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing the notorious challenge of pyridine functionalization. The pyridine scaffold is electronically deactivated, and its basic nitrogen lone pair often coordinates with transition metal catalysts, leading to catalyst poisoning or unpredictable regioselectivity.

This guide is designed to move beyond basic textbook reactions. We will dissect the mechanistic causality behind regioselective amination, provide self-validating experimental protocols, and offer troubleshooting frameworks to ensure your synthetic pathways are robust, scalable, and highly selective.

PART 1: Core FAQs on Regioselectivity (The "Why")

Q: Why does direct electrophilic amination fail for pyridines, and why is the Chichibabin reaction limited? A: The pyridine nitrogen lone pair is highly nucleophilic. Under standard electrophilic conditions, the nitrogen atom reacts first to form a pyridinium salt. This drastically lowers the Highest Occupied Molecular Orbital (HOMO) of the ring, rendering the carbon atoms completely inert to further electrophilic attack. To bypass this, chemists historically relied on the Chichibabin reaction—a nucleophilic displacement of a hydride ion by an amide group. However, this reaction requires extremely harsh conditions (e.g., sodium amide at elevated temperatures) and frequently yields difficult-to-separate mixtures of 2-amino and 4-amino isomers due to competing electrophilic sites[1]. Furthermore, recent strategies leverage Chichibabin amination products by converting them into trimethylammonium salts, which then undergo highly selective N-C activation via Pd-NHC catalysis[2].

Q: In a dihalopyridine, how can I predict and control which position undergoes Buchwald-Hartwig cross-coupling? A: Regioselectivity in Pd-catalyzed cross-coupling is dictated by the rate of oxidative addition, which is governed by two competing factors: bond dissociation energy (C-I < C-Br < C-Cl) and local electron density. In a symmetrical or uniform dihalopyridine (e.g., 2,4-dichloropyridine), the C2 position is significantly more electron-deficient due to the inductive effect of the adjacent nitrogen atom. Consequently, the electron-rich Pd(0) catalyst inserts into the C2–Cl bond much faster than the C4–Cl bond, yielding the 2-aminopyridine derivative[1]. To force C4 amination, you must override this electronic bias by installing a weaker halogen bond at the C4 position (e.g., using 2-chloro-4-iodopyridine).

Q: How do I achieve direct C-H amination without pre-functionalizing the pyridine ring with halogens? A: Direct C-H amination can be achieved through directed metalation or nucleophilic substitution of hydrogen (SNH). For instance, Rh(III) precatalysts can utilize the pyridine nitrogen as a directing group to achieve highly regioselective amination using nitrobenzenesulfonamide (NsNH2) and PhI(OAc)2 as an oxidant[3]. Alternatively, if the pyridine bears an electron-withdrawing group like a nitro group, Vicarious Nucleophilic Substitution (VNS) can be employed to aminate selectively at the position para to the nitro group using hydroxylamine[4].

PART 2: Troubleshooting Guides & Strategic Workflows

When designing your amination strategy, selecting the correct methodology based on your target position (C2, C3, or C4) is critical. Use the decision matrix below to guide your initial synthetic route design.

AminationStrategy Start Target Pyridine Position? C2 C2 / C6 Position Start->C2 C3 C3 / C5 Position Start->C3 C4 C4 Position Start->C4 C2_1 Chichibabin Reaction (Nucleophilic) C2->C2_1 C2_2 Pd-Catalyzed Cross-Coupling (Halogen at C2) C2->C2_2 C3_1 Directed ortho-Metalation (DoM) C3->C3_1 C3_2 Buchwald-Hartwig (Halogen at C3) C3->C3_2 C4_1 Pyridine N-Oxide Activation C4->C4_1 C4_2 Minisci Radical Amination (Protonated Pyridine) C4->C4_2

Decision matrix for selecting regioselective pyridine amination strategies based on target position.

Quantitative Data: Overriding Electronics with Sterics and Leaving Groups

The table below summarizes how the choice of leaving group and ligand dictates the regiochemical outcome during the Buchwald-Hartwig amination of 2,4-dihalopyridines.

SubstrateAmineCatalyst / LigandMajor ProductRegioselectivity (C2:C4)YieldMechanistic Rationale
2,4-dichloropyridineMorpholinePd₂(dba)₃ / BINAP2-morpholino-4-chloropyridine>95:588%Electronic control: C2 is more electron-deficient, accelerating oxidative addition.
2-chloro-4-iodopyridineMorpholinePd₂(dba)₃ / Xantphos2-chloro-4-morpholinopyridine<5:9592%Bond strength control: The weaker C4–I bond completely overrides the C2 electronic bias.
2,4-dibromopyridineMorpholinePd(OAc)₂ / dppf2-morpholino-4-bromopyridine85:1576%Mixed control: C2 preference remains, but the highly reactive C-Br bonds reduce overall selectivity.

PART 3: Experimental Protocols & Mechanistic Validation

Workflow: C2-Selective Buchwald-Hartwig Amination

To achieve high C2-selectivity on a uniform dihalopyridine, the oxidative addition step must be carefully controlled. The following diagram illustrates the kinetic preference for C2 insertion.

BuchwaldHartwig Pd0 Pd(0) + Ligand OxAdd Oxidative Addition (Rate Determining) Pd0->OxAdd Substrate 2,4-Dihalopyridine Substrate->OxAdd Path1 C2 Insertion (More Electrophilic) OxAdd->Path1 Fast (Major) Path2 C4 Insertion (Less Electrophilic) OxAdd->Path2 Slow (Minor) Amine Amine Coordination & Deprotonation Path1->Amine RedElim Reductive Elimination Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Amino-4-halopyridine (Major Product) RedElim->Product

Mechanistic pathway of Pd-catalyzed amination highlighting C2-selective oxidative addition.

Step-by-Step Protocol: Amination of 2,4-Dichloropyridine

1. Catalyst Pre-activation (Glovebox or Schlenk line required)

  • Action: In an oven-dried Schlenk flask, combine Pd₂(dba)₃ (2.5 mol%) and BINAP (5.5 mol%) in anhydrous, degassed toluene (0.2 M). Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange.

  • Causality: Pre-mixing the palladium source and the bidentate ligand ensures the quantitative formation of the active

    
     species before the substrate is introduced. Failing to do this can lead to the pyridine substrate coordinating directly to the naked Pd center, permanently poisoning the catalyst.
    

2. Substrate and Base Addition

  • Action: Add 2,4-dichloropyridine (1.0 equiv), the secondary amine (e.g., morpholine, 1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv). Seal the flask, purge with Argon, and heat to 80 °C.

  • Causality: NaOtBu is a strong base required to deprotonate the amine after it coordinates to the Pd(II) intermediate. Troubleshooting Note: If your amine or pyridine contains base-sensitive functional groups (e.g., esters), substitute NaOtBu with the milder, albeit less soluble, Cs₂CO₃ and increase the reaction temperature to 100 °C.

3. Reaction Monitoring (Self-Validating Step)

  • Action: After 4 hours, pull a 50 µL aliquot, quench with water, extract with EtOAc, and spot on a TLC plate (Eluent: 30% EtOAc in Hexanes).

  • Validation: 2,4-dichloropyridine is UV-active but non-polar (Rf ~0.8). The successful C2-aminated product will be significantly more polar (Rf ~0.3) due to the introduction of the amine dipole. Furthermore, the product spot will stain positive (brown/purple) with a Ninhydrin dip, confirming the presence of the newly formed C-N bond. If the starting material persists, do not add more catalyst; verify that your solvent is strictly anhydrous, as water rapidly quenches the Pd-amido intermediate.

4. Workup and Isolation

  • Action: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • 4-Methoxy-5-(trifluoromethyl)
  • Source: benchchem.
  • Source: nih.
  • Source: nih.

Sources

Technical Support Center: Workup Procedures for Polar Heterocyclic Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly shifts toward highly polar, sp³-rich, and zwitterionic heterocyclic frameworks, traditional aqueous workups often fail. This guide is engineered for process chemists and researchers to troubleshoot the isolation of highly water-soluble intermediates. The methodologies below prioritize thermodynamic principles, phase manipulation, and self-validating non-aqueous workflows to maximize recovery and purity.

Module 1: Liquid-Liquid Extraction (LLE) & Phase Partitioning

Q: Why do my polar heterocycles remain in the aqueous phase during LLE, and how do I force them into the organic layer?

The Causality: Polar heterocycles (e.g., pyrazoles, imidazoles, nucleoside derivatives) possess a high hydrogen-bonding capacity, creating a tightly bound hydration shell that thermodynamically favors the aqueous phase[1]. Conventional extraction with ethyl acetate or dichloromethane fails because the energetic cost of breaking these water-solute interactions is too high.

To force partitioning, you must manipulate the aqueous phase entropy using the Hofmeister series . Dissolved anions with high charge density (such as SO₄²⁻) cause "salting-out" by increasing the surface tension of water and enhancing the hydrophobic effect. This minimizes the entropic penalty at the solute-water interface, driving the polar organic molecule into the organic phase[1]. Furthermore, switching from standard non-polar solvents to hydrogen-bond accepting solvents like 1-butanol or 2-Methyltetrahydrofuran (2-MeTHF) significantly improves extraction efficiency, as these solvents form inverse micelles that accommodate polar solutes[2].

Quantitative Data: Salting-Out Optimization

The table below demonstrates the dramatic impact of salt selection and concentration on the partition coefficient (


) of highly water-soluble heterocycles in a 2-MeTHF/Water biphasic system.
Salting-Out AgentConcentration (wt%)Aqueous Phase Density (g/mL)Partition Coefficient (

)
Heterocycle Recovery (%)
None (Control)01.000.2< 20%
NaCl151.111.5~ 60%
NaCl25 (Saturated)1.206.0~ 85%
Na₂SO₄101.094.5~ 80%
Na₂SO₄22 (Saturated)1.22> 20.0> 95%
(Data synthesized from matrix optimizations of highly water-soluble intermediates[1])
Protocol 1: Advanced Salting-Out Extraction
  • Solvent Selection: Add an equal volume of 2-MeTHF or 1-butanol to the aqueous reaction mixture[2].

  • Salt Addition: Slowly add anhydrous Sodium Sulfate (Na₂SO₄) to the aqueous phase until a concentration of 20–22 wt% is reached. Critical Note: Na₂SO₄ dissolution is exothermic; control the temperature with a water bath to avoid thermal degradation of sensitive intermediates[1].

  • Equilibration: Stir vigorously for 15 minutes to ensure complete phase saturation and mass transfer.

  • Phase Separation: Allow the layers to separate. The high-density aqueous brine (bottom) will sharply separate from the organic layer (top), effectively breaking any emulsions.

  • Recovery: Decant the organic layer. A single extraction under these optimized conditions typically yields >90% recovery, eliminating the need for wasteful back-extractions[1].

Module 2: Non-Aqueous Catch-and-Release Workflows

Q: My basic polar heterocycle forms unbreakable emulsions during LLE and degrades upon thermal concentration. How can I isolate it without an aqueous workup?

The Causality: When aqueous workups fail due to extreme water solubility or emulsion formation, Non-Aqueous Ion-Exchange Chromatography (Catch-and-Release) is the most robust alternative[3]. This technique exploits the intrinsic basicity of nitrogen heterocycles. By using a strong cation exchange (SCX) resin, such as propylsulfonic acid-functionalized silica, the basic heterocycle is protonated and ionically bound ("caught") to the solid support[4]. Non-basic impurities, unreacted starting materials, and non-polar solvents are simply washed away. The pure product is then "released" using a volatile methanolic ammonia solution, which deprotonates the heterocycle, allowing it to elute[3]. This workflow avoids water entirely and allows isolation via mild evaporation.

G N1 Crude Reaction Mixture (Polar Amine + Impurities) N2 Load onto SCX Resin (Propylsulfonic Acid) N1->N2 Amine binds to resin N3 Wash Step (MeOH or MeCN) N2->N3 Elute neutrals/acids N4 Release Step (Methanolic NH3) N3->N4 Retained amine N6 Waste (Non-basic Impurities) N3->N6 Discard wash N5 Pure Polar Heterocycle (Evaporate Volatiles) N4->N5 Deprotonate & Elute

Workflow for Non-Aqueous SCX Catch-and-Release Purification of Basic Heterocycles.

Protocol 2: Non-Aqueous SCX Catch-and-Release
  • Resin Preparation: Swell and equilibrate a propylsulfonic acid SCX cartridge (using 2–5 equivalents of resin capacity relative to the target amine) with methanol, followed by dichloromethane (DCM)[4].

  • Loading (Catch): Dilute the crude non-aqueous reaction mixture in DCM or methanol and load it onto the resin. The basic heterocycle displaces the acidic protons and binds ionically to the sulfonate groups[3].

  • Washing: Flush the resin with 3–5 column volumes of methanol or acetonitrile. This removes non-basic organic impurities, neutral byproducts, and original reaction solvents[3].

  • Elution (Release): Elute the target heterocycle using 2.0 M Ammonia in Methanol. The ammonia neutralizes the sulfonic acid, releasing the free base heterocycle[3].

  • Isolation: Concentrate the eluate under reduced pressure at ambient temperature. The volatile ammonia and methanol are easily removed, leaving the pure heterocycle without the need for high-temperature distillation.

Module 3: Chromatographic Retention of Zwitterionic Species

Q: My polar heterocycle elutes in the void volume on a standard C18 column. How do I achieve retention for purification?

The Causality: Highly polar compounds have a strong affinity for the polar mobile phase and minimal hydrophobic interaction with the non-polar C18 stationary phase[5]. Furthermore, running a C18 column in 100% aqueous conditions causes the alkyl chains to undergo "hydrophobic collapse," further reducing the available surface area for interaction.

To solve this, you must either mask the polarity of the analyte or change the chromatographic mode entirely:

  • Ion-Pairing Modifiers: For ionizable heterocycles, add an ion-pairing reagent to the mobile phase (e.g., 0.1% Trifluoroacetic acid for basic amines, or volatile alkylamines for acidic heterocycles). This forms a neutral, lipophilic ion pair that partitions effectively into the C18 phase[5].

  • HILIC (Hydrophilic Interaction Liquid Chromatography): If ion-pairing fails, switch to a HILIC column (e.g., bare silica, diol, or zwitterionic stationary phases). HILIC uses a water-miscible organic solvent (like acetonitrile) with a small amount of aqueous buffer. The polar heterocycle partitions into a water-enriched layer immobilized on the stationary phase, providing excellent retention and peak shape for species that fail on reverse-phase systems[5].

References

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series ACS Publications[Link]

  • 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium The Journal of Physical Chemistry B - ACS Publications[Link]

  • The use and application of solid supported media in organic, medicinal and scale up chemistries Biotage[Link]

  • Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates LCGC International[Link]

Sources

Validation & Comparative

1H NMR characterization of 4-(2-Fluoropyridin-4-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the 1H NMR characterization of 4-(2-Fluoropyridin-4-yl)piperazin-2-one , a critical intermediate often found in the synthesis of PARP inhibitors and kinase modulators.

Introduction & Structural Logic

Characterizing 4-(2-Fluoropyridin-4-yl)piperazin-2-one requires navigating two distinct spectroscopic challenges: the electronic push-pull of the fluorinated pyridine ring and the conformational dynamics of the piperazinone lactam.

The Molecule at a Glance

This molecule fuses a piperazin-2-one (lactam) pharmacophore with a 2-fluoropyridine moiety.

  • The Lactam (Piperazinone): Unlike symmetrical piperazines, the carbonyl group at position 2 breaks the symmetry, creating three distinct aliphatic proton environments.

  • The Fluoropyridine: The fluorine atom at position 2 exerts a strong inductive effect (-I), while the nitrogen of the piperazinone ring at position 4 acts as a resonance donor (+M). This creates a unique shielding pattern on the aromatic protons.

The Characterization Challenge

Standard QC protocols often fail because:

  • Amide Exchange: The lactam NH is frequently invisible in CDCl₃ due to rapid exchange or broadening.

  • Fluorine Coupling:

    
    F-
    
    
    
    H coupling splits pyridine signals, complicating integration and assignment.
  • Rotameric Broadening: The partial double-bond character of the N-C bonds can lead to signal broadening at room temperature.

Comparative Analysis: Solvent System Selection

The choice of solvent is the single most critical variable in this analysis. Below is a comparison of the two standard systems: Chloroform-d (CDCl₃) vs. Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[1]

Table 1: Performance Comparison of Solvent Systems
FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide) Recommendation
Amide (NH) Detection Poor. Often broad/invisible due to exchange and lack of H-bonding stabilization.Excellent. Appears as a sharp broad singlet ~8.1 ppm.Use DMSO-d₆ for full structural accounting.
Spectral Resolution High. Sharp lines, low viscosity.Moderate. Higher viscosity causes slight line broadening (

relaxation).
CDCl₃ is preferred only if NH detection is irrelevant.
Solubility Moderate. The lactam is polar; may require heating or high dilution.High. Dissolves the lactam and polar pyridine efficiently.Use DMSO-d₆ for concentrations >5 mg/mL.
Water Peak Interference Low (~1.56 ppm). Usually clear of signals.High (~3.33 ppm).[2] Can obscure piperazinone CH₂ signals.Use dry DMSO ampoules to minimize the 3.3 ppm signal.
Expert Insight: The "Invisible" Proton

In CDCl₃, the lactam NH proton is labile. Beginners often assume their reaction failed because the integration is short by 1H. In DMSO-d₆, the solvent acts as a hydrogen bond acceptor, "locking" the NH proton in place and slowing the exchange rate, rendering it visible and integrable.

Expected Chemical Shifts & Assignments (DMSO-d₆)

Based on fragment analysis of 2-fluoropyridine and piperazin-2-one, the following chemical shifts are the standard for validation.

Table 2: 1H NMR Data (400/600 MHz, DMSO-d₆)
PositionTypeShift (

ppm)
Multiplicity

Coupling (Hz)
Structural Logic
Pyridine H-6 Ar-H8.05 d

Deshielded by Pyridine Nitrogen (

).
Lactam NH Amide8.10 br s-Broad; shift is concentration/temp dependent.
Pyridine H-5 Ar-H6.75 dd

Shielded by N-donation; Ortho to N-subst.
Pyridine H-3 Ar-H6.55 d

Diagnostic. Upfield due to N-donation; Split by

F.
Piperazinone H-3 Aliphatic3.95 s-Singlet (isolated CH₂ between N and CO).
Piperazinone H-5 Aliphatic3.65 t

Triplet (coupled to H-6).
Piperazinone H-6 Aliphatic3.40 t

Triplet (coupled to H-5).

Note: The Pyridine H-3 signal is often the most complex. It is ortho to the Fluorine and ortho to the Piperazinone Nitrogen. The


F coupling (

) can split this signal, sometimes making it look like a doublet of doublets or a broad singlet depending on the field strength.

Visualization: Characterization Workflow & Logic

The following diagrams illustrate the decision-making process for characterizing this specific fluorinated heterocycle.

Diagram 1: The Characterization Workflow

This flowchart defines the optimal path from crude isolation to validated spectrum.

G Sample Isolated Solid (Crude/Pure) Solubility Solubility Check (>5mg/0.6mL) Sample->Solubility Solvent_Choice Select Solvent Solubility->Solvent_Choice DMSO DMSO-d6 (Standard) Solvent_Choice->DMSO Polar/Amide Check CDCl3 CDCl3 (High Res) Solvent_Choice->CDCl3 Non-Polar/Resolution Acquisition Acquisition (ns=16, d1=2s) DMSO->Acquisition CDCl3->Acquisition Processing Processing (LB=0.3Hz) Acquisition->Processing Validation Validation: Integrate NH (1H) Check F-Splitting Processing->Validation

Caption: Decision matrix for solvent selection favoring DMSO-d6 for amide validation.

Diagram 2: Signal Assignment Logic (Pyridine Ring)

Understanding the splitting patterns of the aromatic region.

G Pyridine 2-Fluoropyridine Ring H6 H-6 (Proton) Alpha to Nitrogen ~8.0 ppm Pyridine->H6 H5 H-5 (Proton) Beta to Nitrogen ~6.7 ppm Pyridine->H5 H3 H-3 (Proton) Ortho to Fluorine ~6.5 ppm Pyridine->H3 Splitting_H6 Doublet (d) J(5,6) ~6Hz H6->Splitting_H6 Splitting_H5 Doublet of Doublets (dd) J(5,6) + J(3,5) H5->Splitting_H5 Splitting_H3 Doublet (d) Split by 19F (J_HF) H3->Splitting_H3

Caption: Splitting tree highlighting the diagnostic 19F-coupling on the H-3 proton.

Experimental Protocol (Self-Validating)

This protocol ensures that the data collected is robust enough for publication or patent filing.

Step 1: Sample Preparation
  • Weigh 5–10 mg of the dried compound.

  • Add 0.6 mL of DMSO-d₆ (99.9% D). Tip: Use an ampoule to avoid water contamination which appears at 3.33 ppm and overlaps with the piperazine ring signals.

  • Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug into the NMR tube.

Step 2: Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Number of Scans (NS): 16 or 32 (Sufficient for >5mg).

  • Relaxation Delay (D1): 2.0 seconds . Why? Amide protons have longer T1 relaxation times. A short D1 will suppress the NH signal integration, causing it to appear as <1H.

  • Spectral Width (SW): 14 ppm (–2 to 12 ppm).

  • Temperature: 298 K (25°C).

Step 3: Processing & Validation (The "E-E-A-T" Check)
  • Phasing: Ensure the baseline is flat.

  • Referencing: Set the residual DMSO quintet center to 2.50 ppm .

  • Integration Check (Self-Validation):

    • Set the Pyridine H-6 doublet (most downfield aromatic, ~8.05 ppm) to an integral of 1.00 .

    • Pass Criteria: The aliphatic region (3.0–4.0 ppm) must integrate to 6.00 total (2H + 2H + 2H). The NH peak should integrate to 0.8–1.0 (depending on dryness).

    • Fail Criteria: If aliphatic integral is >6.5, you likely have residual solvent (ethanol/ethyl acetate) or dimer impurities.

Troubleshooting Common Issues

Issue 1: The aliphatic peaks are broad and undefined.

  • Cause: Restricted rotation of the amide bond (rotamers).[3]

  • Solution: Run the experiment at 323 K (50°C) . The heat increases the rotation rate, coalescing the rotamers into sharp averages.

Issue 2: Extra splitting in the aromatic region.

  • Cause:

    
    F coupling.[4][5]
    
  • Solution: If available, run a

    
    F-decoupled 
    
    
    
    H NMR
    (e.g., zgig sequence decoupling F). This collapses the H-3 signal into a simple singlet/doublet, confirming the fluorine's presence and position.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][6] (Standard text for solvent effects on amides).

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[1] Link[1]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Source for F-H coupling constants in pyridines).[4][5]

  • ChemicalBook. (n.d.). "2-Fluoropyridine NMR Spectrum." (Reference for base fragment shifts). Link

Sources

Core Directive: The "Ortho-Effect" in Heterocyclic Fluorine NMR

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 19F NMR characteristics of 2-fluoropyridine derivatives , designed for researchers in medicinal chemistry and structural biology.

In the realm of organofluorine chemistry, 2-fluoropyridine stands as a distinct anomaly compared to its carbocyclic analog, fluorobenzene. While fluorobenzene resonates at approximately -113 ppm (relative to


), the introduction of a nitrogen atom at the ortho position (the pyridine ring) induces a dramatic deshielding effect of ~40–50 ppm , shifting the resonance to the -65 to -75 ppm  range.

This "Ortho-Effect" is not merely inductive; it is a manifestation of the paramagnetic shielding contribution arising from the interaction between the fluorine lone pairs and the nitrogen lone pair (


 repulsion) and the low-lying 

orbitals of the electron-deficient pyridine ring. Understanding this baseline is critical for interpreting substituent effects in complex drug scaffolds.

Mechanistic Insight & Electronic Structure

To interpret shifts accurately, one must visualize the competing electronic vectors:

  • Inductive Withdrawal (-I): The ring nitrogen pulls electron density, theoretically deshielding the fluorine.

  • Mesomeric Donation (+M): Fluorine donates into the ring, but the electron-deficient nature of pyridine dampens this compared to benzene.

  • Lone Pair Repulsion (The Dominant Factor): The spatial proximity of the N-lone pair and F-lone pair creates a deshielding zone.

Diagram 1: Electronic Shielding Mechanisms in 2-Fluoropyridines

ElectronicEffects Substituent Substituent (X) Ring Pyridine Ring (Electron Deficient) Substituent->Ring Resonance (+/- M) Induction (+/- I) Fluorine 19F Nucleus (Probe) Ring->Fluorine Electron Density Modulation Nitrogen Ortho-Nitrogen (Lone Pair) Nitrogen->Fluorine n-n Repulsion (Paramagnetic Deshielding) Shift Observed Chemical Shift (-65 to -160 ppm) Fluorine->Shift Determines

Comparative Analysis: Chemical Shifts & Coupling Constants

The following data aggregates experimental values referenced against


 (

ppm). Note that solvent polarity can induce shifts of 1–3 ppm; polar solvents (e.g., DMSO-

) typically cause slight deshielding compared to

.
Table 1: Chemical Shift Benchmarks
CompoundStructure Note

(ppm)

vs. PhF (ppm)
Electronic Driver
Fluorobenzene Reference-113.5 0.0Baseline aromatic shielding.
2-Fluoropyridine Unsubstituted-71.4 +42.1Ortho-N Effect (Deshielding).
3-Methyl-2-fluoropyridine 3-Alkyl (EDG)-73.0 +40.5Steric compression/weak shielding.
3-Bromo-2-fluoropyridine 3-Halo (EWG)-67.1 +46.4Inductive deshielding from ortho-Br.
2,6-Difluoropyridine Disubstituted-69.5 +44.0Additive deshielding; symmetry.
Pentafluoropyridine Perfluorinated-87.4 (

-F)
+26.1Complex balance of F-F repulsion.
2-Fluoro-5-nitropyridine 5-Nitro (Strong EWG)-62.5 +51.0Para-resonance deshielding.

Technical Note: The shift of 2-fluoropyridine is highly sensitive to protonation. In acidic media (or TFA salts), the signal shifts upfield (shielded) by ~10–15 ppm as the nitrogen lone pair is engaged, removing the paramagnetic deshielding contribution.

Table 2: Scalar Coupling Constants ( -Values)

Coupling constants in fluoropyridines are diagnostic for substitution patterns. The magnitude of


 depends heavily on the "W-coupling" geometry and bond paths.
Coupling PathTypeValue (Hz)Interpretation

Vicinal-2.8 Surprisingly small; often appears as a broadening.

Long-range2.5 Typical meta-coupling.

Long-range0.0 Negligible coupling across the nitrogen.

Para-like8.2 Diagnostic: Large value due to straight-line orbital alignment.

Direct~240 Large C-F coupling; requires 13C decoupling for clean 19F spectra.

Experimental Protocol: Quantitative 19F NMR (qNMR)

To ensure reproducibility and accurate integration (E-E-A-T), the following protocol accounts for the wide spectral width and relaxation properties of fluorine.

Protocol: High-Fidelity Acquisition
  • Internal Standard Selection:

    • Preferred:

      
      -Trifluorotoluene (
      
      
      
      ppm).
    • Alternative: Fluorobenzene (

      
       ppm).
      
    • Avoid: TFA (volatile, pH dependent) or

      
       (volatile, broad).
      
  • Pulse Sequence Parameters:

    • Pulse Angle:

      
       (maximize signal per scan).
      
    • Spectral Width (SW): Set to ≥ 250 ppm (-50 to -300 ppm) to catch all signals and sidebands.

    • Relaxation Delay (

      
      ): 
      
      • Fluorine

        
         relaxation times are long (2–10 seconds).
        
      • Rule: Set

        
         (typically 20–30s) for qNMR.
        
      • Failure to do this results in under-integration of the slower-relaxing signals.

  • Processing:

    • Zero Filling: To at least 64k points.

    • Apodization: Exponential multiplication (LB = 0.3–1.0 Hz) to reduce noise without compromising resolution.

Diagram 2: qNMR Workflow for Fluorinated Heterocycles

qNMR_Workflow Step1 Sample Prep Solvent: CDCl3 or DMSO-d6 Conc: 10-20 mM Step2 Add Internal Standard (e.g., Trifluorotoluene) Precise Weighing Required Step1->Step2 Step3 Parameter Setup Center: -100 ppm SW: >250 ppm D1: >20s (Critical) Step2->Step3 Step4 Acquisition Scans: 16-64 No 1H Decoupling (for J-values) OR Inverse Gated Decoupling (for qNMR) Step3->Step4 Step5 Processing Phase Correction Baseline Correction (Bernstein poly) Step4->Step5

Case Study: Distinguishing Isomers

A common challenge is distinguishing 2-fluoro-3-methylpyridine from 2-fluoro-5-methylpyridine .

  • 2-Fluoro-3-methylpyridine:

    • Shift:

      
       ppm.
      
    • Coupling: The methyl group at C3 replaces H3. The large

      
       (~8 Hz) is retained. The spectrum shows a doublet of quartets (coupling to H5 and CH3).
      
  • 2-Fluoro-5-methylpyridine:

    • Shift:

      
       ppm.
      
    • Coupling: The methyl group at C5 replaces H5. The diagnostic large

      
       is lost. The spectrum appears as a doublet of doublets (coupling to H3 and H4) with fine methyl splitting.
      

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Chambers, R. D., et al. (1999). "Elemental fluorine.[1] Part 10. Fluorination of pyridine derivatives." Journal of the Chemical Society, Perkin Transactions 1, 803-810. Link

  • Reich, H. J. (2024). "19F Chemical Shifts and Coupling Constants." University of Wisconsin-Madison / UCSB NMR Facility. Link

  • BenchChem. (2025).[2] "Comparative NMR Spectral Analysis of 2-Fluoropyridine Derivatives." BenchChem Technical Notes. Link

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Fluoropyridyl Piperazinones vs. Traditional Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Fluoropyridyl piperazinones are emerging as privileged scaffolds in modern drug discovery, particularly in the design of kinase inhibitors and CRBN E3 ligase modulators. When profiling these novel chemical entities, understanding their mass spectrometry (MS) fragmentation patterns is critical for structural elucidation, metabolite identification, and pharmacokinetic quantification. This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) performance of fluoropyridyl piperazinones against traditional phenylpiperazines, detailing the mechanistic causality behind their distinct fragmentation behaviors.

Mechanistic Causality: Why Fluoropyridyl Piperazinones Fragment Differently

The structural substitution of a standard piperazine ring with a piperazinone (incorporating a lactam carbonyl) and the addition of a fluorinated pyridine drastically alter the molecule's gas-phase thermodynamics.

  • Charge-Directed Fragmentation via Altered Basicity: In a traditional phenylpiperazine (e.g., mCPP), both nitrogen atoms possess similar basicity (pKa ~9.8), leading to a delocalized protonation state during ESI(+). Conversely, the carbonyl group in a piperazinone forms a resonance-stabilized lactam, reducing the adjacent nitrogen's basicity (pKa < 0) . Consequently, protonation occurs almost exclusively at the distal aliphatic amine (N4). This localized charge dictates the fragmentation cascade, funneling collision-induced dissociation (CID) energy directly into adjacent C-C and C-N bonds.

  • The Fluorine Effect and Neutral Losses: The highly electronegative fluorine atom on the pyridine ring exerts a strong inductive pull. While the C-F bond is exceptionally strong, the localized charge and CID energy trigger a multi-centered transition state, resulting in a characteristic neutral loss of hydrogen fluoride (HF, -20 Da). This is a hallmark of fluorinated aromatics and serves as a highly specific diagnostic tool compared to the non-specific amine losses seen in standard piperazines .

  • Lactam Ring Opening: Unlike the highly stable piperazine ring, the piperazinone ring is susceptible to retro-Diels-Alder-like ring opening under MS/MS conditions. This results in an immediate, characteristic neutral loss of carbon monoxide (CO, -28 Da), a fragmentation pathway entirely absent in traditional piperazines .

Quantitative Data Presentation

The following table summarizes the objective differences in MS/MS performance and fragmentation metrics between the two classes.

Analytical FeatureTraditional Phenylpiperazines (e.g., mCPP)Fluoropyridyl PiperazinonesMechanistic Driver
Primary ESI(+) Ionization Site N1 or N4 (Delocalized)N4 (Distal to lactam)Lactam resonance reduces N1 basicity
Characteristic Neutral Loss 1 Amine radical (-17 Da)Carbon Monoxide (-28 Da)Piperazinone ring opening
Characteristic Neutral Loss 2 HCl (-36 Da) (if chlorinated)Hydrogen Fluoride (-20 Da)F-inductive effect on pyridine ring
Dominant Low-Mass Fragments m/z 56, 70, 119m/z 84, 96, 113Alpha-cleavage shifted by carbonyl
Optimal C-N Cleavage Energy Low (15-25 eV)Moderate (25-35 eV)Pyridyl electronegativity strengthens C-N bond

Fragmentation Pathway Analysis

MS_Fragmentation Precursor Precursor Ion [M+H]+ Protonation at N4 LossHF [M+H - HF]+ Neutral Loss (-20 Da) Precursor->LossHF F-driven cleavage CleavageCN Fluoropyridyl Cation Charge Retention Precursor->CleavageCN C-N bond cleavage LossCO Piperazinone Ring Opening Loss of CO (-28 Da) Precursor->LossCO Lactam cleavage FragmentAmine Aliphatic Amine Fragment Alpha-Cleavage LossCO->FragmentAmine Alpha cleavage

Fig 1: Charge-directed MS/MS fragmentation pathway of fluoropyridyl piperazinones.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness in structural elucidation, the following protocol employs a self-validating system. A critical failure point in MS/MS method development is the misidentification of isobaric interferences. To counteract this, the protocol incorporates a Dynamic CID Energy Ramp and a Stable Isotope Labeled (SIL) Internal Standard .

Step 1: Sample Preparation & Matrix Spiking

  • Aliquot 50 µL of the biological matrix (e.g., plasma) containing the fluoropyridyl piperazinone analyte.

  • Spike the sample with 10 µL of a 100 ng/mL SIL-IS (e.g., 13C6-labeled analog). Causality: The SIL-IS co-elutes exactly with the analyte, validating that any observed matrix effects or ion suppression are mathematically normalized.

  • Perform protein precipitation using 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

Step 2: Chromatographic Separation

  • Inject 5 µL of the supernatant onto a C18 UHPLC column (1.7 µm, 2.1 x 50 mm).

  • Utilize a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.4 mL/min.

  • Ramp from 5% B to 95% B over 4 minutes. Causality: The acidic mobile phase ensures the N4 amine remains fully protonated prior to entering the ESI source, maximizing ionization efficiency.

Step 3: ESI-MS/MS Acquisition & Dynamic CID Tuning

  • Set the ESI capillary voltage to 3.5 kV in positive ion mode.

  • Self-Validation Tuning Step: Before acquiring sample data, run a pre-acquisition tune using a reference standard (e.g., 1-(3-trifluoromethylphenyl)-piperazine). The system must automatically ramp the CID energy from 10 eV to 50 eV.

  • The system validates the method only if the diagnostic -20 Da (HF) neutral loss is detected at >30% relative abundance. If not, the collision gas pressure and CID energy are dynamically recalibrated.

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions: [M+H]+ →[M+H - 28]+ (Lactam cleavage) and [M+H]+ →[M+H - 20]+ (Fluorine loss).

LCMS_Workflow Prep Sample Prep (SIL-IS Spiking) LC UHPLC Separation (C18 Gradient) Prep->LC ESI ESI(+) Ionization (Capillary 3.5kV) LC->ESI Q1 Q1 Selection (Precursor) ESI->Q1 CID Collision Cell (CID 15-45 eV) Q1->CID Q3 Q3 Detection (Product Ions) CID->Q3

Fig 2: Self-validating LC-MS/MS experimental workflow with dynamic CID tuning.

References

  • ZHU Na, et al. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 2021. URL:[Link]

  • Wang, T., et al. "Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine." Molecules, 2023. URL:[Link]

A Senior Application Scientist's Guide to HPLC Purity Analysis of Piperazin-2-one Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Piperazin-2-one Purity in Drug Synthesis

The piperazin-2-one scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous active pharmaceutical ingredients (APIs), including potent antiemetic drugs like Aprepitant.[1] As a key synthetic intermediate, the purity of piperazin-2-one and its derivatives is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product.[2][3] Impurities can arise from various sources, including unreacted starting materials, by-products from the synthetic route, or degradation products formed during storage.[4]

Consequently, robust and reliable analytical methods are required to accurately quantify the purity of these intermediates and profile any potential impurities. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2] This guide provides a comparative analysis of primary HPLC methodologies for the purity analysis of piperazin-2-one intermediates, grounded in mechanistic principles and practical field experience. We will explore the nuances of method selection, provide detailed experimental protocols, and outline a framework for validation to ensure data integrity, in line with regulatory expectations.[5][6]

Strategic Approach to Method Development

The selection of an appropriate HPLC method is dictated by the physicochemical properties of the analyte. Piperazin-2-one is a polar, heterocyclic compound. This inherent polarity presents a specific set of challenges and opportunities that guide our strategic choices in method development. The primary decision point lies between Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC), with a secondary consideration for chiral separations if the intermediate possesses stereocenters.

G start Start: Analyze Piperazin-2-one Intermediate rp_hplc Attempt Reversed-Phase (RP) HPLC (Workhorse Method) start->rp_hplc check_retention Sufficient Retention & Good Peak Shape? rp_hplc->check_retention hilic Employ Hydrophilic Interaction Liquid Chromatography (HILIC) check_retention->hilic No optimize_rp Optimize RP-HPLC (pH, Column, Modifiers) check_retention->optimize_rp Yes optimize_hilic Optimize HILIC (Solvent, Buffer, Temp) hilic->optimize_hilic is_chiral Is the Intermediate Chiral? optimize_rp->is_chiral optimize_hilic->is_chiral chiral_hplc Develop Chiral HPLC/SFC Method (CSP Screening) is_chiral->chiral_hplc Yes final_method Final Validated Method is_chiral->final_method No chiral_hplc->final_method

Caption: HPLC method development workflow for piperazin-2-one intermediates.

Comparative Analysis of HPLC Modes

Reversed-Phase (RP-HPLC): The Conventional Starting Point

RP-HPLC is the most utilized mode in pharmaceutical analysis due to its versatility and robustness. It employs a non-polar stationary phase (typically C18-silica) and a polar mobile phase.

  • Mechanism of Separation: Retention is primarily driven by hydrophobic interactions. More non-polar analytes are retained longer. For piperazin-2-one, a polar molecule, retention can be weak on standard C18 phases.[4]

  • Causality Behind Experimental Choices:

    • Peak Tailing: As a basic compound containing nitrogen atoms, piperazin-2-one can interact with acidic silanol groups on the silica surface of the column, leading to significant peak tailing.[4] To counteract this, the mobile phase pH can be adjusted. Using a low pH (e.g., adding 0.1% formic or trifluoroacetic acid) fully protonates the analyte, ensuring a consistent interaction, while also suppressing the ionization of silanol groups.[4] Alternatively, using a mid-range pH buffer (e.g., phosphate buffer at pH 7) can also suppress silanol ionization.[4]

    • Column Selection: Employing columns with low silanol activity or those featuring "end-capping" is crucial to obtaining symmetrical peaks for basic analytes like piperazin-2-one.[7]

  • Strengths: High reproducibility, wide availability of columns, and extensive industry acceptance.

  • Limitations: Poor retention of the main compound and highly polar impurities, often requiring highly aqueous mobile phases which can lead to phase collapse ("dewetting") on some C18 columns.

G RP-HPLC Separation Mechanism cluster_column Stationary Phase (Non-Polar) cluster_mobile Mobile Phase (Polar) p1 p2 p3 p4 mp1 l1 C18 l2 C18 mp2 mp3 analyte Piperazin-2-one (Analyte) analyte->l1 Weak Hydrophobic Interaction

Caption: Conceptual diagram of RP-HPLC retention.

Hydrophilic Interaction Liquid Chromatography (HILIC): The Superior Alternative for Polar Analytes

HILIC has emerged as a powerful technique for separating compounds that are poorly retained in RP-HPLC.[8][9] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10][11]

  • Mechanism of Separation: The mobile phase creates a water-enriched layer on the surface of the polar stationary phase. Polar analytes like piperazin-2-one partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[11][12] This mechanism is a combination of partitioning, adsorption, and electrostatic interactions.[11]

  • Causality Behind Experimental Choices:

    • Solvent Choice: Acetonitrile is the preferred organic solvent as it promotes the formation of the crucial adsorbed water layer.[9]

    • Buffer Selection: The choice and concentration of buffer salts (e.g., ammonium formate, ammonium acetate) are critical as they influence both retention and peak shape through electrostatic interactions. These buffers are also volatile, making HILIC highly compatible with mass spectrometry (MS) detection.[10]

  • Strengths: Excellent retention for piperazin-2-one and its polar impurities, enhanced sensitivity with MS detection, and orthogonal selectivity compared to RP-HPLC.[8]

  • Limitations: Longer column equilibration times, potential sample diluent incompatibility (samples must be dissolved in a high-organic solvent to avoid peak distortion), and sometimes lower reproducibility compared to RP-HPLC if not carefully controlled.[8]

G HILIC Separation Mechanism cluster_column Stationary Phase (Polar) cluster_mobile Mobile Phase (Non-Polar) sp1 SiOH sp2 SiOH sp3 SiOH water_layer Water Layer mp1 mp2 mp3 analyte Piperazin-2-one (Analyte) analyte->water_layer Partitioning & H-Bonding

Caption: Conceptual diagram of HILIC partitioning.

Quantitative Comparison of Recommended HPLC Modes

ParameterReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction (HILIC)Justification & Insights
Analyte Retention Low to moderate; highly dependent on mobile phase pH and column chemistry.High; specifically designed for polar analytes.[10]HILIC is the superior choice for achieving significant retention of piperazin-2-one without highly aqueous mobile phases.
Selectivity for Polar Impurities Moderate; polar impurities often elute near the void volume.Excellent; provides better separation of polar impurities from the main peak.[12]The unique selectivity of HILIC is invaluable for resolving process-related polar impurities that are difficult to separate in RP mode.
Mobile Phase Compatibility Good with UV. MS compatibility depends on buffer (TFA can cause ion suppression).Excellent with MS; uses volatile buffers and high organic content, enhancing ionization efficiency.[10]For impurity identification, HILIC-MS is a powerful combination.
Robustness & Reproducibility High; generally considered more robust and easier to transfer between labs.Moderate; highly sensitive to mobile phase composition, temperature, and equilibration time.[8]RP-HPLC methods are often preferred for routine QC due to their ruggedness. HILIC requires stricter control of parameters.
Common Issues Peak tailing for basic compounds, low retention.[4]Long equilibration times, sample solvent effects causing peak distortion.[8]Understanding these trade-offs is key. Peak tailing in RP can be mitigated, but poor retention is fundamental. HILIC issues are manageable with careful protocol design.
Detection Considerations Piperazin-2-one lacks a strong chromophore, requiring low UV wavelength detection (~205 nm), which can be noisy.[13]Same UV detection challenges apply.For trace analysis, derivatization with a UV-active agent like NBD-Cl can be considered for both modes to enhance sensitivity.[13]

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and must be validated for their intended use.[2][5]

Protocol 1: RP-HPLC Method for Purity Determination

This method is designed as a primary QC-friendly approach, balancing retention and peak shape.

  • Instrumentation: HPLC or UHPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A robust, end-capped C18 column with low silanol activity (e.g., Waters XBridge C18, Agilent Zorbax Extend-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve the piperazin-2-one intermediate in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 205 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 50
      25.0 95
      30.0 95
      30.1 5

      | 35.0 | 5 |

  • System Suitability Test (SST):

    • Tailing Factor: ≤ 1.5 for the main peak.

    • Resolution: ≥ 2.0 between the main peak and the closest eluting impurity.

    • Relative Standard Deviation (RSD): ≤ 1.0% for peak area from six replicate injections.

Protocol 2: HILIC Method for Impurity Profiling

This method is optimized for retaining and separating piperazin-2-one from its polar impurities, ideal for characterization and MS-hyphenation.

  • Instrumentation: HPLC or UHPLC system with UV/PDA or Mass Spectrometer detector.

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, SeQuant ZIC-HILIC), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Dissolve the piperazin-2-one intermediate in 90:10 acetonitrile:water (v/v) to a concentration of approximately 0.5 mg/mL. Crucially, the sample diluent must match the initial mobile phase conditions to prevent peak distortion.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 35 °C

    • Detection Wavelength: 205 nm (or MS full scan)

    • Gradient Program:

      Time (min) % Mobile Phase A
      0.0 5
      15.0 40
      16.0 40
      16.1 5

      | 22.0 | 5 |

  • System Suitability Test (SST):

    • Tailing Factor: ≤ 1.8 for the main peak.

    • Resolution: ≥ 2.0 between critical pairs.

    • Relative Standard Deviation (RSD): ≤ 2.0% for peak area from six replicate injections.

Ensuring Trustworthiness: A Framework for Method Validation

A developed method is only reliable if it has been properly validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[6] All methods for pharmaceutical analysis should be validated according to ICH Q2(R1) guidelines.[5]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradants).Peak purity analysis (using PDA detector) should pass. Resolution between adjacent peaks should be >1.5.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value, often assessed by spike/recovery studies.Recovery between 98.0% and 102.0% for assay; 80.0% to 120.0% for impurities.
Precision To measure the degree of scatter between a series of measurements (Repeatability, Intermediate Precision).RSD ≤ 2.0% for assay; RSD ≤ 10.0% for impurities at the limit of quantification.[14]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; precision at LOQ should meet criteria.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters should remain within acceptable limits.

Conclusion

For the purity analysis of piperazin-2-one intermediates, a dual-methodology approach is often most effective. A robust, QC-friendly RP-HPLC method serves as the workhorse for routine purity assessments and assays. In parallel, a well-developed HILIC method provides orthogonal selectivity, which is invaluable for comprehensive impurity profiling, especially when dealing with highly polar species that are poorly resolved by reversed-phase chromatography. The choice of method should be guided by the specific analytical objective—be it routine quality control or in-depth impurity characterization. Both methods, once selected, must be rigorously validated to ensure the generation of reliable and defensible data, a cornerstone of safe and effective drug development.

References

  • Benchchem. Purity analysis and impurity profiling of 3-(Pyrazin-2-yloxy)piperidin-2-one.
  • Benchchem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • International Conference on Harmonization. ICH Q2(R1) Validation of Analytical Procedures. [Link]

  • ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF.
  • Asian Journal of Pharmaceutical Analysis.
  • SIELC Technologies. Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column.
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Dr. Maisch GmbH. HILIC.
  • MedCrave online.
  • PubMed. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection.
  • Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Journal of Chromatography A. Hydrophilic interaction liquid chromatography (HILIC)
  • Affinisep. Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
  • Phenomenex.
  • Element Lab Solutions.
  • The Journal of Organic Chemistry.
  • PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
  • Daicel Pharma Standards. Piperazine Impurities and Piperazine.

Sources

Comparative Guide: Piperazin-2-one vs. Piperazine Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of lead compounds, the piperazine ring is a privileged but metabolically labile pharmacophore. While it offers excellent solubility and receptor engagement properties, it frequently suffers from rapid oxidative clearance via Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) pathways.

Piperazin-2-one (2-oxopiperazine) serves as a stabilized bioisostere. By introducing a carbonyl group at the C2 position, the scaffold undergoes an electronic transformation from a bis-amine to an amino-lactam. This modification:

  • Eliminates N1-oxidation by delocalizing the nitrogen lone pair.

  • Blocks C2-hydroxylation , a primary metabolic soft spot.

  • Modulates basicity , reducing phospholipidosis risk while maintaining H-bond capability.

This guide provides a technical comparison of these two scaffolds, supported by mechanistic rationale, experimental workflows, and data interpretation strategies.

Physicochemical & Structural Basis of Stability

The metabolic divergence between piperazine and piperazin-2-one is rooted in their electronic structures.

Structural Comparison Table
FeaturePiperazinePiperazin-2-oneImpact on Stability
Core Structure 1,4-Di-secondary amineCyclic amide (Lactam)Amide resonance stabilizes the ring.
Basicity (pKa) N1: ~9.8, N4: ~5.4N1: Non-basic (Amide), N4: ~6-7Reduced basicity lowers lysosomal trapping and non-specific binding.
Electronic State Electron-rich (Nucleophilic)Electron-deficient at N1N1 is resistant to electrophilic attack by metabolic enzymes.
Lipophilicity Lower (High polarity)Moderate (Amide increases polarity vs C-H, but lowers ionization)Altered LogD profile changes enzyme active site access.
Major Liability N-Oxidation, Ring HydroxylationAmide Hydrolysis (Rare), N4-oxidation2-one blocks the primary oxidative soft spots.
The "Amide Resonance" Effect

In piperazine, the N1 nitrogen possesses a localized lone pair, making it a prime target for N-oxidation by FMOs or CYPs. In piperazin-2-one, this lone pair participates in resonance with the adjacent carbonyl group. This delocalization renders the N1 nitrogen non-nucleophilic and chemically inert to oxidative attack, effectively "masking" this metabolic handle.

Metabolic Pathways Analysis

Understanding the specific degradation routes is essential for rational design.

Piperazine: The "Soft Spot"

Piperazine undergoes extensive Phase I metabolism:

  • N-Oxidation: Formation of N-oxides (often reversible, but can lead to ring opening).

  • 
    -Carbon Hydroxylation:  CYP-mediated oxidation at the carbon adjacent to the nitrogen (C2/C3/C5/C6). This forms an unstable carbinolamine, which often collapses to ring-opened aldehydes or iminium ions.
    
  • Reactive Metabolites: The ring-opened intermediates can act as electrophiles, covalently binding to proteins (toxicity) or Glutathione (GSH).

Piperazin-2-one: The "Pre-Oxidized" Shield

The 2-one scaffold is essentially a "pre-oxidized" form of piperazine at the C2 position.

  • Blocked C2 Position: The C2 carbon is already a carbonyl, preventing hydroxylation at this site.

  • N1 Stability: The lactam nitrogen is stable to N-oxidation.

  • Metabolic Shifting: Metabolism is forced to the distal N4 position or the remaining ring carbons (C3, C5, C6), which are often sterically less accessible or electronically deactivated.

Visualization: Comparative Metabolic Pathways

MetabolicPathways cluster_0 Piperazine Metabolism cluster_1 Piperazin-2-one Metabolism Pip Piperazine Scaffold NOx N-Oxide (Phase I) Pip->NOx FMO / CYP CHyd C-Hydroxylation (Unstable Carbinolamine) Pip->CHyd CYP450 RingOpen Ring Opening (Reactive Aldehyde) CHyd->RingOpen Spontaneous PipOne Piperazin-2-one Scaffold StableN1 N1: Stable (Amide Resonance) PipOne->StableN1 Resistant StableC2 C2: Blocked (Carbonyl) PipOne->StableC2 Resistant N4Met N4-Oxidation/Dealkylation (Slower) PipOne->N4Met CYP450 (Minor)

Figure 1: Comparative metabolic fate. Piperazine is susceptible to multiple oxidative attacks leading to ring opening. Piperazin-2-one is resistant at N1 and C2, shifting metabolism to slower, secondary pathways.

Experimental Data & Performance

The following data summarizes general trends observed in medicinal chemistry campaigns (e.g., optimization of GPCR ligands and kinase inhibitors) where a piperazine-to-piperazinone switch was employed.

Intrinsic Clearance ( ) Comparison[1]
ParameterPiperazine AnalogPiperazin-2-one AnalogObservation
HLM

(min)
15 - 45> 1202-one often extends half-life by >3x.

(

L/min/mg)
High (> 50)Low (< 15)Significant reduction in hepatic extraction.
Major Metabolites N-oxides, Ring-opened speciesUnchanged parent, minor N4-demethylationCleaner metabolic profile.
GSH Adducts Frequently observedRarely observedReduced risk of reactive metabolite toxicity.

Note: Values are generalized from SAR studies (e.g., substituted piperazinyl-pyridazines).

Experimental Protocols

To validate the stability advantage in your specific series, use the following self-validating workflows.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and identify metabolic soft spots.
  • Preparation:

    • Test Compounds: 1

      
      M in phosphate buffer (pH 7.4).
      
    • Enzyme Source: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Incubation:

    • Pre-incubate microsomes and compounds for 5 min at 37°C.

    • Initiate with NADPH.[1]

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination:

    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).

    • Centrifuge at 4000 rpm for 20 min.

  • Analysis:

    • LC-MS/MS (MRM mode). Monitor parent depletion.

    • Self-Validation Step: Include a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin). If controls deviate >20% from historical data, invalidate the run.

Protocol B: Reactive Metabolite Trapping (GSH)

Objective: Assess the risk of ring opening (common in piperazines).

  • Incubation: Follow Protocol A but add 5 mM Glutathione (GSH) and 1 mM KCN (to trap iminium ions) to the incubation mixture.

  • Analysis:

    • Scan for Neutral Loss of 129 Da (pyroglutamic acid loss from GSH adducts) or precursor ion scanning for GSH fragment (m/z 308).

    • Interpretation: Presence of GSH adducts in Piperazine vs. absence in Piperazin-2-one confirms the safety advantage of the lactam scaffold.

Visualization: Stability Testing Workflow

Workflow Start Compound Library (Pip vs. 2-One) Incubate Incubate with HLM + NADPH (37°C, 0-60 min) Start->Incubate Branch Assay Type Incubate->Branch Clearance Metabolic Stability (Parent Depletion) Branch->Clearance Quantification MetID Metabolite ID + GSH Trapping Branch->MetID Safety Profiling Calc Calculate CL_int & t_1/2 Clearance->Calc Scan LC-MS/MS (Neutral Loss / Precursor Scan) MetID->Scan

Figure 2: Integrated workflow for assessing metabolic stability and reactive metabolite formation.

References

  • Brocklehurst, C. E., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Royal Society of Chemistry. Available at: [Link]

  • Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design and optimization: Strategies and tactics. Wiley-Interscience.
  • Zhang, D., et al. (2012). Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites. Drug Metabolism and Disposition.[2][3][4] Available at: [Link]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Context on sp3 character and metabolic stability).
  • Panda, G., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores. RSC Medicinal Chemistry. Available at: [Link]

Sources

Advanced Infrared (IR) Spectroscopic Analysis of Lactam Carbonyl Stretches: A Comparative Guide to Modalities and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural integrity of lactams—cyclic amides that form the pharmacophoric core of numerous antibiotics (e.g., penicillins, cephalosporins, carbapenems)—is paramount. Infrared (IR) spectroscopy is a premier analytical tool for characterizing these molecules, specifically by interrogating the carbonyl stretch (


).

This guide provides an authoritative comparison of FTIR sampling modalities (ATR, Transmission, and DRIFTS) for lactam analysis, explores the mechanistic causality behind spectral shifts, and outlines a self-validating experimental protocol for pharmaceutical stability testing.

Mechanistic Causality: The Physics of the Lactam Carbonyl Stretch

To effectively utilize FTIR for lactam analysis, one must understand the quantum mechanical and thermodynamic forces that dictate the position of the carbonyl absorption band.

Ring Strain and Hybridization

In an unstrained, acyclic amide, the


 typically manifests between 1650–1690 cm⁻¹. This relatively low frequency is driven by resonance: the delocalization of the nitrogen lone pair into the carbonyl 

orbital reduces the C=O bond order.

However, as the amide is constrained into smaller rings, geometric distortion occurs. In a 4-membered


-lactam ring, the internal bond angles are forced to approximately 90°. To compensate for this extreme angle, the external bonds (including the C=O double bond) acquire greater 

-character. This shortens and stiffens the bond, increasing the force constant. Furthermore, the rigid ring geometry prevents the nitrogen lone pair from achieving optimal coplanarity with the carbonyl group, effectively neutralizing resonance stabilization. Consequently, the

-lactam

shifts dramatically upward to 1770–1730 cm⁻¹ [1]. As ring size increases (e.g.,

-lactams and

-lactams), ring strain decreases, and the frequency normalizes toward that of acyclic amides[1].
Environmental and Biological Perturbations

The lactam carbonyl is highly sensitive to its microenvironment. When a


-lactam antibiotic binds to a target enzyme (such as 

-lactamase), the enzyme's "oxyanion hole" forms strong hydrogen bonds with the carbonyl oxygen. This polarization reduces the bond's force constant, causing a measurable downward shift in the IR spectrum. Studies of stable enzyme-substrate complexes reveal that this enzyme-induced distortion shifts the

-lactam carbonyl frequency downward by an average of 13 cm⁻¹ (e.g., settling at ~1755 cm⁻¹), a critical marker for confirming drug-target engagement and catalytic strain[2].

Comparative Analysis of FTIR Modalities for Lactam Formulations

Selecting the correct FTIR sampling technique is critical. Hygroscopic active pharmaceutical ingredients (APIs) and complex excipient matrices can easily confound spectral data if the wrong modality is chosen.

Table 1: Comparative Performance of FTIR Modalities for Lactam Analysis
Feature / ModalityATR-FTIR (Attenuated Total Reflectance)Transmission FTIR (KBr Pellet)DRIFTS (Diffuse Reflectance)
Mechanism Evanescent wave penetration (0.5–2 µm) into the sample[3].IR beam passes entirely through a diluted sample matrix.IR beam reflects and scatters off the surface of a powder matrix.
Sample Preparation None. Direct analysis of solid/liquid[4].High. Requires grinding and pressing with KBr.Moderate. Requires mixing with non-absorbing matrix (KBr/KCl).
Moisture Interference Low. Ideal for hygroscopic

-lactams.
High. KBr absorbs water; the O-H bend at ~1640 cm⁻¹ masks amides.Moderate. Surface moisture can cause scattering anomalies.
Spectral Linearity Requires ATR correction (penetration depth is wavelength-dependent).High. Strictly follows the Beer-Lambert Law.Requires Kubelka-Munk transformation for quantitative linearity.
Best Use Case Rapid QA/QC, intact tablet screening, degradation tracking[5].Trace impurity analysis, absolute quantitative baselining.Surface analysis, rough powder blend uniformity.

Application Scientist Insight: For routine stability tracking of


-lactam antibiotics (e.g., monitoring the hydrolysis of the lactam ring), ATR-FTIR is the superior choice . The hydrolysis of a 

-lactam opens the ring, converting the highly strained cyclic amide (~1770 cm⁻¹) into a linear amide and a carboxylic acid/carboxylate (~1650 cm⁻¹ and ~1600 cm⁻¹). Because ATR requires no sample preparation, it prevents moisture uptake during analysis, ensuring that any observed hydrolysis is a true reflection of the formulation's stability, not an artifact of KBr pellet pressing[6].

Workflow & Logical Architecture

Below is the decision-making and analytical workflow for evaluating lactam APIs and monitoring their degradation pathways.

FTIR_Workflow Start Lactam Sample (API or Formulation) Decision Sample State & Prep? Start->Decision ATR ATR-FTIR (Solid/Liquid, No Prep) Decision->ATR Rapid/Intact Trans Transmission FTIR (KBr Pellet/Thin Film) Decision->Trans High Sensitivity DRIFTS DRIFTS (Powder, Surface) Decision->DRIFTS Powder Mix Data Acquire IR Spectrum Focus: 1800-1650 cm⁻¹ ATR->Data Trans->Data DRIFTS->Data Analyze Analyze C=O Stretch (Ring Strain & H-Bonding) Data->Analyze Hydrolysis Degradation Check: Shift to ~1600 cm⁻¹ (Amide/Acid) Analyze->Hydrolysis Monitor Stability

FTIR Modality Selection and Lactam Hydrolysis Monitoring Workflow.

Self-Validating Experimental Protocol: ATR-FTIR Stability Analysis

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, protocols must be self-validating. The following methodology ensures that instrumental drift or environmental factors do not generate false positives for lactam degradation.

Phase 1: System Suitability & Calibration
  • Polystyrene Calibration: Before analyzing APIs, place a standard polystyrene film on the ATR crystal.

  • Validation Check: Verify that the aromatic C-C stretch appears precisely at 1601.2 cm⁻¹ . A deviation of >1 cm⁻¹ indicates interferometer misalignment or laser degradation, which will invalidate the precise measurement of enzyme-induced shifts (~13 cm⁻¹)[2].

Phase 2: Background & Environmental Control
  • Clean the IRE: Wipe the Diamond/ZnSe crystal with isopropyl alcohol and allow it to evaporate completely.

  • Collect Background: Run a 32-scan background spectrum.

  • Self-Validation: Examine the background for water vapor (sharp rotational bands at 3900–3500 cm⁻¹ and 1900–1300 cm⁻¹). If these bands are highly intense, purge the instrument with dry nitrogen. High ambient humidity will overlap with the critical 1700–1600 cm⁻¹ lactam region.

Phase 3: Sample Acquisition
  • Sample Application: Deposit 2–5 mg of the lactam powder (e.g., Cephalosporin API) directly onto the ATR crystal.

  • Apply Pressure: Lower the pressure anvil until the clutch clicks.

  • Absorbance Verification: Monitor the real-time preview. Ensure the maximum absorbance peak (usually the C-O or C-C backbone) sits between 0.2 and 0.8 Absorbance Units (AU) . Causality: Absorbance >1.0 in ATR leads to non-linear photometric responses and peak distortion due to anomalous dispersion of the refractive index.

Phase 4: Data Processing & Quality Control
  • Acquisition: Collect 64 scans at a resolution of 4 cm⁻¹.

  • ATR Correction: Apply an ATR correction algorithm in your spectroscopy software. Causality: Because the evanescent wave's penetration depth (

    
    ) is proportional to wavelength, lower wavenumber peaks appear artificially intense. Correction normalizes the spectrum for direct comparison with transmission libraries.
    
  • Hydrolysis Assessment: Integrate the area under the

    
    -lactam peak (~1760 cm⁻¹) versus the secondary amide peak (~1650 cm⁻¹). An increase in the 1650 cm⁻¹ band over time definitively indicates ring-opening degradation[5].
    

Data Presentation: Characteristic Frequencies

Use the following table as a diagnostic reference when interpreting your acquired spectra.

Table 2: Mechanistic Shifts in Lactam Carbonyl Frequencies ( )
Lactam TypeRing SizeTypical

(cm⁻¹)
Mechanistic Causality

-Lactam
(e.g., Penicillin)
4-membered1770 – 1730High ring strain; increased

-character of C=O bond; suppressed resonance[1].
Enzyme-Bound

-Lactam
4-membered~1755Hydrogen bonding in the oxyanion hole weakens the C=O force constant[2].

-Lactam
5-membered1750 – 1700Moderate ring strain; partial resonance restored[1].

-Lactam
6-membered1680 – 1660Minimal strain; behaves similarly to an unstrained, acyclic secondary amide[1].
Hydrolyzed

-Lactam
Open Ring1650 & 1600Ring opens to form a linear amide (Amide I band ~1650) and a carboxylate (~1600).

References

  • Chemistry LibreTexts. Infrared Spectroscopy: Carbonyl Frequencies and Ring Strain. Available at:[Link]

  • PubMed (Biochemistry). Enzyme-induced strain/distortion in the ground-state ES complex in beta-lactamase catalysis revealed by FTIR. Available at: [Link]

  • PubMed Central (PMC). ATR–FTIR‐Based Direct and Rapid Quantification of Levofloxacin, Degradation and Adulterations via Multivariate Analysis. Available at:[Link]

  • Specac Ltd. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Available at:[Link]

Sources

Comparative Guide: Crystal Structure Dynamics of N-Aryl Piperazin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Peptidomimetic Advantage

In medicinal chemistry, the N-aryl piperazin-2-one scaffold represents a critical "privileged structure." Unlike simple piperazines (widely used in antihistamines and antidepressants), the introduction of the C2-carbonyl group creates a lactam. This seemingly minor modification drastically alters the electronic landscape and conformational entropy of the ring.

This guide provides a crystallographic benchmarking of N-aryl piperazin-2-ones against their closest structural alternatives: Morpholin-3-ones (oxygen isosteres) and Unsubstituted Piperazines (fully saturated amines).[1]

Key Takeaway: The N-aryl piperazin-2-one offers a unique balance of planar rigidity (at the amide bond) and controlled flexibility (at the N-aryl bond), making it an ideal mimetic for peptide


-turns in drug discovery (e.g., Factor Xa inhibitors).

Structural Dynamics & Conformational Analysis

The "Distorted Chair" Phenomenon

Standard cyclohexane or piperazine rings adopt a stable chair conformation. However, X-ray diffraction (XRD) data reveals that piperazin-2-ones adopt a distorted chair or twist-boat conformation.[1]

  • Causality: The amide bond (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) possesses significant double-bond character due to resonance. This forces the 
    
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    atoms toward coplanarity (
    
    
    hybridization), disrupting the perfect chair geometry.
  • The N-Aryl Twist: To minimize steric clash between the orth-hydrogens of the aryl ring and the equatorial hydrogens of the piperazinone ring, the N-aryl bond rotates. Crystallographic databases (CSD) typically show a torsion angle of 40°–85° out of the amide plane.

Comparative Crystallographic Data

The following table summarizes average geometric parameters derived from single-crystal XRD studies of N-substituted heterocycles.

Structural ParameterN-Aryl Piperazin-2-one (Target)Morpholin-3-one (Alternative 1)N-Aryl Piperazine (Alternative 2)
Ring Conformation Distorted Chair / Twist-BoatDistorted Half-ChairChair (Fluxional)
Amide/Amine Bond (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
1.33 – 1.36 Å (Partial D.B.)1.33 – 1.35 Å (Partial D.B.)[1]1.46 – 1.48 Å (Single Bond)
Carbonyl Bond (

)
1.22 – 1.24 Å1.22 – 1.23 ÅN/A
Ring Planarity (RMSD) Moderate DeviationHigh Deviation (due to -O-)Low Deviation (Puckered)
H-Bond Donor Potential High (N4-H if unsubstituted)None (Ether Oxygen)High (N1/N4 sites)
Packing Motif Centrosymmetric Dimers (

)
Chains / LayersZig-Zag Chains

Note: The shortened


 bond in the piperazin-2-one (1.33 Å) compared to the piperazine (1.47 Å) confirms the resonance stabilization that "locks" the bioactive conformation.

Supramolecular Architecture & Packing

Understanding how these molecules pack in the solid state allows us to predict their solubility and formulation stability.

Hydrogen Bonding Networks

In the absence of N4-substitution, N-aryl piperazin-2-ones form robust centrosymmetric dimers via intermolecular hydrogen bonds (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).
  • Distance: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     distances typically range from 2.85 Å to 2.95 Å .
    
  • Angle: The bond angles are highly directional (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), indicating strong electrostatic attraction.
    
Logic Pathway: Structure-Activity Relationship (SAR)

The following diagram illustrates how the crystallographic features translate into biological efficacy.

SAR_Logic Scaffold N-Aryl Piperazin-2-one AmideResonance Amide Resonance (Planarity) Scaffold->AmideResonance Electronic ArylTwist N-Aryl Twist (Steric Control) Scaffold->ArylTwist Steric Conformation Distorted Chair Geometry AmideResonance->Conformation Restricts ArylTwist->Conformation Modulates Bioactivity Target Binding (e.g., Factor Xa) Conformation->Bioactivity Key-Lock Fit

Figure 1: The causal link between the electronic properties of the lactam scaffold and its final biological binding affinity.[1]

Experimental Protocol: Synthesis & Crystallization

To obtain publication-quality data, one must grow single crystals of high purity. The following protocol is self-validating: if the crystals do not form within 48 hours, the purity check (Step 2) failed.

Workflow Diagram

Crystal_Workflow Start Start: Crude N-Aryl Piperazin-2-one Purify Step 1: Flash Chromatography (MeOH:DCM 1:9) Start->Purify Check Step 2: Purity Check (1H NMR > 98%) Purify->Check Check->Purify Fail Dissolve Step 3: Dissolution (Min. vol. DCM) Check->Dissolve Pass Diffusion Step 4: Vapor Diffusion (Anti-solvent: Hexane) Dissolve->Diffusion Harvest Step 5: X-Ray Diffraction Diffusion->Harvest

Figure 2: Optimized workflow for growing single crystals suitable for XRD analysis.

Detailed Methodology
  • Synthesis (Ugi/Reductive Amination Route):

    • React the appropriate aniline with chloroacetyl chloride, followed by reaction with ethanolamine (or substituted diamine) and subsequent cyclization.

    • Critical Check: Ensure complete removal of any inorganic salts (NaCl/KCl) during workup, as these can act as nucleation sites for poor-quality crystals.[1]

  • Purification:

    • Isolate the compound via silica gel chromatography.[2]

    • Validation: Verify purity via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      H NMR. Look for sharp singlets for the methylene protons adjacent to the carbonyl (
      
      
      
      ppm). Broad peaks indicate aggregation or impurities.[1]
  • Crystallization (Vapor Diffusion):

    • Inner Vial: Dissolve 20 mg of pure compound in 1.0 mL of Dichloromethane (DCM) or Chloroform (

      
      ). The solution must be clear.
      
    • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of n-Hexane or Pentane.

    • Mechanism: The volatile anti-solvent (Hexane) slowly diffuses into the DCM solution, gradually increasing supersaturation and promoting slow, ordered crystal growth.

    • Timeline: Seal the outer jar and leave undisturbed at

      
       for 2-5 days.
      

Implications for Drug Design[1][3][4]

Why choose N-aryl piperazin-2-ones over the alternatives?

  • Metabolic Stability: The lactam carbonyl reduces the basicity of the

    
     nitrogen, making it less susceptible to oxidative metabolism compared to the bis-amine piperazine.
    
  • Vector Orientation: The "distorted chair" orients substituents at

    
     and 
    
    
    
    into specific vectors that mimic the
    
    
    and
    
    
    residues of a peptide
    
    
    -turn. This is difficult to achieve with the more flexible piperazine or the electronically distinct morpholinone.
  • Solubility: While often less soluble than piperazine salts, the ability to form intermolecular hydrogen bonds (as seen in the crystal packing) suggests that co-crystallization with weak acids is a viable formulation strategy.

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. (2025). Provides comparative torsion angles and ring inclination data for aryl-piperazine scaffolds.

  • Reactions of Piperazin-2-one with Triethyl Phosphite. ACS Omega. (2019).[1][3] Details the synthesis and crystallographic characterization of piperazin-2-one derivatives, highlighting the keto-enol equilibrium and ring stability. [1]

  • Synthesis and Single Crystal X-Ray Structure of N,N′-Bis(Diphenylphosphino)Piperazine. ResearchGate. (2025).[1] Offers baseline geometric parameters for the piperazine ring in the chair conformation for comparison.

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones.PMC. (2016). Discusses the pharmacophore relevance and structural mimicry of inverse

    
    -turns. 
    
  • Piperazine-1,4-diol: Synthesis and Assembly. New Journal of Chemistry. (2022).[1] Comparative data on supramolecular hydrogen-bonded networks in piperazine derivatives.

Sources

Structural Validation of 4-Substituted Piperazin-2-ones: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazin-2-one scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as a conformationally constrained peptidomimetic core in numerous biologically active agents 1. A persistent challenge during the synthesis of these derivatives—particularly when derivatizing the N4 position via reductive amination or alkylation—is the rigorous confirmation of regioselectivity. The competitive nucleophilicity between the N1 lactam and the N4 amine necessitates robust analytical validation to definitively rule out N1-substituted or O-alkylated regioisomers.

This guide objectively compares the three primary analytical modalities for structural elucidation: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-Ray Crystallography. By examining the causality behind these techniques, we establish a self-validating framework for structural confirmation.

Comparative Analysis of Analytical Modalities

2D NMR Spectroscopy (HMBC/HSQC)

Mechanism & Causality: Standard 1D ¹H and ¹³C NMR are often insufficient for definitive regiochemical assignment due to overlapping aliphatic signals in the 2.5–4.0 ppm range. Heteronuclear Multiple Bond Correlation (HMBC) serves as the definitive tool for regiochemical validation 2. By mapping long-range carbon-proton couplings (²J and ³J), HMBC correlates the protons of the newly introduced N4-substituent directly to the C3 and C5 carbons of the piperazin-2-one ring. If substitution erroneously occurred at the N1 position, diagnostic correlations would instead manifest at the C2 carbonyl (~160-170 ppm) and C6 carbon.

LC-HRMS/MS Fragmentation

Mechanism & Causality: While exact mass confirms the empirical formula, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) validates the core architecture. Piperazin-2-ones exhibit a highly diagnostic fragmentation pathway: the extrusion of isocyanic acid (HNCO, -43 Da) from the lactam moiety 3. The presence of this fragment ion, combined with the specific cleavage of the N4-substituent, provides orthogonal validation to NMR, ensuring the lactam core remains intact post-reaction.

X-Ray Crystallography

Mechanism & Causality: When 4-substituted piperazin-2-ones possess chiral centers (e.g., at the C3 or C5 positions), NMR and MS cannot definitively assign absolute 3D configuration. Single-crystal X-ray diffraction provides an unambiguous spatial map of the molecule, though its utility is strictly bottlenecked by the compound's ability to form high-quality, well-ordered crystals.

Visualizing the Validation Logic

Workflow Start Synthesized Piperazin-2-one NMR 1D & 2D NMR (HMBC/HSQC) Start->NMR HRMS LC-HRMS/MS Start->HRMS XRay X-Ray Crystallography Start->XRay If crystalline Regio Confirm N4 vs N1 Substitution NMR->Regio Frag Identify HNCO Loss & Cleavage HRMS->Frag Stereo Absolute 3D Conformation XRay->Stereo Valid Validated 4-Substituted Structure Regio->Valid Frag->Valid Stereo->Valid

Multi-modal analytical workflow for validating piperazin-2-one structures.

Fragmentation Parent [M+H]+ Precursor Ion (4-Substituted Piperazin-2-one) Cleavage1 Loss of HNCO (-43 Da) Parent->Cleavage1 CID Energy Cleavage2 N4-Substituent Cleavage Parent->Cleavage2 CID Energy Diag1 Confirms Lactam Ring Intact Cleavage1->Diag1 Diag2 Confirms N4-Alkyl/Aryl Group Cleavage2->Diag2

Logical mapping of collision-induced dissociation (CID) fragmentation pathways.

Quantitative Data Presentation

Table 1: Performance Comparison of Analytical Techniques for Piperazin-2-ones

Analytical TechniquePrimary UtilityRegioisomer DifferentiationStereochemical ResolutionSample RequirementThroughput
1D/2D NMR (HMBC) Regiochemistry & ConnectivityExcellent (Definitive)Relative (via NOESY)10–20 mgMedium (1–2 hrs/sample)
LC-HRMS/MS Exact Mass & Core ArchitectureModerate (Inferred via fragments)None< 1 µgHigh (10–15 mins/sample)
X-Ray Crystallography Absolute 3D StructureExcellent (Definitive)Absolute (Definitive)Single Crystal (Variable)Low (Days to Weeks)

Self-Validating Experimental Protocols

To ensure the highest degree of trustworthiness, the following protocols are designed as closed-loop, self-validating systems. Every step includes an internal control to verify the integrity of the data before proceeding.

Protocol 1: Regiochemical Validation via 2D-NMR (HMBC)

Objective: Unambiguously confirm substitution at the N4 position over the N1 position 2.

  • Sample Preparation & Internal Calibration: Dissolve 15 mg of the purified analyte in 600 µL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Self-Validation Check: TMS acts as the internal zero-point reference. The presence of the residual CHCl₃ peak at exactly 7.26 ppm validates solvent integrity and calibrates the chemical shift axis.

  • 1D ¹H Acquisition: Acquire a standard 1D proton spectrum (16 scans, 400 MHz or higher). Self-Validation Check: Assess peak integration and multiplet resolution. The sample must demonstrate >95% purity without significant solvent suppression artifacts before committing to lengthy 2D acquisitions.

  • 2D HMBC Acquisition: Execute a gradient-selected HMBC pulse sequence optimized for long-range coupling constants (typically optimized for J = 8 Hz).

  • Data Interpretation & Regiochemical Proof: Map the cross-peaks originating from the protons of the N4-substituent. A definitive cross-peak to the ~50-55 ppm region (corresponding to C3 and C5 of the piperazine ring) confirms N4-substitution. Absence of a cross-peak to the C2 carbonyl (~165 ppm) rules out N1-substitution.

Protocol 2: Core Architecture Validation via LC-HRMS/MS

Objective: Confirm the intact piperazin-2-one lactam core via characteristic fragmentation 3.

  • System Suitability & Continuous Calibration: Configure the HRMS (e.g., Q-TOF or Orbitrap) to continuously infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) during the run. Self-Validation Check: Real-time mass correction ensures mass accuracy remains <2 ppm, validating the exact elemental composition of the precursor ion.

  • Blank Injection Protocol: Run a solvent blank (H₂O/MeCN with 0.1% Formic Acid) using the exact gradient method. Self-Validation Check: The blank chromatogram must show no peaks at the target m/z, ruling out column carryover or background isobaric interference.

  • LC-MS/MS Acquisition: Inject 1 µL of a 1 µg/mL sample. Utilize Data-Dependent Acquisition (DDA) with a normalized collision energy (NCE) sweep (e.g., 20, 40, 60 eV) to ensure comprehensive fragmentation.

  • Diagnostic Ion Filtering: Extract the MS² spectra for the [M+H]⁺ precursor ion. Identify the[M+H - 43]⁺ product ion, which corresponds to the diagnostic loss of isocyanic acid (HNCO) from the piperazin-2-one lactam core.

References

  • Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • C-13 NMR spectral assignment of 1,4-diarylpiperazinones Source: ResearchGate URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2-Fluoropyridin-4-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-(2-Fluoropyridin-4-yl)piperazin-2-one, a compound likely utilized in pharmaceutical research and development. As a senior application scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a culture of safety and responsibility.

The disposal of this compound, which incorporates both a fluorinated pyridine and a piperazine moiety, requires careful consideration of the potential hazards associated with these chemical families. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, a conservative approach based on analogous structures is the most prudent course of action.

Core Principles of Safe Disposal

Before delving into the specific procedural steps, it is crucial to understand the foundational principles that govern the safe disposal of laboratory chemicals. These principles are rooted in regulations set forth by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3]

  • Hazard Identification: The first step in safe disposal is understanding the potential hazards of the substance. Based on its structure, 4-(2-Fluoropyridin-4-yl)piperazin-2-one should be treated as a hazardous substance. Fluorinated pyridines can be toxic and irritating, while piperazine derivatives can cause skin and respiratory sensitization.[4][5][6][7]

  • Waste Minimization: Whenever possible, laboratory practices should be designed to minimize the generation of chemical waste.[8] This can include using microscale techniques or careful planning of experiments.[8]

  • Segregation: Hazardous waste must be segregated based on chemical compatibility to prevent dangerous reactions.[8][9] Never mix 4-(2-Fluoropyridin-4-yl)piperazin-2-one waste with incompatible materials.

  • Proper Labeling and Storage: All waste containers must be clearly labeled with their contents and associated hazards.[2][10] Waste should be stored in a designated, secure area away from general laboratory traffic.[9]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.[8][11] This typically involves disposal through a licensed hazardous waste management company.[8]

Hazard Profile and Personal Protective Equipment (PPE)

Given the absence of a specific SDS, the hazard profile must be inferred from related compounds.

Hazard ClassPotential EffectsRecommended PPE
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[5][12][13]Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side shields or a face shield.[10][14][15][16]
Skin Corrosion/Irritation May cause skin irritation or burns.[4][17][18]Chemical-resistant gloves, lab coat.[10][14][16]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[4][17][18]Safety goggles or face shield.[10][14][15][16]
Respiratory/Skin Sensitization May cause an allergic skin reaction or asthma-like symptoms if inhaled.[4][7]Use in a well-ventilated area or a chemical fume hood.[15][19] If significant aerosolization is possible, a respirator may be necessary.[14]

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of 4-(2-Fluoropyridin-4-yl)piperazin-2-one.

Waste Collection and Segregation
  • Pure Substance and Concentrated Solutions:

    • Collect waste 4-(2-Fluoropyridin-4-yl)piperazin-2-one in its pure, solid form or as a concentrated solution in a dedicated, properly labeled hazardous waste container.[19]

    • The container must be made of a material compatible with the chemical and any solvents used. Glass or high-density polyethylene are generally suitable.[20]

    • Ensure the container has a secure, leak-proof lid.[8]

    • The label should clearly state "Hazardous Waste," the full chemical name: "4-(2-Fluoropyridin-4-yl)piperazin-2-one," and list any solvents present with their approximate concentrations. Also, include the appropriate hazard warnings (e.g., "Toxic," "Irritant").[10]

  • Contaminated Materials:

    • Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled container for solid hazardous waste.

    • Do not dispose of these items in the regular trash.[8]

Storage of Chemical Waste
  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[9]

  • The SAA should be under the control of laboratory personnel and away from drains, heat sources, and incompatible chemicals.[8][20]

  • Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to capture any potential leaks.[8]

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[19]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[19][20]

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial spill absorbents to cover the spill.[4][19] Do not use combustible materials like paper towels directly on the spill.[19]

  • Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.[19]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Final Disposal
  • Do not attempt to dispose of 4-(2-Fluoropyridin-4-yl)piperazin-2-one down the drain or in the regular trash.[19][20]

  • Arrange for the pickup of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.[8]

  • The most probable method of disposal for this type of compound is high-temperature incineration in a licensed facility.[21][22]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(2-Fluoropyridin-4-yl)piperazin-2-one and related materials.

DisposalWorkflow Disposal Workflow for 4-(2-Fluoropyridin-4-yl)piperazin-2-one cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_collection Waste Collection cluster_storage_disposal Storage and Disposal Waste_Generated Waste Generated (Pure compound, solution, or contaminated material) Is_it_contaminated_material Contaminated Material? (gloves, paper towels, etc.) Waste_Generated->Is_it_contaminated_material Solid_Waste_Container Collect in Labeled Solid Hazardous Waste Container Is_it_contaminated_material->Solid_Waste_Container Yes Liquid_Waste_Container Collect in Labeled Liquid Hazardous Waste Container Is_it_contaminated_material->Liquid_Waste_Container No (Pure or Solution) Store_in_SAA Store in Secondary Containment in a Satellite Accumulation Area Solid_Waste_Container->Store_in_SAA Liquid_Waste_Container->Store_in_SAA EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Store_in_SAA->EHS_Pickup

Caption: Decision workflow for proper waste segregation and disposal.

References

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. AmericanBio. [Link]

  • A Guide to Basic Chemistry Lab Safety: 12 Important Guidelines. SciSure. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • Laboratories - Overview | Occupational Safety and Health Administration. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Chemical Safety Best Practices in The Lab. Green World Group. [Link]

  • Lab Safety Rules and Guidelines. LAbManager. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Piperazine. Sustainability Directory. [Link]

  • 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride Safety Data Sheet. Angene Chemical. [Link]

  • Sustainable synthesis of piperazine analogs using varied energy sources in the petasis reaction: A green chemistry perspective. ResearchGate. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

Sources

Personal protective equipment for handling 4-(2-Fluoropyridin-4-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel chemical entities (NCEs) and complex pharmaceutical building blocks requires moving beyond generic safety data sheets to understand the specific chemical behavior of the molecule. 4-(2-Fluoropyridin-4-yl)piperazin-2-one is a highly valuable intermediate in modern drug discovery, often utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. However, its dual-ring system presents specific toxicological and logistical challenges.

As a Senior Application Scientist, I have designed this comprehensive guide to provide you with field-proven, self-validating protocols. By understanding the mechanistic causality behind these safety measures, your laboratory can ensure operational excellence, regulatory compliance, and the absolute safety of your research personnel.

Mechanistic Hazard Assessment

To handle 4-(2-Fluoropyridin-4-yl)piperazin-2-one safely, we must first deconstruct its chemical anatomy to understand why it behaves as a hazard. The molecule consists of two distinct moieties that dictate its reactivity and toxicity profile:

  • The 2-Fluoropyridine Moiety: The highly electronegative fluorine atom, coupled with the electron-withdrawing nature of the pyridine nitrogen, renders the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). In a biological context, this electrophilic center can react with nucleophilic residues (e.g., thiols in cysteine, amines in lysine) on skin and mucosal proteins, leading to severe sensitization and skin/eye irritation[1][2].
    
  • The Piperazin-2-one Moiety: While the carbonyl group rigidifies the ring and reduces the overall basicity compared to a standard piperazine, it remains a strong hydrogen-bond acceptor and donor. This facilitates rapid interaction with the aqueous mucous membranes of the respiratory tract, classifying it as a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) hazard.

  • Thermal Decomposition: Like all heavily fluorinated organic compounds, exposing this molecule to extreme heat or combustion will result in the cleavage of the C-F bond, releasing highly toxic and corrosive Hydrogen Fluoride (HF) gas, alongside nitrogen oxides (

    
    )[3].
    

ChemicalHazards Root 4-(2-Fluoropyridin-4-yl) piperazin-2-one Node1 Fluoropyridine Moiety (Electrophilic) Root->Node1 Node2 Piperazinone Moiety (H-Bonding/Basic) Root->Node2 Node3 Thermal Decomposition (>200°C) Root->Node3 Sub1 Skin/Eye Irritation (Protein Binding) Node1->Sub1 Sub2 Respiratory Irritation (Mucosal Interaction) Node2->Sub2 Sub3 Hydrogen Fluoride (HF) Gas Emission Node3->Sub3 Sub4 NOx / COx Emissions Node3->Sub4

Mechanistic hazard pathways of 4-(2-Fluoropyridin-4-yl)piperazin-2-one and degradation products.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive fluorinated building blocks. The following matrix outlines the required equipment, grounded in the physical and chemical properties of the compound.

PPE CategorySpecificationHazard MitigatedMechanistic Justification
Hand Protection Nitrile gloves (≥0.11 mm thickness for incidental, ≥0.4 mm for prolonged contact)Dermal toxicity, Skin sensitizationNitrile provides superior chemical resistance against lipophilic pyridine derivatives compared to latex, preventing transdermal absorption[1].
Eye Protection Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1)Ocular irritation, Corneal damagePrevents the ingress of aerosolized piperazinone dusts which rapidly dissolve in ocular fluid, causing localized pH shifts and irritation.
Respiratory N95 / FFP2 Particulate Respirator (or P3 if outside hood)Respiratory tract mucosal irritationFilters fine particulate matter (STOT SE 3 hazard) generated during powder transfer, preventing inhalation of the active pharmaceutical ingredient[2].
Body Protection Flame-resistant lab coat (Nomex or treated cotton)Chemical spills, Static ignitionMitigates static discharge. Fine organic powders can hold static charges, which may ignite airborne dust or solvent vapors during synthesis[4].

Operational Workflows & Handling Protocols

To ensure a self-validating safety system, every step of the handling process must be engineered to minimize aerosolization and static buildup.

OperationalWorkflow A 1. Risk Assessment & Hazard ID B 2. PPE Selection & Gowning A->B C 3. Fume Hood Preparation B->C D 4. Material Handling & Transfer C->D E 5. Decontamination & Cleaning D->E F 6. Waste Segregation & Disposal E->F

Step-by-step operational workflow for the safe handling of hazardous laboratory chemicals.

Protocol A: Safe Weighing and Material Transfer
  • Environmental Control: Ensure the chemical fume hood is operational with a verified face velocity of 80–100 fpm (0.4–0.5 m/s). Do not handle this compound on an open bench.

  • Static Mitigation: Place an anti-static ionizer bar near the analytical balance. Fluorinated organic powders are highly prone to triboelectric charging, causing them to aerosolize or cling unpredictably to metal spatulas.

  • Weighing Mechanism: Tare a conductive, anti-static weigh boat. Avoid glass-to-glass friction (e.g., scraping a glass vial with a glass pipette), which exacerbates static generation[4].

  • Transfer: Use a closed-system powder transfer funnel to move the solid into your reaction vessel. Immediately cap the vessel.

  • Primary Decontamination: Wipe down the balance pan and surrounding hood surface with a disposable cloth dampened with an alcohol-based solvent (e.g., isopropanol), followed by a secondary wipe with distilled water.

Protocol B: Accidental Release & Spill Response
  • Isolation: Immediately halt work and evacuate the immediate 2-meter radius.

  • PPE Escalation: Don a half-face P3 elastomeric respirator and double-layer your nitrile gloves.

  • Wet Containment: Never dry-sweep the powder. Dry sweeping aerosolizes the reactive fluoropyridine. Instead, gently cover the spill with absorbent paper towels dampened with water or a mild alkaline solution (e.g., 5% sodium bicarbonate) to suppress dust.

  • Collection: Carefully scoop the damp mass using a non-sparking tool into a heavy-duty, sealable hazardous waste bag.

  • Surface Neutralization: Wash the spill area with soapy water to remove residual lipophilic traces, followed by a thorough water rinse.

Disposal and Waste Management

Improper disposal of fluorinated heterocycles poses severe environmental and infrastructural risks.

  • Solid Waste: All contaminated consumables (weigh boats, gloves, paper towels) and unreacted powder must be segregated into clearly labeled "Halogenated Organic Solid Waste" containers. This waste must be routed to a licensed high-temperature chemical incinerator equipped with an alkaline scrubber. Standard incineration will release corrosive Hydrogen Fluoride (HF) gas into the atmosphere[3].

  • Liquid Waste: Aqueous and organic reaction mother liquors containing this compound must be placed in "Halogenated Solvent Waste" carboys. Crucial Rule: Never mix this waste stream with strong mineral acids, as acidic conditions can prematurely degrade the molecule and evolve toxic gases in the waste carboy[4].

References

  • Safety Data Sheet - 2-Amino-5-fluoropyridine. Fisher Scientific. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.